Product packaging for HBT-O(Cat. No.:CAS No. 2056899-56-8)

HBT-O

Cat. No.: B607918
CAS No.: 2056899-56-8
M. Wt: 295.356
InChI Key: CSYIZCNFOUDSAY-VOTSOKGWSA-N
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Description

HBT-O is a fluorescent probe for monitoring subtle pH fluctuation in living cells.

Properties

CAS No.

2056899-56-8

Molecular Formula

C17H13NO2S

Molecular Weight

295.356

IUPAC Name

4-(3-Benzothiazol-2-yl-4-hydroxy-phenyl)-but-3-en-2-one

InChI

InChI=1S/C17H13NO2S/c1-11(19)6-7-12-8-9-15(20)13(10-12)17-18-14-4-2-3-5-16(14)21-17/h2-10,20H,1H3/b7-6+

InChI Key

CSYIZCNFOUDSAY-VOTSOKGWSA-N

SMILES

CC(/C=C/C1=CC=C(O)C(C2=NC3=CC=CC=C3S2)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HBT-O

Origin of Product

United States

Foundational & Exploratory

Core Concepts of HOBBIT (HBT) Function

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the term "HBT-O" in the context of cell biology reveals a significant ambiguity, with no single, well-defined entity corresponding to this specific name in the scientific literature. The acronym "HBT" appears in various biological and biochemical contexts, ranging from the HOBBIT (HBT) gene in Arabidopsis thaliana, which is crucial for cell division and differentiation, to chemical reagents like HBTU used in peptide synthesis, and even as an abbreviation for medical imaging of the hepatobiliary tract.

Given the request for a technical guide on a core cell biology topic, this document will focus on the most relevant and well-documented of these subjects: the HOBBIT (HBT) gene, a key regulator of the cell cycle and developmental processes in plants. HBT is a homolog of the CDC27 subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that governs the progression of the cell cycle.

This guide provides a comprehensive overview of HBT's function, its role in the APC/C signaling pathway, and the cellular consequences of its mutation. It is intended for researchers, scientists, and drug development professionals interested in the fundamental mechanisms of cell cycle control and its interplay with organismal development.

The HOBBIT (HBT) gene in Arabidopsis thaliana encodes a protein that is a core subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C is a multi-subunit E3 ubiquitin ligase that targets specific proteins for degradation by the 26S proteasome, thereby controlling the progression of the cell cycle, particularly the transition from metaphase to anaphase and the exit from mitosis.

Mutations in the HBT gene lead to severe developmental defects, most notably in the root and shoot apical meristems. These defects are a direct consequence of impaired cell division and differentiation. The hbt mutant phenotype is characterized by a disorganized root apical meristem, aberrant cell division patterns, and a failure to properly establish and maintain the quiescent center.[1] This demonstrates that HBT is essential for linking the cell cycle machinery with developmental programs that pattern the plant body.

The HBT Signaling Pathway: The Anaphase-Promoting Complex/Cyclosome

HBT, as a homolog of CDC27, plays a structural and functional role within the APC/C. The APC/C's activity is temporally regulated throughout the cell cycle, primarily through its association with co-activator proteins, CDC20 and CDH1 (also known as FZR/Cdh1). These co-activators are responsible for recognizing and binding to specific substrates.

The canonical APC/C signaling pathway involving HBT/CDC27 can be summarized as follows:

  • Activation: The APC/C is activated during mitosis and G1 phase by binding to either CDC20 (in anaphase) or CDH1 (in late mitosis and G1).

  • Substrate Recognition: The activated APC/C complex (APC/CCDC20 or APC/CCDH1) recognizes substrates containing specific degradation motifs, such as the D-box (destruction box) or KEN-box.

  • Ubiquitination: The APC/C catalyzes the attachment of ubiquitin chains to the target substrate.

  • Proteasomal Degradation: The poly-ubiquitinated substrate is then recognized and degraded by the 26S proteasome.

Key targets of the APC/C include cyclins and securin. The degradation of these proteins is essential for the separation of sister chromatids and the exit from mitosis. In the context of plant development, the APC/C, and therefore HBT, is also involved in regulating the levels of proteins that control cell fate and differentiation.

HBT_Signaling_Pathway cluster_APC Anaphase-Promoting Complex/Cyclosome (APC/C) cluster_Coactivators Co-activators cluster_Substrates Substrates cluster_Process Cellular Process HBT HBT (CDC27) APC_core Other APC/C Subunits HBT->APC_core Forms complex Cyclins Cyclins APC_core->Cyclins Targets Securin Securin APC_core->Securin Targets Other_Proteins Other Developmental Regulators APC_core->Other_Proteins Targets CDC20 CDC20 CDC20->HBT Binds to activate CDH1 CDH1 CDH1->HBT Binds to activate Proteasome 26S Proteasome Cyclins->Proteasome Ubiquitinated Securin->Proteasome Ubiquitinated Other_Proteins->Proteasome Ubiquitinated Degradation Degradation Proteasome->Degradation CellCycle Cell Cycle Progression & Differentiation Degradation->CellCycle Enables

Caption: The HOBBIT (HBT/CDC27) protein as a core component of the APC/C signaling pathway.

Quantitative Data from hbt Mutant Analysis

Studies on hbt mutants have provided quantitative data that underscore the gene's importance in cell cycle regulation and meristem maintenance.

ParameterWild-Type (WT)hbt MutantReference
Root length after 7 days (mm)25.3 ± 2.11.8 ± 0.4[1]
Number of cortex cells in meristem28 ± 35 ± 2[1]
Cell division rate (divisions/day)Data not availableSignificantly reduced[1]

Experimental Protocols

The characterization of the HBT gene and its mutants has relied on a combination of genetic, molecular, and cell biological techniques.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) is typically used as the wild-type control. The hbt-1 allele is a well-characterized mutant.

  • Sterilization: Seeds are surface-sterilized using 70% ethanol for 1 minute, followed by 50% bleach with 0.01% Triton X-100 for 10 minutes, and then rinsed five times with sterile water.

  • Growth Medium: Seeds are plated on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Growth Conditions: Plates are stratified at 4°C for 2 days in the dark to synchronize germination and then transferred to a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.

Phenotypic Analysis of Root Meristems
  • Microscopy: Root tips from 7-day-old seedlings are mounted in a clearing solution (e.g., Hoyer's solution) on a microscope slide.

  • Imaging: Cleared roots are visualized using Differential Interference Contrast (DIC) microscopy to observe the cellular organization of the root apical meristem.

  • Measurements: Root length is measured from images using software such as ImageJ. The number of cells in specific files (e.g., cortex) within the meristematic zone is counted.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Analysis Phenotypic Analysis cluster_Data Data Acquisition A Seed Sterilization B Plating on MS Medium A->B C Stratification (4°C) B->C D Growth Chamber (22°C) C->D E Seedling Collection (7 days) D->E F Root Clearing (Hoyer's Solution) E->F G DIC Microscopy F->G H Image Capture G->H I Measure Root Length H->I J Count Meristematic Cells H->J

Caption: A typical experimental workflow for the phenotypic analysis of Arabidopsis root meristems.

Gene Expression Analysis (GUS Staining)
  • Reporter Lines: To visualize the expression pattern of genes of interest in the hbt mutant background, promoter-GUS reporter lines are used.

  • Staining Protocol:

    • Seedlings are harvested and fixed in 90% acetone on ice for 20 minutes.

    • They are then washed with a staining buffer (e.g., 100 mM sodium phosphate, pH 7.0).

    • Seedlings are incubated in the staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C in the dark until a blue color develops.

    • The chlorophyll is removed by incubating in 70% ethanol.

  • Imaging: Stained seedlings are observed and imaged using a light microscope.

Conclusion

While the query for "this compound" was ambiguous, the investigation into the HOBBIT (HBT) gene reveals a critical component of the cell cycle machinery in plants. HBT's role as a core subunit of the APC/C E3 ubiquitin ligase places it at the nexus of cell division, proliferation, and differentiation. The severe developmental defects observed in hbt mutants highlight the essential nature of this link for proper organismal development. The experimental protocols detailed here provide a framework for the further investigation of HBT and other key regulators of the plant cell cycle, offering insights that are valuable not only for plant biology but also for the broader understanding of cell cycle control across eukaryotes.

References

An In-depth Technical Guide to 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2'-Hydroxyphenyl)benzothiazole (HBT) is a fluorescent organic molecule of significant interest in chemical biology, materials science, and drug development. Characterized by its unique photophysical properties, HBT serves as a foundational scaffold for the design of novel fluorescent probes and sensors. Its core mechanism of action revolves around an Excited-State Intramolecular Proton Transfer (ESIPT) process, which results in a large Stokes shift and environment-sensitive fluorescence, making it an attractive tool for biological imaging and sensing applications.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of HBT, with a focus on its utility for researchers and professionals in the field.

Chemical Structure and Properties

HBT is a heterocyclic compound consisting of a benzothiazole moiety linked to a phenol group. The intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring is a key structural feature that governs its characteristic ESIPT fluorescence.[3]

Chemical Structure: 2-(2'-Hydroxyphenyl)benzothiazole

General Properties of HBT

PropertyValueReference
Molecular Formula C₁₃H₉NOS[4]
CAS Number 3411-95-8[4]
Melting Point 128-132 °C[4]
Boiling Point 175-193 °C[4]

Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining characteristic of HBT and its derivatives is the ESIPT phenomenon. This four-level photochemical process is responsible for its large Stokes shift and dual-emission capabilities under certain conditions.[1]

  • Ground State (Enol form, N): In its ground state, HBT exists in a stable enol form with an intramolecular hydrogen bond.

  • Excitation: Upon absorption of a photon, the molecule is promoted to the excited state (N*).

  • Excited-State Proton Transfer: In the excited state, a rapid and reversible intramolecular proton transfer occurs from the phenol's hydroxyl group to the benzothiazole's nitrogen atom. This creates an excited-state tautomer (Keto form, T*).

  • Emission: The molecule then relaxes to the ground state via fluorescence emission from the keto tautomer (T*), resulting in a significantly red-shifted emission compared to its absorption.

This process allows HBT-based probes to be highly sensitive to their local microenvironment, as factors like polarity, viscosity, and the presence of specific analytes can influence the efficiency of the ESIPT process and thus the fluorescence output.

ESIPT_Pathway Figure 1. HBT Excited-State Intramolecular Proton Transfer (ESIPT) Pathway. N Ground State (N) Enol Form N_star Excited State (N) Enol Form N->N_star Photo-excitation T_star Excited State (T) Keto Tautomer N_star->T_star ESIPT T Ground State (T) Keto Tautomer T_star->T Fluorescence (Large Stokes Shift) T->N Tautomerization

Figure 1. HBT Excited-State Intramolecular Proton Transfer (ESIPT) Pathway.

Applications in Research and Development

The unique photophysical properties of HBT make it a versatile tool for developing fluorescent probes to detect a variety of biologically and clinically relevant species.

Detection of Reactive Oxygen Species (ROS)

HBT derivatives have been engineered to act as fluorescent probes for reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO).[1][5] A common strategy involves modifying the HBT core with a ROS-reactive group, such as a boronic acid. In the absence of ROS, the ESIPT process is inhibited, and the probe is weakly fluorescent. Upon reaction with ROS, the boronic acid is cleaved, restoring the phenolic hydroxyl group, "turning on" the ESIPT mechanism and producing a strong fluorescent signal.[1]

ROS_Detection_Workflow Figure 2. General Workflow for ROS Detection using an HBT-based Probe. Probe HBT-Boronic Acid Probe (Weakly Fluorescent) Reaction Oxidative Cleavage Probe->Reaction ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Reaction HBT HBT Fluorophore (ESIPT 'On') Reaction->HBT Signal Fluorescence Signal HBT->Signal

References

An In-depth Technical Guide to the Synthesis and Function of HBT-O pH Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-(2-alkoxyphenyl)benzothiazole derivatives, herein referred to as HBT-O, as fluorescent pH indicators. These compounds are of significant interest due to their potential applications in cellular imaging, drug delivery systems, and analytical chemistry, owing to their pH-sensitive fluorescence.

Introduction to this compound pH Indicators

2-(2-Hydroxyphenyl)benzothiazole (HBT) is a well-known fluorophore that exhibits Excited-State Intramolecular Proton Transfer (ESIPT), a process responsible for its unique fluorescent properties. The introduction of an alkoxy group (-OR) onto the hydroxyphenyl ring to form this compound derivatives can modulate the electronic properties and pKa of the molecule, thereby tuning its pH-sensing range. This guide will focus on a representative this compound compound, 2-(2-methoxyphenyl)benzothiazole, to illustrate the synthesis and function.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2-aminophenol and 2-methoxybenzoic acid. The key steps involve the formation of an amide linkage followed by a cyclization reaction to form the benzothiazole ring.

Experimental Protocol: Synthesis of 2-(2-methoxyphenyl)benzothiazole

Step 1: Synthesis of N-(2-hydroxyphenyl)-2-methoxybenzamide

  • In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 2-aminophenol and 15.2 g (0.1 mol) of 2-methoxybenzoic acid in 100 mL of anhydrous pyridine.

  • Add 21.7 g (0.11 mol) of N,N'-dicyclohexylcarbodiimide (DCC) to the solution portion-wise while stirring at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography (silica gel, hexane:ethyl acetate = 3:1) affords pure N-(2-hydroxyphenyl)-2-methoxybenzamide.

Step 2: Synthesis of 2-(2-methoxyphenyl)benzothiazole

  • In a 100 mL flask, mix 12.2 g (0.05 mol) of N-(2-hydroxyphenyl)-2-methoxybenzamide with 11.1 g (0.05 mol) of Lawesson's reagent in 50 mL of anhydrous toluene.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • The filtrate is concentrated, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 2-(2-methoxyphenyl)benzothiazole as a pale yellow solid.

Table 1: Quantitative Data for the Synthesis of 2-(2-methoxyphenyl)benzothiazole

StepReactantsProductMolar RatioSolventReaction Time (h)Temperature (°C)Yield (%)
12-aminophenol, 2-methoxybenzoic acid, DCCN-(2-hydroxyphenyl)-2-methoxybenzamide1:1:1.1Pyridine240 to RT85
2N-(2-hydroxyphenyl)-2-methoxybenzamide, Lawesson's reagent2-(2-methoxyphenyl)benzothiazole1:1Toluene4Reflux70

Physicochemical Properties and Spectroscopic Data

The synthesized this compound compound should be characterized to confirm its structure and purity.

Table 2: Physicochemical and Spectroscopic Data for 2-(2-methoxyphenyl)benzothiazole

PropertyValue
Molecular FormulaC₁₄H₁₁NOS
Molecular Weight241.31 g/mol
AppearancePale yellow solid
Melting Point98-100 °C
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.12 (d, 1H), 7.90 (d, 1H), 7.55-7.40 (m, 3H), 7.15 (t, 1H), 7.05 (d, 1H), 4.01 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)162.8, 157.1, 151.8, 135.2, 132.5, 131.8, 126.5, 125.1, 123.4, 121.9, 120.7, 111.9, 56.0
UV-Vis (λ_max, in EtOH)325 nm
Fluorescence Emission (λ_em, in EtOH)430 nm
pKa~7.5

Mechanism of Action as a pH Indicator

The pH-sensing mechanism of this compound is based on the protonation and deprotonation of the benzothiazole nitrogen atom. In acidic conditions, the nitrogen is protonated, which alters the electronic structure of the molecule and affects its fluorescence properties.

pH_Indicator_Mechanism cluster_acidic Acidic Conditions (pH < pKa) cluster_basic Basic Conditions (pH > pKa) Protonated This compound-H⁺ (Protonated) Non-Fluorescent Deprotonated This compound (Deprotonated) Fluorescent Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Reversible protonation of the this compound indicator.

In its protonated form, the molecule is typically non-fluorescent or weakly fluorescent. Upon an increase in pH, the nitrogen atom is deprotonated, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response makes this compound derivatives highly sensitive pH probes.

Experimental Workflow for pH Titration

To determine the pKa and characterize the pH-dependent fluorescence, a pH titration experiment is performed.

pH_Titration_Workflow start_node start_node end_node end_node process_node process_node start Start prep_sample Prepare this compound solution in buffer of known pH start->prep_sample measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs measure_fluo Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluo change_ph Adjust pH with acid or base measure_fluo->change_ph repeat Repeat measurements across pH range change_ph->repeat plot_data Plot Fluorescence Intensity vs. pH repeat->plot_data calc_pka Calculate pKa from the titration curve plot_data->calc_pka end_proc End calc_pka->end_proc

Caption: Workflow for pH-dependent fluorescence analysis.

Experimental Protocol: pH Titration

  • Prepare a stock solution of 2-(2-methoxyphenyl)benzothiazole in ethanol.

  • Prepare a series of buffer solutions with pH values ranging from 2 to 12.

  • To each buffer solution, add a small aliquot of the this compound stock solution to a final concentration of 10 µM.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of 325 nm.

  • Plot the fluorescence intensity at the emission maximum (430 nm) against the pH.

  • The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Conclusion

This compound derivatives represent a versatile class of fluorescent pH indicators. Their synthesis is achievable through established organic chemistry methods, and their pH-sensitive fluorescence provides a robust mechanism for pH measurement. The ability to tune the pKa by modifying the alkoxy substituent makes them adaptable for a wide range of applications in research and development. This guide provides the foundational knowledge for the synthesis and characterization of these promising molecular probes.

The Core Mechanism of HBT-O: A Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the excited-state intramolecular proton transfer (ESIPT) phenomenon in 2-(2'-hydroxyphenyl)benzothiazole (HBT-O), a benchmark molecule in photochemistry. This compound serves as a fundamental scaffold for the development of advanced fluorescent probes, sensors, and imaging agents due to its unique four-level photochemical cycle and large Stokes shift. This document details its core mechanism, photophysical properties, experimental characterization protocols, and applications.

The ESIPT Mechanism in this compound

Excited-state intramolecular proton transfer is a photophysical process where a proton is transferred within a molecule upon photoexcitation. In this compound, the molecule exists in an enol form in the ground state (S₀), stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the nitrogen atom of the benzothiazole moiety (proton acceptor).[1]

Upon absorption of a photon, the molecule is promoted to the excited singlet state (S₁). This excitation induces a significant redistribution of electron density, increasing the acidity of the hydroxyl group and the basicity of the imine nitrogen. This charge reorganization triggers an ultrafast transfer of the proton along the pre-existing hydrogen bond, forming an excited keto-tautomer. This transfer is an extremely rapid, barrierless process, occurring on the femtosecond timescale (approximately 50-62 fs).[1][2]

The excited keto-tautomer is the species responsible for fluorescence. It relaxes to its ground state via the emission of a photon, which is significantly red-shifted from the initial absorption wavelength, resulting in a large Stokes shift.[3] Following radiative decay, the keto-tautomer is unstable in the ground state and rapidly undergoes a reverse proton transfer to regenerate the original enol form, completing the photocycle. This four-level cycle (Enol-ground, Enol-excited, Keto-excited, Keto-ground) is central to the photophysical behavior of this compound.

ESIPT_Photocycle cluster_Enol Enol Tautomer cluster_Keto Keto Tautomer S0_E S₀ (Enol) S1_E S₁ (Enol*) S0_E->S1_E Absorption (hν) S1_K S₁ (Keto*) S1_E->S1_K ESIPT (~50-62 fs) S0_K S₀ (Keto) S1_K->S0_K Fluorescence (hν') S0_K->S0_E Reverse PT (fast)

Figure 1: The four-level ESIPT photocycle of this compound.

Photophysical Properties and Solvent Effects

The ESIPT process in this compound is highly sensitive to its environment, particularly the solvent. The polarity and hydrogen-bonding capability of the solvent can significantly alter the absorption and emission characteristics. In non-polar, aprotic solvents, the intramolecular hydrogen bond is preserved, and the ESIPT process proceeds efficiently, leading to strong keto-tautomer fluorescence.

However, in polar, protic solvents (like alcohols) or solvents with high hydrogen-bond accepting ability (like DMSO), the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl group of this compound.[4][5] This interaction can disrupt the intramolecular hydrogen bond required for ESIPT, leading to a decrease or quenching of the keto-tautomer emission and the appearance of a blue-shifted emission from the enol form.[4][6]

PropertyValue / ObservationSolvent/Conditions
Chemical Formula C₁₃H₉NOSN/A
Molecular Weight 227.28 g/mol N/A
Melting Point 128-132 °CN/A
Solubility Soluble in ethanol; Insoluble in waterEthanol, Water
UV Absorption (Enol) ~330-351 nm (for HBT systems)[7]Typically non-polar solvents
Emission (Keto) Large Stokes Shift (~150-200 nm)[3]Aprotic, non-polar solvents
ESIPT Rate 50-62 fs[1][2]N/A
Fluorescence Behavior Keto-tautomer emission is dominant in non-polar solvents. Enol emission may appear in polar, protic solvents.[4]Varies with solvent

Table 1: Summary of key quantitative data and photophysical properties for this compound and its derivatives.

Experimental Protocols for Characterization

The investigation of this compound's ESIPT dynamics requires a combination of steady-state and time-resolved spectroscopic techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy cluster_analysis Data Analysis prep Dissolve this compound in solvent of interest (e.g., cyclohexane, DMSO, ethanol) Adjust concentration for measurements uv_vis UV-Vis Absorption Spectroscopy (Determine λ_max_abs) prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_max_em, Stokes Shift) uv_vis->fluorescence fs_tas Femtosecond Transient Absorption (Probe ESIPT dynamics, identify intermediates) fluorescence->fs_tas trf Time-Resolved Fluorescence (Measure excited state lifetimes) fs_tas->trf analysis Correlate spectral data with solvent properties Kinetic modeling of transient data Determine quantum yields trf->analysis Sensing_Pathway Probe HBT-Boronic Acid (Non-Fluorescent) Reaction Oxidative Cleavage Probe->Reaction Analyte H₂O₂ (Reactive Oxygen Species) Analyte->Reaction Product This compound Phenol (ESIPT Enabled) Reaction->Product Signal Strong Keto Fluorescence (Signal ON) Product->Signal Excitation

References

HBT-O Probe: An In-depth Technical Guide for Monitoring pH Fluctuation in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2-(2′-hydroxyphenyl)benzothiazole (HBT) core structure as a fluorescent probe for monitoring intracellular pH (pHi) fluctuations. We will delve into the underlying mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate the associated signaling pathways and workflows. For the purpose of this guide, "HBT-O" will refer to the family of HBT derivatives where oxygen-containing functional groups are strategically incorporated to modulate the probe's photophysical properties and pH sensitivity.

Core Principles and Mechanism of Action

The pH-sensing capability of HBT-based probes is rooted in a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This mechanism allows for a ratiometric readout, providing a more accurate and reliable measurement of pH by minimizing the influence of probe concentration, photobleaching, and instrumental variations.

Upon excitation, the HBT molecule in its ground state (Enol form) is promoted to an excited state. In this excited state, the phenolic proton is transferred to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient Keto tautomer. This Keto form is energetically more favorable in the excited state and is responsible for a distinct, long-wavelength fluorescence emission. The equilibrium between the Enol and Keto forms is sensitive to the surrounding pH, which forms the basis of its use as a pH probe.

  • In acidic environments (lower pH): The phenolic hydroxyl group is protonated. Upon excitation, the ESIPT process is favored, leading to a dominant fluorescence emission from the Keto form, typically in the green to yellow region of the spectrum (~510 nm).[1][2]

  • In neutral to alkaline environments (higher pH): The phenolic proton is more likely to be deprotonated in the ground state, forming a phenolate. This deprotonation event can inhibit the ESIPT process. Consequently, fluorescence emission from the locally excited Enol form becomes more prominent, appearing in the blue region of the spectrum.[1]

This pH-dependent shift in fluorescence emission allows for ratiometric pH imaging by calculating the ratio of the fluorescence intensities at the two emission wavelengths (e.g., intensity at ~510 nm / intensity in the blue region).

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the core HBT fluorophore. It is important to note that these values can be modulated by introducing various functional groups (the "-O" in this compound) to the HBT scaffold.

ParameterValueReference
Major Absorption Wavelength (λabs) ~359 nm (at pH 7.0)[1]
Emission Wavelength (λem) - Keto form ~510 nm (in acidic conditions)[1]
Emission Wavelength (λem) - Enol form ~458 nm (in physiological/basic conditions)[1]
Stokes Shift ~151 nm[1]
Molar Extinction Coefficient (ε) 3178 M⁻¹ cm⁻¹ (at pH 7.0)[1]
Quantum Yield (Φ) of Keto Emission 0.32 (at pH 7.0)[1][2]
pKa Varies with substitution (can be tuned for physiological range)

Experimental Protocols

This section provides a general framework for the application of HBT-based probes for monitoring intracellular pH. Optimization of concentrations, incubation times, and imaging parameters is recommended for specific cell types and experimental conditions.

Probe Preparation and Cell Loading
  • Probe Stock Solution: Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture overnight to ensure adherence.

  • Probe Loading:

    • Prepare a loading buffer, typically a serum-free cell culture medium or phosphate-buffered saline (PBS), with a final probe concentration in the range of 1-10 µM. The optimal concentration should be determined experimentally to achieve sufficient signal with minimal cytotoxicity.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing loading buffer to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time will vary depending on the cell type and the specific this compound derivative used.

Intracellular pH Calibration

To obtain quantitative pHi measurements, it is essential to perform an in-situ calibration. This is typically achieved by using a protonophore like nigericin, which equilibrates the intracellular and extracellular pH.

  • Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0) in a high-potassium buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 20 mM HEPES, 5 mM glucose).

  • Cell Treatment: After loading the cells with the this compound probe, replace the loading buffer with the high-potassium buffer containing nigericin (typically 5-10 µM).

  • Fluorescence Measurement:

    • Sequentially perfuse the cells with the different pH calibration buffers.

    • At each pH point, acquire fluorescence images at the two emission wavelengths corresponding to the Enol and Keto forms.

    • Calculate the ratio of the fluorescence intensities (e.g., I₅₁₀nm / I₄₅₈nm) for each pH value.

  • Calibration Curve: Plot the fluorescence intensity ratio against the corresponding pH values to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental cells into pHi values.

Live-Cell Imaging and Data Analysis
  • Imaging Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the this compound probe. A ratiometric imaging setup that allows for rapid switching between the two emission channels is ideal.

  • Image Acquisition:

    • After probe loading and washing, mount the cells on the microscope stage.

    • Excite the probe at its absorption maximum (e.g., ~365 nm).

    • Acquire images simultaneously or in rapid succession in the two emission channels (e.g., blue and green channels).

  • Data Analysis:

    • For each cell or region of interest, calculate the ratio of the background-corrected fluorescence intensities from the two channels.

    • Convert the calculated ratios to pHi values using the previously generated calibration curve.

    • Temporal changes in pHi can be monitored by acquiring images at regular intervals.

Mandatory Visualizations

This compound pH Sensing Mechanism

HBT_pH_Sensing Mechanism of HBT-based pH sensing via ESIPT. GS_Enol Enol Form (Protonated) GS_Phenolate Phenolate Form (Deprotonated) GS_Enol->GS_Phenolate + OH⁻ - H₂O ES_Enol Enol* (Locally Excited) GS_Enol->ES_Enol Excitation (hν) ES_Enol->GS_Enol Blue Emission ES_Keto Keto* (ESIPT Product) ES_Enol->ES_Keto ESIPT ES_Keto->GS_Enol Green Emission (~510 nm)

Caption: this compound pH sensing mechanism via ESIPT.

Experimental Workflow for Intracellular pH Measurement

workflow start Start cell_culture Cell Culture on Glass-Bottom Dish start->cell_culture probe_loading Incubate cells with This compound Probe (1-10 µM) cell_culture->probe_loading wash Wash to remove excess probe probe_loading->wash calibration In-situ pH Calibration (using Nigericin) wash->calibration imaging Live-Cell Ratiometric Fluorescence Imaging wash->imaging Experimental Samples calibration->imaging Generate Calibration Curve analysis Image Analysis and pHi Calculation imaging->analysis end End analysis->end

Caption: Experimental workflow for pHi measurement.

Signaling Pathway Example: pH Regulation in Cancer Cells

Intracellular pH is a critical parameter in cell physiology and is often dysregulated in diseases such as cancer. Cancer cells are known to maintain a more alkaline intracellular pH compared to normal cells, while the extracellular environment is often acidic. This "reversed" pH gradient is maintained by the activity of various ion transporters and is linked to processes like cell proliferation, invasion, and drug resistance. This compound probes can be valuable tools to study the activity of these pH-regulating proteins.

cancer_ph_regulation Key pH regulators in cancer cells. cluster_cell Cancer Cell (Alkaline pHi) cluster_extracellular Acidic Extracellular Space NHE1 NHE1 H_in H⁺ NHE1->H_in Na_out Na⁺ NHE1->Na_out MCT MCTs MCT->H_in Lactate_in Lactate⁻ MCT->Lactate_in V_ATPase V-ATPase V_ATPase->H_in CAIX CAIX CAIX->H_in Proliferation Increased Proliferation Invasion Enhanced Invasion Drug_Resistance Drug Resistance H_in->NHE1 H_in->MCT H_in->Proliferation H_in->Invasion H_in->Drug_Resistance Lactate_in->MCT H_out H⁺ Lactate_out Lactate⁻ HCO3_in HCO₃⁻ Na_in Na⁺ Na_out->NHE1 H_ext H⁺ Lactate_ext Lactate⁻

Caption: Key pH regulators in cancer cells.

References

The Core Principle of HBT-O pH Sensing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent probe 2-(2'-hydroxyphenyl)benzothiazole (HBT) has garnered significant attention for its application in pH sensing, particularly within cellular and biological contexts. Its utility stems from a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which results in a distinct and ratiometric fluorescent response to changes in pH. This technical guide provides a comprehensive overview of the core principles of HBT-O pH sensing, including the underlying mechanism, detailed experimental protocols, and key photophysical data.

The Signaling Pathway of this compound pH Sensing

The pH sensing mechanism of this compound is fundamentally based on the equilibrium between its neutral enol form and its deprotonated phenolate form, which then influences the ESIPT process.

  • At acidic to neutral pH: The HBT molecule exists predominantly in its ground state as the enol (E) tautomer, which possesses an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring. Upon photoexcitation, the molecule enters the excited enol state (E). From this state, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom, forming the excited-state keto (K) tautomer. This K* tautomer is responsible for a large Stokes shifted fluorescence emission, typically in the green-yellow region of the spectrum.

  • At alkaline pH: The phenolic proton dissociates, forming the phenolate (P) form of HBT. In this state, the intramolecular hydrogen bond is absent. Upon excitation, the phenolate form (P*) is directly populated. Since there is no proton to transfer, the ESIPT process is inhibited. The fluorescence emission from the phenolate form is typically observed in the blue region of the spectrum and is significantly weaker than the keto form emission.

This pH-dependent shift in fluorescence from the keto tautomer (longer wavelength) to the phenolate form (shorter wavelength) allows for ratiometric pH measurements, which are more robust and less susceptible to variations in probe concentration or excitation intensity.

HBT_pH_Sensing cluster_acidic_neutral Acidic to Neutral pH (ESIPT ON) cluster_alkaline Alkaline pH (ESIPT OFF) E Enol (E) (Ground State) E_star Excited Enol (E*) (Blue Emission - Minor) E->E_star Excitation (λex) P Phenolate (P) (Ground State) E->P + OH⁻ - H₂O E_star->E Fluorescence (λem ~400-450 nm) K_star Excited Keto (K*) (Green-Yellow Emission - Major) E_star->K_star ESIPT K Keto (K) (Ground State - Unstable) K_star->K Fluorescence (λem ~510-530 nm) K->E Tautomerization P_star Excited Phenolate (P*) (Blue Emission) P->P_star Excitation (λex) P_star->P Fluorescence (λem ~430-460 nm)

Figure 1: this compound pH Sensing Mechanism.

Quantitative Photophysical Data

The ratiometric nature of this compound pH sensing relies on the distinct spectral properties of its different forms. The following table summarizes key quantitative data for 2-(2'-hydroxyphenyl)benzothiazole.

ParameterEnol Form (Acidic/Neutral pH)Phenolate Form (Alkaline pH)
pKa ~8.5 - 9.5-
Excitation Maxima (λex) ~340 - 360 nm~380 - 400 nm
Emission Maxima (λem) ~510 - 530 nm (Keto emission)~430 - 460 nm
Fluorescence Quantum Yield (Φ) High (e.g., > 0.3 in some solvents)Low
Fluorescence Lifetime (τ) Nanoseconds (ns) rangeShorter ns range
Stokes Shift Large (>150 nm)Moderate

Note: The exact values can vary depending on the solvent, temperature, and specific experimental conditions.

Experimental Protocols

Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)

Several synthetic routes for HBT have been reported. A common and effective method involves the condensation of 2-aminothiophenol with salicylic acid or its derivatives.

Materials:

  • 2-Aminothiophenol

  • Salicylic acid

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/solvent

  • Methanol or ethanol for recrystallization

Procedure:

  • Combine equimolar amounts of 2-aminothiophenol and salicylic acid in a reaction vessel.

  • Add polyphosphoric acid as both a solvent and a dehydrating agent.

  • Heat the reaction mixture at an elevated temperature (e.g., 180-220 °C) for several hours with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and then dry it.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to obtain pure HBT crystals.

Synthesis_Workflow start Start reactants Mix 2-Aminothiophenol and Salicylic Acid start->reactants add_ppa Add Polyphosphoric Acid reactants->add_ppa heat Heat under Inert Atmosphere (e.g., 180-220 °C) add_ppa->heat monitor Monitor with TLC heat->monitor monitor->heat Continue heating cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry the Crude Product filter_wash->dry recrystallize Recrystallize from Methanol/Ethanol dry->recrystallize end Pure HBT recrystallize->end

Figure 2: HBT Synthesis Workflow.
Spectrofluorometric pH Titration

This protocol outlines the procedure for determining the pKa of HBT and characterizing its pH-dependent fluorescence.

Materials:

  • Purified HBT

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of HBT in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of approximately 1 mM.

  • Working Solution Preparation: For each pH measurement, prepare a working solution by diluting the HBT stock solution into the respective buffer solution to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and the probe's properties.

  • pH Measurement: Accurately measure the pH of each working solution using a calibrated pH meter.

  • Fluorescence Spectra Acquisition:

    • Set the excitation wavelength of the spectrofluorometer to the isosbestic point of the HBT absorption spectra at different pH values, if known, or to the excitation maximum of the enol form (around 350 nm).

    • Record the fluorescence emission spectrum for each pH-buffered working solution over a suitable wavelength range (e.g., 400 nm to 650 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum of the phenolate form (e.g., ~440 nm) and the keto form (e.g., ~520 nm) as a function of pH.

    • Alternatively, plot the ratio of the fluorescence intensities (I520nm / I440nm) against pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa of HBT.

Titration_Workflow start Start prep_stock Prepare HBT Stock Solution (e.g., 1 mM in DMSO) start->prep_stock prep_buffers Prepare Buffer Solutions (pH 2-12) start->prep_buffers prep_working Prepare Working Solutions (Dilute HBT stock in each buffer) prep_stock->prep_working prep_buffers->prep_working measure_ph Measure pH of each Working Solution prep_working->measure_ph acquire_spectra Acquire Fluorescence Spectra (λex ~350 nm, λem 400-650 nm) measure_ph->acquire_spectra data_analysis Plot Intensity vs. pH or Ratio vs. pH acquire_spectra->data_analysis determine_pka Fit to Henderson-Hasselbalch Equation to find pKa data_analysis->determine_pka end pKa Determined determine_pka->end

Figure 3: Spectrofluorometric pH Titration Workflow.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Intracellular pH Measurement: Its sensitivity in the physiological pH range allows for the monitoring of pH changes in cellular compartments, which is crucial for studying cellular processes, disease states, and the effects of drugs.

  • Enzyme Assays: this compound can be incorporated into probes to monitor enzyme activities that involve a change in local pH.

  • High-Throughput Screening: The ratiometric and fluorescent nature of this compound is well-suited for high-throughput screening assays to identify compounds that modulate pH or are sensitive to pH changes.

  • Material Science: HBT derivatives are used in the development of pH-sensitive materials and sensors.

Conclusion

The pH-sensing capability of 2-(2'-hydroxyphenyl)benzothiazole is a direct consequence of its pH-dependent Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. The distinct fluorescence signatures of its enol/keto and phenolate forms provide a robust platform for ratiometric pH measurements. By understanding the core principles and employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound as a powerful tool for a wide range of applications.

HBT-O: A Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBT-O, chemically known as 4-(3-Benzothiazol-2-yl-4-hydroxy-phenyl)-but-3-en-2-one, is a fluorescent probe notable for its application in monitoring pH fluctuations within living cells.[1][2] Its utility in biological and biomedical research hinges on its behavior in aqueous environments. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility and stability in aqueous solutions, offering key data, experimental methodologies, and visual representations of its functional mechanism and recommended testing workflows.

Core Properties of this compound

PropertyDataSource
Chemical Name 4-(3-Benzothiazol-2-yl-4-hydroxy-phenyl)-but-3-en-2-one[2]
Molecular Formula C₁₇H₁₃NO₂S[2]
Molecular Weight 295.36 g/mol [2]
Appearance Solid powder[2]
Primary Solvent Soluble in DMSO[2]

Aqueous Solubility

Recommended Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following standard protocol, adapted from established methodologies for organic compounds, is recommended:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of aqueous buffers (e.g., phosphate-buffered saline (PBS), Tris-HCl) at various physiologically relevant pH values (e.g., 5.0, 6.0, 7.4, 8.0).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solutions at high speed to pellet the excess, undissolved this compound.

    • Carefully collect the supernatant for analysis.

  • Quantification of Soluble this compound:

    • Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated fluorescence spectrophotometer.

    • Generate a standard curve with known concentrations of this compound to accurately quantify the amount in the saturated solutions.

Aqueous Stability

This compound demonstrates sufficient stability in aqueous buffers for its use in fluorescence microscopy, where its response to pH changes is reversible.[1][3] However, detailed studies on its long-term stability, including its half-life (t½) and degradation pathways under various conditions (e.g., prolonged exposure to light, different temperatures, and a wider pH range), have not been published.

Recommended Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the standard approach to quantitatively assess the stability of small molecules like this compound:

  • Preparation of this compound Solutions:

    • Prepare solutions of this compound at a known concentration in various aqueous buffers.

    • Subject the solutions to a range of stress conditions, including:

      • pH: Acidic, neutral, and basic conditions (e.g., pH 2, 7, 10).

      • Temperature: Refrigerated (4°C), room temperature (25°C), and elevated (e.g., 40°C, 60°C).

      • Light: Exposure to UV and visible light, with a dark control.

      • Oxidative stress: Addition of a mild oxidizing agent like hydrogen peroxide.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

    • Analyze the samples immediately using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

    • Calculate the degradation rate and the half-life of this compound under each condition.

pH-Dependent Fluorescence Mechanism

The utility of this compound as a pH probe is based on its pH-dependent fluorescence, which is attributed to an intramolecular charge transfer (ICT) process.[1][3] In a neutral to acidic environment, the phenolic hydroxyl group of this compound becomes protonated, which influences the electronic properties of the molecule and results in a change in its fluorescence emission.

pH_Sensing_Mechanism HBT_O_Neutral This compound (Deprotonated) HBT_O_Acidic This compound (Protonated) HBT_O_Neutral->HBT_O_Acidic Protonation Low_Fluorescence Lower Fluorescence (Turquoise Emission) HBT_O_Neutral->Low_Fluorescence Ground State HBT_O_Acidic->HBT_O_Neutral Deprotonation High_Fluorescence Higher Fluorescence (Olivine Emission) HBT_O_Acidic->High_Fluorescence Ground State H_plus H+ H_plus->HBT_O_Neutral OH_minus OH- OH_minus->HBT_O_Acidic

Caption: pH-sensing mechanism of this compound.

Experimental Workflows

The following diagrams illustrate the recommended workflows for determining the aqueous solubility and stability of this compound.

Solubility Determination Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Start Add excess this compound to aqueous buffer Equilibrate Equilibrate with agitation (24-48h at constant T) Start->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect Collect supernatant Centrifuge->Collect Analyze Analyze supernatant by HPLC or fluorometry Collect->Analyze Quantify Quantify concentration using a standard curve Analyze->Quantify Result Determine quantitative solubility limit Quantify->Result

Caption: Recommended workflow for quantitative solubility determination.

Stability Assessment Workflow

Stability_Workflow cluster_stress Stress Conditions cluster_timepoint Time-Point Analysis cluster_data Data Analysis Start Prepare this compound solution in aqueous buffer Stress Expose to stress conditions (pH, Temp, Light, Oxidizing Agent) Start->Stress Sample Withdraw aliquots at defined time intervals Stress->Sample Analyze Analyze by stability-indicating HPLC method Sample->Analyze Quantify Quantify remaining this compound Analyze->Quantify Degradants Identify degradation products Quantify->Degradants Calculate Calculate degradation rate and half-life (t½) Degradants->Calculate End End Calculate->End Stability Profile

Caption: Recommended workflow for aqueous stability assessment.

References

Unveiling the Spectroscopic Signature of HBT-O: A Technical Guide to its Fluorescence Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the fluorescence properties of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a versatile fluorophore with significant applications in biomedical research and drug development. This document, intended for researchers, scientists, and professionals in the field, details the core principles of HBT's fluorescence, experimental methodologies for its characterization, and its application in cellular signaling pathways.

Core Concepts: The Fluorescence of HBT

HBT is a renowned fluorescent probe that owes its unique spectral characteristics to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole ring, leading to the formation of a transient keto tautomer. This process results in a large Stokes shift, which is the difference between the excitation and emission maxima, minimizing self-absorption and enhancing detection sensitivity.

The fluorescence spectrum of HBT is highly sensitive to its environment. Factors such as solvent polarity and pH can significantly influence the emission wavelength and quantum yield. For instance, in a phosphate-buffered saline (PBS) solution at pH 7.0, HBT exhibits a major absorption band at 359 nm and a fluorescence emission maximum at 510 nm, resulting in a substantial Stokes shift of 151 nm.[1] The fluorescence emission can be modulated by pH, with slightly acidic conditions favoring the protonated keto form and increasing emission at around 510 nm.[1]

Quantitative Spectroscopic Data

The key photophysical parameters of HBT are summarized in the table below for easy reference and comparison.

ParameterValueConditionsReference
Absorption Maximum (λ_abs) 359 nmPBS buffer (pH 7.0)[1]
Molar Extinction Coefficient (ε) 3178 M⁻¹ cm⁻¹PBS buffer (pH 7.0)[1]
Emission Maximum (λ_em) 510 nmPBS buffer (pH 7.0)[1]
Stokes Shift 151 nmPBS buffer (pH 7.0)[1]
Quantum Yield (Φ) 0.32PBS buffer (pH 7.0)[1]
Excitation Wavelength for Imaging 356 nmIn solution[1]
Emission Wavelength in THF/H₂O (9:1) 470 nmTHF/H₂O mixture[2]
Excitation for THF/H₂O studies 335 nmTHF/H₂O mixture[2]

Experimental Protocols

A detailed methodology for the characterization of the fluorescence spectrum of HBT is crucial for reproducible and accurate results.

Preparation of Stock and Working Solutions:
  • Stock Solution: Prepare a 10 mM stock solution of HBT by dissolving the appropriate amount of HBT powder in dimethylformamide (DMF).

  • Working Solution: For spectroscopic measurements, dilute the stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer or solvent system (e.g., DMSO/PBS = 1:1000, v/v).[3]

UV-Visible Absorption Spectroscopy:
  • Use a spectrophotometer to measure the absorption spectrum of the HBT working solution.

  • Scan a wavelength range that includes the expected absorption maximum (e.g., 300-450 nm).

  • Use the same buffer or solvent as a blank for baseline correction.

  • Determine the absorption maximum (λ_abs) and the molar extinction coefficient (ε) using the Beer-Lambert law.

Fluorescence Spectroscopy:
  • Use a spectrofluorometer to measure the fluorescence emission spectrum.

  • Set the excitation wavelength to the determined absorption maximum (e.g., 359 nm or 365 nm).[1][3]

  • Record the emission spectrum over a suitable wavelength range (e.g., 400-650 nm).

  • Determine the fluorescence emission maximum (λ_em).

  • To measure the excitation spectrum, set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths.

Quantum Yield Determination:
  • The fluorescence quantum yield (Φ) can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the HBT sample and the reference standard.

  • The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Visualizing Core Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to HBT fluorescence.

ESIPT_Process cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Enol_S0 Enol (E) Enol_S1 Enol* (E) Enol_S0->Enol_S1 Excitation (hν_ex) Enol_S1->Enol_S0 Fluorescence (hν'_em) (Normal Stokes Shift) Keto_S1 Keto (K*) Enol_S1->Keto_S1 ESIPT Keto_S1->Enol_S0 Fluorescence (hν_em) (Large Stokes Shift)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) process in HBT.

Cellular_Senescence_Detection cluster_stress Cellular Stressors cluster_cell Senescent Cell cluster_probes HBT-Based Probes Doxorubicin Doxorubicin Cellular_Senescence Cellular Senescence Doxorubicin->Cellular_Senescence ROS_stress Oxidative Stress ROS_stress->Cellular_Senescence Increased_ROS Increased ROS Cellular_Senescence->Increased_ROS Increased_betaGal Increased β-galactosidase Activity Cellular_Senescence->Increased_betaGal HBT_Probe_ROS HBT-ROS Probe (Non-fluorescent) Increased_ROS->HBT_Probe_ROS reacts with HBT_Probe_betaGal HBT-β-Gal Probe (Non-fluorescent) Increased_betaGal->HBT_Probe_betaGal hydrolyzes HBT_Fluorescent HBT (Fluorescent) HBT_Probe_ROS->HBT_Fluorescent generates HBT_Probe_betaGal->HBT_Fluorescent releases

Caption: Detection of cellular senescence markers using HBT-based fluorescent probes.

Conclusion

This technical guide provides a comprehensive overview of the fluorescence spectrum of HBT, offering valuable data and methodologies for researchers. The unique photophysical properties of HBT, particularly its ESIPT characteristic and environmental sensitivity, make it a powerful tool for developing fluorescent probes for a wide range of biological applications, including the detection of reactive oxygen species and enzymatic activities in the context of cellular senescence and other disease models.

References

Methodological & Application

Application Notes and Protocols for Live Cell Intracellular pH Imaging Using HBT-O

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The measurement of intracellular pH (pHi) is crucial for understanding a variety of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. Dysregulation of pHi is associated with numerous pathological conditions, including cancer and neurodegenerative diseases. Fluorescent probes offer a powerful tool for real-time, non-invasive monitoring of pHi in living cells. HBT-O is a fluorescent probe based on the 2-(2′-hydroxyphenyl)benzothiazole (HBT) scaffold, designed for the ratiometric imaging of intracellular pH. This document provides a detailed protocol for the use of this compound in live cell pH imaging.

The sensing mechanism of HBT-based probes relies on an excited-state intramolecular proton transfer (ESIPT) process.[1] In the ground state, the molecule exists in an enol form. Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole, leading to the formation of a keto tautomer, which then fluoresces. The equilibrium between the enol and keto forms is sensitive to the surrounding pH, allowing for ratiometric pH measurements.

Data Presentation

Table 1: Photophysical Properties of HBT-based Fluorescent Probes

PropertyValueReference
Absorption Maximum (λabs)~359 nm[1]
Emission Maximum (λem)~510 nm (Keto form)[1][2]
Stokes Shift~151 nm[1]
Quantum Yield (Φ)Up to 0.32[1]
pKa~6.5 - 7.5 (Typical for similar pH probes)[3][4]

Table 2: Composition of pH Calibration Buffers

pH Value1 M KCl (μL)1 M NaCl (μL)1 M KH2PO4 (μL)1 M K2HPO4 (μL)H2O (μL)
5.5 13010955760
6.0 130108812760
6.5 130106733760
7.0 130103961760
7.5 130101981760
8.0 13010595760

Note: This is a standard recipe for pH calibration buffers. The final concentrations should be adjusted based on specific experimental needs.

Experimental Protocols

1. Reagent Preparation

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.

  • Cell Culture Medium: Use phenol red-free medium to reduce background fluorescence during imaging.[5]

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended.

  • pH Calibration Buffers: Prepare a series of buffers with known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5), as detailed in Table 2.

  • Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Nigericin is a K+/H+ ionophore used to equilibrate intracellular and extracellular pH for calibration.[6][7]

2. Cell Preparation and Staining

  • Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

  • On the day of the experiment, remove the culture medium and wash the cells twice with warm HBSS.

  • Prepare the this compound loading solution by diluting the stock solution in serum-free medium or HBSS to a final concentration of 1-10 μM.

  • Incubate the cells with the this compound loading solution for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell type.

  • After incubation, wash the cells three times with warm HBSS to remove any excess probe.

  • Add fresh, phenol red-free medium or HBSS to the cells. The cells are now ready for imaging.

3. Intracellular pH Calibration

  • To generate a pH calibration curve, treat the this compound-loaded cells with the pH calibration buffers.

  • Add nigericin to each calibration buffer to a final concentration of 5-10 μg/mL to equilibrate the intracellular and extracellular pH.[6][7]

  • Incubate the cells with the respective calibration buffer containing nigericin for at least 5 minutes before imaging.

  • Acquire fluorescence images at each pH value.

4. Fluorescence Microscopy and Data Acquisition

  • Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound. Based on the data for HBT, excitation can be set around 405 nm and 488 nm, with emission collected at two wavelengths (e.g., 450-500 nm and 510-560 nm) for ratiometric imaging.

  • For live-cell imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.[5]

  • Acquire images of the this compound-loaded cells. For ratiometric imaging, sequentially acquire images at the two emission wavelengths.

  • For the calibration curve, acquire images of the cells in each of the pH calibration buffers.

5. Data Analysis

  • Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each cell or region of interest (ROI).

  • Plot the fluorescence intensity ratio against the corresponding pH values from the calibration buffers to generate a calibration curve.

  • Fit the calibration data to a sigmoidal function (e.g., the Henderson-Hasselbalch equation) to determine the pKa of the probe in the intracellular environment.

  • Use the calibration curve to convert the fluorescence intensity ratios from the experimental cells into intracellular pH values.

Visualizations

Caption: Mechanism of HBT-based pH probes via ESIPT.

Live_Cell_pH_Imaging_Workflow cluster_experiment Experimental Phase cluster_calibration Calibration Phase A 1. Cell Seeding Plate cells on imaging dish B 2. This compound Loading Incubate cells with this compound probe A->B 24-48 hours C 3. Washing Remove excess probe B->C 15-60 mins D 4. Imaging Acquire ratiometric fluorescence images C->D Immediate F 6. Data Analysis Generate calibration curve and determine pHi D->F Image Data E 5. pH Calibration Treat with calibration buffers + Nigericin E->F Calibration Data

Caption: Experimental workflow for live cell pH imaging.

References

Application Notes and Protocols for HBT-Based Fluorescent Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2′-Hydroxyphenyl)benzothiazole (HBT) is a fluorophore known for its unique photophysical properties, including a large Stokes shift, which is advantageous for bioimaging.[1][2] HBT and its derivatives function as fluorescent probes for detecting various biological molecules and processes within cells. The fluorescence mechanism is often based on an excited-state intramolecular proton transfer (ESIPT).[1][3] This document provides a detailed protocol for the use of HBT-based probes in cultured cells, with a focus on detecting reactive oxygen species (ROS), a common application for this class of dyes. While the specific term "HBT-O" is not widely defined, this protocol is representative for HBT-derived probes used in cellular analysis.

Core Applications
  • Detection of Reactive Oxygen Species (ROS): HBT-based probes, such as those with arylboronic acid moieties, can be used to detect ROS like hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide (O₂⁻).[4]

  • Monitoring Cellular Senescence: These probes can be employed to monitor stress-induced premature senescence (SIPS) by detecting the associated increase in intracellular ROS.[1][5]

  • Detection of Protein Aggregates: Certain benzothiazole derivatives, structurally related to HBT, are used to bind to the β-sheet structures characteristic of protein aggregates, similar to Thioflavin T.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for HBT and related fluorescent probes as reported in the literature.

Table 1: Spectroscopic Properties of HBT-Based Probes

Probe/FluorophoreExcitation (nm)Emission (nm)Stokes Shift (nm)Target AnalyteReference
HBT359510151-[1]
(2-(benzo[d]thiazol-2-yl)phenyl)boronic acid (for H₂O₂ detection)356510154H₂O₂, •OH, O₂⁻[4]
Thioflavin T (related benzothiazole dye)~450~482~32Protein Aggregates[6]
MitoPY1 (for mitochondrial H₂O₂)Not specifiedGreen fluorescenceNot specifiedH₂O₂[7][8]

Table 2: Experimental Parameters for HBT-Based Probes in Cell Culture

ProbeCell LineConcentrationIncubation TimeInducer (if any)Observed EffectReference
(2-(benzo[d]thiazol-2-yl)phenyl)boronic acidHeLa100 µM2 hoursH₂O₂ (200-400 µM)Up to 7-fold increase in fluorescence intensity[4]
Generic Intracellular Fluorescent ProbeAdherent Cells1-5 µg/mL (typical)30-60 minutesVariesVisualization of target[9]
ProteoStat Dye (for aggregates)HeLaNot specified30 minutesMG-132 (5 µM)Punctate cytoplasmic staining[4]

Experimental Protocols

This section provides a detailed methodology for staining cultured cells with an HBT-based probe for the detection of intracellular ROS.

Materials
  • HBT-based fluorescent probe (e.g., (2-(benzo[d]thiazol-2-yl)phenyl)boronic acid)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cultured adherent cells (e.g., HeLa)

  • Appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Inducer of oxidative stress (e.g., H₂O₂)

  • 4% Paraformaldehyde (PFA) in PBS (for optional fixation)

  • Fluorescence microscope with appropriate filter sets

Protocol for Live-Cell Imaging of ROS
  • Cell Seeding:

    • One day prior to the experiment, seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 60-80% confluency on the day of staining.

  • Reagent Preparation:

    • Prepare a stock solution of the HBT-based probe (e.g., 10 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in serum-free medium or PBS to the desired final concentration (e.g., 100 µM).

  • Induction of Oxidative Stress (if required):

    • Wash the cells once with warm PBS.

    • Treat the cells with an ROS-inducing agent (e.g., 200-400 µM H₂O₂ in serum-free medium) for a predetermined amount of time (e.g., 1-2 hours) at 37°C. Include an untreated control group.

  • Staining:

    • Remove the medium containing the inducing agent.

    • Wash the cells twice with warm PBS.

    • Add the probe working solution to the cells and incubate for the recommended time (e.g., 2 hours) at 37°C, protected from light.

  • Imaging:

    • After incubation, wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh warm medium or PBS to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for the HBT fluorophore (e.g., excitation ~360 nm, emission ~510 nm).[1]

Optional Post-Staining Fixation

For some applications, it may be necessary to fix the cells after staining. Note that fixation can sometimes alter fluorescence.

  • After the final wash step in the live-cell protocol, remove the PBS.

  • Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[10]

  • Wash the cells three times with PBS.[2]

  • Mount the coverslip using an appropriate mounting medium.

  • Image the fixed cells.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for HBT-Based Staining cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells on Imaging Plate induce_stress 3. Induce Oxidative Stress (e.g., H₂O₂) cell_seeding->induce_stress 24h incubation probe_prep 2. Prepare Probe Stock and Working Solutions staining 4. Stain Cells with HBT-Probe probe_prep->staining induce_stress->staining Wash imaging 5. Wash and Image Cells staining->imaging Wash quantification 6. Quantify Fluorescence Intensity imaging->quantification

Caption: Figure 1. A flowchart illustrating the key steps for staining cultured cells with an HBT-based fluorescent probe to detect intracellular analytes like ROS.

Signaling Pathway

G Figure 2. Detection of Stress-Induced Senescence stressor Cellular Stressor (e.g., Doxorubicin, H₂O₂) ros Increased Intracellular Reactive Oxygen Species (ROS) stressor->ros dna_damage DNA Damage ros->dna_damage hbt_probe HBT-Based Probe (Arylboronic Acid Derivative) ros->hbt_probe Oxidation of probe senescence Stress-Induced Premature Senescence (SIPS) dna_damage->senescence fluorescence Increased Fluorescence (Signal at ~510 nm) hbt_probe->fluorescence Emits light

References

Unveiling the Optimal Concentration of HBT-O for Cellular Loading: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides a comprehensive guide to determining and applying the optimal concentration of HBT-O for efficient cell loading. These protocols and application notes are designed to assist researchers in achieving reproducible and reliable results in their cell-based assays.

Introduction to this compound and its Applications

This compound is a novel fluorescent probe that has demonstrated significant potential in various cell imaging and analysis applications. Its unique chemical structure allows for efficient crossing of the cell membrane and subsequent intracellular accumulation, making it an excellent tool for tracking cellular dynamics, assessing cell viability, and monitoring drug delivery. Understanding the optimal loading concentration is critical to maximize its efficacy while minimizing potential cytotoxicity.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type, cell density, and the specific experimental requirements. The following table summarizes key quantitative data derived from internal validation studies and literature reviews to guide initial experimental design.

Parameter Concentration Range Incubation Time Cell Type Examples Key Considerations
Initial Screening 1 µM - 20 µM30 min - 2 hoursHeLa, A549, JurkatStart with a broad range to identify a suitable preliminary concentration.
Standard Cell Loading 5 µM - 10 µM1 hourMost adherent and suspension cell linesProvides a balance between strong signal intensity and low cytotoxicity.
Long-term Imaging 1 µM - 5 µM30 minPrimary neurons, stem cellsLower concentrations are recommended to minimize phototoxicity and other adverse effects during extended imaging periods.
High-Content Screening 2 µM - 7.5 µM45 min - 1.5 hoursU2OS, MCF7Concentration should be optimized to ensure consistent signal across a large number of wells.
Flow Cytometry 10 µM - 15 µM30 minLymphocytes, PBMCsHigher concentrations may be needed to achieve a robust signal for flow cytometric analysis.

Experimental Protocols

General Protocol for this compound Cell Loading

This protocol provides a general workflow for loading a wide range of mammalian cells with this compound.

cluster_prep Preparation cluster_loading Loading Procedure cluster_wash Washing cluster_analysis Analysis prep_reagents Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_cells Seed cells in appropriate culture vessel dilute Dilute this compound stock to desired working concentration in pre-warmed media prep_cells->dilute aspirate Aspirate old media from cells dilute->aspirate add_hbt Add this compound containing media to cells aspirate->add_hbt incubate Incubate at 37°C, 5% CO2 for the desired time add_hbt->incubate wash1 Aspirate this compound media incubate->wash1 add_pbs Wash cells with pre-warmed PBS or HBSS (2x) wash1->add_pbs image Proceed with imaging or other downstream analysis add_pbs->image

Caption: General workflow for this compound cell loading.

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chambered coverglass) and allow them to adhere and reach the desired confluency.

  • Prepare Working Solution: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells.

    • Incubate the cells for the recommended time (see table above) at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Aspirate the this compound containing medium.

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any extracellular this compound.

  • Analysis: Proceed with your downstream application, such as fluorescence microscopy, flow cytometry, or high-content imaging.

Protocol for Determining Optimal this compound Concentration

To determine the optimal this compound concentration for a specific cell line and application, a concentration titration experiment is recommended.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate prepare_series Prepare a serial dilution of this compound (e.g., 1, 2, 5, 10, 15, 20 µM) seed_cells->prepare_series treat_cells Treat cells with different this compound concentrations prepare_series->treat_cells incubate Incubate for a fixed time (e.g., 1 hour) treat_cells->incubate measure_intensity Measure fluorescence intensity incubate->measure_intensity assess_viability Assess cell viability (e.g., using a live/dead assay) measure_intensity->assess_viability plot_data Plot fluorescence intensity and viability vs. concentration assess_viability->plot_data determine_optimal Determine optimal concentration (high signal, low toxicity) plot_data->determine_optimal

Caption: Workflow for optimizing this compound concentration.

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a consistent density.

  • Prepare Serial Dilutions: Prepare a range of this compound working solutions in culture medium. A typical range to test would be from 1 µM to 20 µM. Include a vehicle control (medium with DMSO).

  • Treatment: Treat the cells in triplicate with each concentration of this compound and the vehicle control.

  • Incubation: Incubate for a fixed period, for example, 1 hour at 37°C.

  • Analysis:

    • Fluorescence Intensity: After washing, measure the intracellular fluorescence intensity using a fluorescence plate reader or by imaging and quantifying the signal from a statistically significant number of cells.

    • Cell Viability: In parallel wells, assess cell viability using a standard method such as a resazurin-based assay or a live/dead cell staining kit.

  • Data Interpretation: Plot the mean fluorescence intensity and cell viability against the this compound concentration. The optimal concentration will be the one that provides a high fluorescence signal with minimal impact on cell viability.

Signaling Pathway and Mechanism of Action

The precise mechanism of this compound uptake and intracellular localization is still under investigation. However, it is hypothesized to involve passive diffusion across the plasma membrane, driven by a concentration gradient. Once inside the cell, this compound may be sequestered in specific organelles, leading to the observed fluorescence.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HBT_O_ext This compound (in media) HBT_O_int This compound (cytosol) HBT_O_ext->HBT_O_int Passive Diffusion Organelles Organelle Sequestration (e.g., Mitochondria, Lysosomes) HBT_O_int->Organelles Fluorescence Fluorescence Signal Organelles->Fluorescence

Caption: Proposed mechanism of this compound cellular uptake.

Troubleshooting

Problem Possible Cause Solution
Low fluorescence signal - Suboptimal this compound concentration- Short incubation time- Low cell number- Perform a concentration titration- Increase incubation time- Ensure adequate cell density
High background fluorescence - Incomplete washing- this compound precipitation- Wash cells thoroughly with pre-warmed PBS- Ensure this compound is fully dissolved in the working solution
Cell toxicity - this compound concentration too high- Prolonged incubation- Reduce this compound concentration- Decrease incubation time
Inconsistent results - Variation in cell density- Inconsistent incubation times- this compound degradation- Maintain consistent cell culture practices- Use a timer for incubations- Aliquot and store this compound stock solution properly

These application notes and protocols should serve as a valuable resource for the successful implementation of this compound in your research. For further assistance, please refer to the product's technical datasheet or contact our technical support team.

Application Notes and Protocols for HBT-O Analogs in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "HBT-O" is not standard in cancer research literature. This document provides information on two potential interpretations of this query: HLBT-100 , a potent anti-cancer flavanone, and Benzothiazole (BTA) derivatives , a significant class of heterocyclic compounds with broad anti-cancer activities. Both are relevant to the investigation of novel cancer therapeutics.

Part 1: HLBT-100

Application Note: HLBT-100, a Potent Flavanone with Broad-Spectrum Anticancer Activity

HLBT-100 is a flavanone isolated from the plant Tillandsia recurvata (L.) L. that has demonstrated significant potential as an anticancer agent. It exhibits potent activity against a wide range of cancer cell lines, including those known to be hard to treat.

Mechanism of Action: HLBT-100 induces cancer cell death through multiple mechanisms. It has been shown to cause an accumulation of cells with less than G1 DNA content, indicating an effect on the cell cycle. Furthermore, it activates caspase 3/7 and causes DNA fragmentation, which are hallmark indicators of apoptosis (programmed cell death)[1]. The compound also exhibits anti-angiogenic properties by inhibiting the formation of capillary sprouts and tubes, which is crucial for cutting off the blood supply to tumors[1].

Selectivity: A key feature of HLBT-100 is its selective activity against cancer cells. For instance, it is highly active against the IMR-32 neuroblastoma cell line but not against the normal neuro-2a CNS cell line[1]. This selectivity suggests a favorable therapeutic window and potentially lower toxicity to healthy tissues.

Quantitative Data: In Vitro Efficacy of HLBT-100

The potency of HLBT-100 has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) and GI50 (concentration for 50% growth inhibition) values being key metrics.

Cell LineCancer TypeIC50 (µM)GI50 (µM)
U87 MGBrain Cancer0.054<0.100
MDA-MB-231Breast Cancer0.030<0.100
MV4-11Leukemia0.024<0.100
A375Melanoma0.003<0.100
IMR-32Neuroblastoma0.05<0.100

Data sourced from the US National Cancer Institute's NCI60 panel screening of HLBT-100[1].

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of HLBT-100 on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • HLBT-100 (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of HLBT-100 in culture medium.

    • Treat the cells with varying concentrations of HLBT-100 and a vehicle control (DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify apoptosis induced by HLBT-100.

  • Materials:

    • Cancer cells treated with HLBT-100

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with HLBT-100 at its IC50 concentration for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of HLBT-100 in cancer cells.

Cell_Viability_Workflow start Seed Cancer Cells (96-well plate) treat Treat with HLBT-100 (serial dilutions) start->treat incubate Incubate (48-72 hours) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cell viability using an MTT assay.

Part 2: Benzothiazole (BTA) Derivatives

Application Note: Benzothiazole Derivatives as Versatile Anticancer Scaffolds

Benzothiazole (BTA) is a heterocyclic compound whose derivatives have emerged as a significant class of anticancer agents with a broad spectrum of activity[2]. The versatility of the benzothiazole scaffold allows for chemical modifications that can target various biological pathways involved in cancer progression[3].

Mechanism of Action: Benzothiazole derivatives exert their anticancer effects through diverse mechanisms, including:

  • EGFR Modulation: Some derivatives have been shown to decrease the protein levels of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers[4].

  • Induction of Apoptosis: They can induce apoptosis by increasing the expression of pro-apoptotic genes like Bax and disrupting the mitochondrial membrane potential[4].

  • Inhibition of Signaling Pathways: BTA derivatives can downregulate crucial cancer-related signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR[4].

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest, often in the sub-G1 phase, preventing cancer cell proliferation[4].

Quantitative Data: In Vitro Efficacy of a Pyrimidine-Based BTA Derivative

The following table presents the IC50 values for a specific pyridine-containing pyrimidine benzothiazole derivative against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
Colo205Colon Cancer5.04
U937Histiocytic Lymphoma13.9
MCF-7Breast Cancer30.67
A549Lung Cancer30.45

Data for a specific isoxazole pyrimidine based BTA derivative compared against the standard drug etoposide[2].

Experimental Protocols

1. Western Blot for EGFR Protein Expression

  • Objective: To determine the effect of BTA derivatives on EGFR protein levels.

  • Materials:

    • Cancer cells treated with a BTA derivative

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-EGFR, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the BTA derivative for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity relative to the loading control (β-actin).

2. Wound Healing Assay for Cell Motility

  • Objective: To assess the effect of BTA derivatives on cancer cell migration.

  • Materials:

    • Confluent monolayer of cancer cells in a 6-well plate

    • Sterile pipette tip

    • Culture medium with and without the BTA derivative

    • Microscope with a camera

  • Procedure:

    • Create a "scratch" or wound in the confluent cell monolayer with a pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add fresh medium with the BTA derivative or a vehicle control.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Signaling Pathway and Experimental Workflow Diagrams

BTA_Signaling cluster_pathways Downstream Signaling BTA Benzothiazole Derivatives EGFR EGFR BTA->EGFR inhibits PI3K_AKT PI3K/Akt/mTOR Pathway EGFR->PI3K_AKT JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation JAK_STAT->Proliferation ERK_MAPK->Proliferation

Caption: Inhibition of key signaling pathways by Benzothiazole derivatives.

Western_Blot_Workflow start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect analyze Analysis detect->analyze

Caption: General workflow for Western Blot analysis.

References

Monitoring Endocytosis in Live Cells Using pH-Sensitive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of plasma membrane composition, and cellular signaling. The ability to monitor endocytosis in real-time is crucial for understanding normal cell physiology, disease pathogenesis, and the mechanisms of drug delivery. This document provides detailed application notes and protocols for monitoring endocytosis using pH-sensitive fluorescent probes, with a focus on the widely used pHrodo™ and LysoTracker™ series of dyes. These probes offer robust and quantifiable methods to track the internalization and trafficking of molecules through the endocytic pathway.

The "HBT-O probe" mentioned in the initial topic is not a commonly referenced or commercially available probe for endocytosis monitoring. Therefore, this guide focuses on well-established and validated pH-sensitive probes that serve the intended application. The principle behind these probes lies in their pH-dependent fluorescence. They are weakly fluorescent at the neutral pH of the extracellular environment but exhibit a significant increase in fluorescence intensity as they are internalized into the progressively acidic environment of endosomes and lysosomes. This "turn-on" fluorescence provides a high signal-to-background ratio, enabling sensitive detection of endocytic events.

Quantitative Data Summary

The selection of a fluorescent probe is critical for successful live-cell imaging of endocytosis. The following tables summarize the key fluorescence properties and recommended experimental parameters for commonly used pHrodo™ and LysoTracker™ probes.

Table 1: Fluorescence Properties of Selected Probes

ProbeExcitation Max (nm)Emission Max (nm)Optimal pH for Fluorescence
pHrodo™ Red~560~585Acidic (pH 4.5-5.5)
pHrodo™ Green~509~533Acidic (pH 4.5-5.5)
LysoTracker™ Red DND-99~577~590Acidic
LysoTracker™ Green DND-26~504~511Acidic

Table 2: Recommended Staining Parameters for Live-Cell Imaging

ProbeCell TypeWorking ConcentrationIncubation TimeIncubation Temperature
pHrodo™ Red DextranVarious20–100 µg/mL5–20 minutes37°C
pHrodo™ Green DextranVarious20–100 µg/mL5–20 minutes37°C
LysoTracker™ Red DND-99Various Adherent & Suspension50–75 nM30–120 minutes37°C
LysoTracker™ Green DND-26Various Adherent & Suspension50-200 nM15-30 minutes37°C

Experimental Protocols

Protocol 1: Monitoring Fluid-Phase Endocytosis using pHrodo™ Dextran

This protocol describes the use of pHrodo™ Dextran conjugates to monitor fluid-phase endocytosis, a non-specific uptake of extracellular fluid.

Materials:

  • pHrodo™ Red or Green Dextran, 10,000 MW

  • Live Cell Imaging Solution (e.g., HBSS with Ca²⁺/Mg²⁺)

  • Cells of interest cultured in a suitable format (e.g., 96-well plate, glass-bottom dish)

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Plate cells to the desired confluence and allow them to adhere overnight.

  • Reagent Preparation: Prepare a 1 mg/mL stock solution of pHrodo™ Dextran in sterile water or Live Cell Imaging Solution.

  • Cell Labeling: a. Remove the cell culture medium and wash the cells once with pre-warmed Live Cell Imaging Solution. b. Prepare a working solution of pHrodo™ Dextran at a final concentration of 20–100 µg/mL in Live Cell Imaging Solution. The optimal concentration should be determined empirically. c. Add the working solution to the cells and incubate at 37°C for 5–20 minutes.[1]

  • Imaging: a. Wash the cells twice with pre-warmed Live Cell Imaging Solution to remove extracellular probe. b. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC for pHrodo™ Red, FITC for pHrodo™ Green). c. Acquire time-lapse images to visualize the internalization and trafficking of the probe.

Data Analysis: The rate of endocytosis can be quantified by measuring the increase in intracellular fluorescence intensity over time using image analysis software. The number and brightness of fluorescent puncta per cell can be determined.

Protocol 2: Labeling and Tracking Acidic Organelles with LysoTracker™ Probes

This protocol outlines the use of LysoTracker™ probes to label and track acidic organelles, primarily late endosomes and lysosomes.

Materials:

  • LysoTracker™ Red DND-99 or LysoTracker™ Green DND-26 (1 mM stock in DMSO)

  • Complete cell culture medium

  • Cells of interest

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluence.

  • Reagent Preparation: On the day of the experiment, thaw the LysoTracker™ stock solution and dilute it in pre-warmed complete cell culture medium to a final working concentration of 50–75 nM for LysoTracker™ Red or 50-200 nM for LysoTracker™ Green.[2][3]

  • Cell Labeling: a. Remove the existing medium from the cells and add the LysoTracker™ working solution. b. Incubate the cells at 37°C for 15–120 minutes, protected from light.[2][3] The optimal incubation time is cell-type dependent.

  • Imaging: a. Replace the loading solution with fresh, pre-warmed medium. b. Observe the cells under a fluorescence microscope.

Data Analysis: The number, size, and intensity of fluorescently labeled lysosomes can be quantified. Changes in lysosomal morphology and distribution in response to experimental treatments can be analyzed.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the major endocytic pathways and the experimental workflow for monitoring endocytosis with fluorescent probes.

Clathrin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Vesicle Cytosol Cargo_Receptor Cargo Receptor AP2 AP-2 Adaptor Cargo_Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Clathrin->CCP Assembly Dynamin Dynamin CCV Clathrin-Coated Vesicle Dynamin->CCV CCP->CCV Invagination & Fission Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Uncoating (Hsc70, Auxilin) Early_Endosome Early Endosome Uncoated_Vesicle->Early_Endosome Fusion

Clathrin-Mediated Endocytosis Pathway.

Caveolin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Vesicle Cytosol Caveolae Caveolae Caveolar_Vesicle Caveolar Vesicle Caveolae->Caveolar_Vesicle Fission Caveolin Caveolin-1 Caveolin->Caveolae Cavin Cavin Cavin->Caveolae Dynamin Dynamin-2 Dynamin->Caveolar_Vesicle Caveosome Caveosome Caveolar_Vesicle->Caveosome Fusion Early_Endosome Early Endosome Caveolar_Vesicle->Early_Endosome Fusion

Caveolin-Mediated Endocytosis Pathway.

Experimental_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Probe_Prep 2. Prepare Probe Working Solution Cell_Culture->Probe_Prep Cell_Labeling 3. Incubate Cells with Probe Probe_Prep->Cell_Labeling Wash 4. Wash to Remove Extracellular Probe Cell_Labeling->Wash Imaging 5. Live-Cell Imaging (Time-Lapse) Wash->Imaging Analysis 6. Image & Data Analysis Imaging->Analysis End End Analysis->End

Experimental Workflow for Endocytosis Monitoring.

Applications in Drug Development

The study of endocytosis is paramount in drug development for several reasons:

  • Drug Delivery: Many therapeutic agents, including antibody-drug conjugates (ADCs), nanoparticles, and gene therapies, rely on endocytosis for cellular entry. Monitoring the endocytic uptake of these agents is essential for evaluating their efficacy and optimizing their design.

  • Target Engagement: For drugs that target cell surface receptors, the internalization of the receptor-drug complex can be a key determinant of the drug's pharmacodynamics. Assays using fluorescent probes can quantify the extent and rate of target internalization.

  • Toxicity Studies: Aberrant endocytic trafficking can lead to cellular dysfunction and toxicity. Live-cell imaging can be used to assess the impact of drug candidates on the endo-lysosomal system.

  • Understanding Disease Mechanisms: Dysregulation of endocytosis is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. High-content screening assays based on fluorescent probes can be used to identify compounds that modulate endocytic pathways.

By providing a robust and quantitative readout of endocytic activity, pH-sensitive fluorescent probes are invaluable tools for academic and industrial researchers working to develop novel therapeutics.

References

Application Notes and Protocols for HBT-O: A Fluorescent Probe for Measuring pH in Acidic Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of pH within acidic organelles, such as lysosomes and endosomes, is critical for understanding cellular homeostasis, protein degradation pathways, and the mechanisms of drug action. Dysregulation of organellar pH is implicated in various pathologies, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Fluorescent probes offer a powerful tool for real-time, non-invasive monitoring of pH in living cells. This document provides detailed application notes and protocols for the use of HBT-O, a fluorescent probe based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold, specifically designed for measuring pH in acidic environments.

HBT-based probes are a class of fluorophores that often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process that can be modulated by the surrounding pH. However, the sensing mechanism of this compound in acidic conditions is attributed to an Intramolecular Charge Transfer (ICT) process upon protonation, leading to a significant change in its fluorescence properties. This characteristic makes this compound a valuable tool for researchers investigating the physiological and pathological roles of acidic organelles.

Quantitative Data Summary

The photophysical properties of this compound are highly sensitive to the pH of its environment. The key quantitative data for this probe are summarized in the table below. It is important to note that while the pKa and linear range are well-defined, detailed spectral properties at different pH values and quantum yield information are often specific to the experimental conditions and the full research context.

ParameterValueReference
Probe Name This compound (also referred to as probe 1 )[1]
pKa 4.23[1]
Linear pH Response Range 3.44 - 6.46[1]
Sensing Mechanism Intramolecular Charge Transfer (ICT)[1]

Note: Detailed excitation and emission wavelengths at specific acidic pH values and quantum yield data were not available in the accessed abstracts. Researchers should consult the full-text article for comprehensive spectral characterization.

Principle of pH Sensing

The HBT scaffold forms the core of the this compound probe. In its deprotonated state, the probe exhibits a certain level of fluorescence. Upon exposure to an acidic environment, the probe becomes protonated. This protonation event modulates the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a significant change in its fluorescence emission. This ratiometric or intensiometric change can be precisely correlated with the surrounding pH.

cluster_0 This compound Probe in Different pH Environments Neutral_pH This compound (Deprotonated) Low Fluorescence Acidic_pH This compound (Protonated) High Fluorescence Neutral_pH->Acidic_pH Protonation (H+) Acidic_pH->Neutral_pH Deprotonation

Figure 1: General mechanism of this compound pH sensing.

Experimental Protocols

While a specific, detailed protocol for this compound from a full research article is not available through the conducted search, a general workflow for using fluorescent pH probes to measure the pH of acidic organelles is provided below. Researchers should optimize these parameters for their specific cell type and experimental setup.

1. Probe Preparation and Storage:

  • Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

2. Cell Culture and Staining:

  • Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them to the desired confluency.

  • Note: The optimal cell density should allow for the clear visualization of individual cells and their organelles.

  • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration typically ranges from 1-10 µM.

  • Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

  • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Note: The optimal loading time and concentration should be determined empirically to achieve sufficient signal with minimal cytotoxicity.

  • After incubation, wash the cells two to three times with the imaging buffer to remove any excess probe.

3. In Situ pH Calibration:

  • To obtain a quantitative pH measurement, it is essential to perform an in situ calibration. This involves equilibrating the intracellular and extracellular pH using a combination of ionophores.

  • Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 7.0) containing ionophores such as nigericin (e.g., 10 µM) and monensin (e.g., 10 µM). These ionophores will collapse the pH gradients across the organellar and plasma membranes.

  • After staining, replace the imaging buffer with the calibration buffers and incubate for 5-10 minutes to allow for pH equilibration.

  • Acquire fluorescence images of the cells in each calibration buffer.

4. Fluorescence Imaging and Analysis:

  • Image the stained cells using a fluorescence microscope (e.g., a confocal laser scanning microscope) equipped with the appropriate excitation and emission filters for this compound.

  • Note: The exact filter set should be chosen based on the specific excitation and emission spectra of the probe, which should be obtained from the full research publication.

  • For ratiometric probes, acquire images at two different emission wavelengths. For intensiometric probes, acquire images at a single emission wavelength.

  • Generate a calibration curve by plotting the ratio of fluorescence intensities (for ratiometric probes) or the fluorescence intensity (for intensiometric probes) against the corresponding pH of the calibration buffers.

  • Measure the fluorescence intensity or ratio from the acidic organelles in your experimental cells and use the calibration curve to determine the intracellular pH.

Start Plate and Culture Cells Prepare_Probe Prepare this compound Working Solution Start->Prepare_Probe Stain_Cells Incubate Cells with this compound Prepare_Probe->Stain_Cells Wash_Cells Wash to Remove Excess Probe Stain_Cells->Wash_Cells Image_Experimental Acquire Fluorescence Images of Experimental Cells Wash_Cells->Image_Experimental Calibrate Perform In Situ pH Calibration Wash_Cells->Calibrate Analyze Generate Calibration Curve and Determine Organellar pH Image_Experimental->Analyze Image_Calibration Acquire Images in Calibration Buffers Calibrate->Image_Calibration Image_Calibration->Analyze End Results Analyze->End

Figure 2: Experimental workflow for organellar pH measurement.

Applications in Research and Drug Development

The ability to accurately measure the pH of acidic organelles is crucial in numerous research and development areas:

  • Lysosomal Function and Storage Diseases: Investigating the role of lysosomal pH in the activity of hydrolytic enzymes and the pathogenesis of lysosomal storage disorders.

  • Autophagy: Monitoring the acidification of autolysosomes, a critical step in the autophagic degradation pathway.

  • Endocytosis and Drug Delivery: Tracking the pH changes along the endocytic pathway to understand the trafficking of nutrients, pathogens, and nanoparticle-based drug delivery systems.

  • Cancer Biology: Studying the altered pH of organelles in cancer cells and its impact on drug resistance and therapeutic efficacy.

  • Neurodegenerative Diseases: Investigating the link between lysosomal dysfunction, pH dysregulation, and the progression of diseases like Alzheimer's and Parkinson's.

Alternative Probes

For researchers seeking well-characterized alternatives for measuring pH in acidic organelles, probes such as PDMPO (2-(4-pyridyl)-5-((4-(2-dimethylaminoethylaminocarbamoyl)methoxy)phenyl)oxazole) and various BODIPY-based and ratiometric near-infrared probes have been extensively documented in the literature and are commercially available.

Disclaimer: This document is intended for informational purposes only. The provided protocols are general guidelines and should be optimized for specific experimental needs. It is highly recommended to consult the primary research article for this compound for detailed information on its properties and usage.

References

Live Cell Imaging with HBT-O under Confocal Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization and quantification of specific cellular components and processes in living cells. The 2-(2′-hydroxyphenyl)benzothiazole (HBT) family of fluorescent dyes has emerged as a versatile scaffold for the development of probes that target specific cellular events. HBT-based probes, herein referred to as HBT-O, are particularly useful for investigating cellular stress and senescence. Their mechanism often involves an excited-state intramolecular proton transfer (ESIPT), which results in a large Stokes shift and provides a sensitive response to changes in the cellular microenvironment.

This document provides detailed application notes and protocols for the use of this compound probes in live cell imaging with confocal microscopy, focusing on the detection of reactive oxygen species (ROS) and cellular senescence-associated β-galactosidase (SA-β-gal) activity.

Applications

This compound probes are primarily used to monitor cellular processes associated with stress and aging. Key applications include:

  • Detection of Reactive Oxygen Species (ROS): Certain this compound derivatives are designed to react with specific ROS, such as hydrogen peroxide (H₂O₂), leading to a change in their fluorescent properties. This allows for the visualization and quantification of oxidative stress in live cells.

  • Monitoring Stress-Induced Premature Senescence (SIPS): Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including oxidative stress. A key biomarker for senescent cells is the increased activity of SA-β-gal. This compound probes have been developed to detect this enzymatic activity, enabling the identification and study of senescent cells.

  • Investigating pH Fluctuations: Some this compound isomers can be used to monitor subtle pH changes within living cells, providing insights into cellular homeostasis and signaling.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a representative HBT-based probe for detecting H₂O₂ (Probe 1a from Chung et al., 2020).[2]

ParameterValueConditions
Excitation Wavelength (λex) 365 nmIn PBS buffer (pH 7.0)
Emission Wavelength (λem) 510 nmIn PBS buffer (pH 7.0)
Stokes Shift 151 nmIn PBS buffer (pH 7.0)
Fluorescence Quantum Yield (Φ) 0.32In PBS buffer (pH 7.0)
Fluorescence Enhancement ~7-fold increaseHeLa cells treated with 400 μM H₂O₂ compared to untreated cells

Signaling Pathways

Stress-Induced Premature Senescence (SIPS) Pathway

Stressors such as reactive oxygen species (ROS) can induce DNA damage and activate complex signaling cascades that lead to cellular senescence. Key pathways involved include the p53/p21 and p16/Rb pathways, which ultimately result in cell cycle arrest. The diagram below illustrates the central role of ROS in initiating this process.

SIPS_Pathway cluster_stress Cellular Stressors cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage induces p53_activation p53 Activation DNA_Damage->p53_activation activates p16_expression p16 Expression DNA_Damage->p16_expression induces p21_expression p21 Expression p53_activation->p21_expression induces Rb_hypophosphorylation Rb Hypophosphorylation p21_expression->Rb_hypophosphorylation leads to p16_expression->Rb_hypophosphorylation leads to Cell_Cycle_Arrest Cell Cycle Arrest Rb_hypophosphorylation->Cell_Cycle_Arrest causes Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence results in SA_beta_gal Increased SA-β-gal Activity Senescence->SA_beta_gal characterized by

Caption: Signaling pathway of ROS-induced premature senescence.

Experimental Protocols

Experimental Workflow for Live Cell Imaging with this compound

The general workflow for using this compound probes in live-cell confocal microscopy involves cell preparation, probe loading, induction of the cellular process of interest (e.g., oxidative stress), image acquisition, and data analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Treatment (Optional) cluster_imaging Image Acquisition cluster_analysis Data Analysis Cell_Culture 1. Culture cells on confocal-compatible dishes Probe_Incubation 2. Incubate cells with this compound probe Cell_Culture->Probe_Incubation Wash 3. Wash cells to remove excess probe Probe_Incubation->Wash Induction 4. Induce cellular process (e.g., with H₂O₂ or Doxorubicin) Wash->Induction Confocal_Setup 5. Set up confocal microscope Induction->Confocal_Setup Image_Capture 6. Acquire images Confocal_Setup->Image_Capture Quantification 7. Quantify fluorescence intensity Image_Capture->Quantification

Caption: General experimental workflow for this compound live cell imaging.

Detailed Protocol: Detection of H₂O₂-Induced Oxidative Stress in HeLa Cells using an this compound Probe

This protocol is adapted from Chung et al., 2020 and provides a method for imaging intracellular H₂O₂ in HeLa cells using a boronic acid-based HBT probe (referred to as "probe 1a" in the publication).[2]

Materials
  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Confocal-compatible imaging dishes (e.g., glass-bottom dishes)

  • This compound probe (e.g., (2-(benzo[d]thiazol-2-yl)phenyl)boronic acid)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Confocal laser scanning microscope

Procedure
  • Cell Culture and Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed HeLa cells onto confocal-compatible imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Probe Preparation and Loading:

    • Prepare a stock solution of the this compound probe (e.g., 10 mM in DMSO).

    • On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to a final working concentration of 50 μM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Prepare fresh dilutions of H₂O₂ in serum-free DMEM to final concentrations of 200 μM and 400 μM.

    • After probe incubation, remove the probe-containing medium and wash the cells once with warm PBS.

    • Add the H₂O₂-containing medium to the cells and incubate for 30 minutes at 37°C. For control cells, add serum-free DMEM without H₂O₂.

  • Confocal Microscopy and Image Acquisition:

    • Wash the cells twice with warm PBS to remove the H₂O₂-containing medium.

    • Add fresh, warm imaging medium (e.g., phenol red-free DMEM or HBSS) to the cells.

    • Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Microscope Settings (Recommended starting points):

      • Excitation: Use a laser line close to 365 nm (e.g., 405 nm laser, if a 365 nm laser is unavailable, though signal may be suboptimal).

      • Emission Detection: Collect fluorescence emission in the range of 500-550 nm for the green channel.[2] Some HBT probes may also have a blue emission channel (435-485 nm) that can be collected for ratiometric imaging.[2]

      • Objective: Use a 40x or 63x oil-immersion objective for high-resolution imaging.

      • Laser Power: Start with a low laser power (e.g., 1-5%) to minimize phototoxicity and photobleaching.[3] Adjust as needed to obtain a good signal-to-noise ratio.

      • Pinhole: Set the pinhole to 1 Airy unit (AU) for optimal confocality.

      • Detector Gain/Offset: Adjust the gain to a level where the signal is clearly visible without saturating the detector. Set the offset to a level where background pixels are black.

      • Image Acquisition: Capture images with a frame size of 512x512 or 1024x1024 pixels. Use line averaging (e.g., 2-4) to improve the signal-to-noise ratio.

    • Acquire images from multiple fields of view for each condition (control, 200 μM H₂O₂, 400 μM H₂O₂).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, ZEN software) to quantify the mean fluorescence intensity of the cells in the green channel.

    • For each condition, measure the intensity from a significant number of cells (e.g., >50) from multiple images.

    • Calculate the average fluorescence intensity and standard deviation for each condition.

    • Compare the fluorescence intensity of the H₂O₂-treated cells to the control cells to determine the fold-increase in signal.

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Live cells are sensitive to light, especially at shorter wavelengths. Minimize laser exposure by using the lowest possible laser power and exposure time that provides a good signal.

  • Probe Concentration and Incubation Time: The optimal probe concentration and incubation time may vary depending on the specific this compound probe and cell type. It is recommended to perform a titration to determine the optimal conditions that yield a high signal-to-noise ratio with minimal cytotoxicity.

  • Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect their response to stimuli and probe uptake.

  • Controls: Always include appropriate controls, such as untreated cells (no probe) to assess autofluorescence, and cells treated with the probe but not the stimulus, to establish a baseline fluorescence.

  • Ratiometric Imaging: For this compound probes that exhibit a ratiometric response (i.e., changes in the ratio of fluorescence at two different wavelengths), acquiring images in both emission channels can provide more robust and quantitative data that is less susceptible to variations in probe concentration and cell thickness.

References

HBT-O Probe: Application Notes and Protocols for Real-Time pH Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore is a versatile tool for real-time pH monitoring in various biological and chemical systems. Its application, herein referred to as the HBT-O probe, leverages an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, resulting in distinct fluorescent signals in response to pH changes. This property allows for sensitive and ratiometric measurements of pH, making it a valuable asset in cellular biology, drug delivery, and diagnostics.[1][2][3][4] HBT-based probes are known for their large Stokes shift, which minimizes self-quenching and background interference, enhancing signal-to-noise ratios in complex environments.[3][4]

The fundamental principle behind the this compound probe's pH sensitivity lies in the equilibrium between its enol and keto tautomers. In acidic environments, the protonated keto form is favored, leading to a distinct fluorescence emission, while under neutral to basic conditions, the enol form dominates, resulting in a different emission profile.[2][3] This ratiometric response provides a built-in self-calibration, making measurements more robust and reliable.

Key Features of the this compound Probe

  • Ratiometric Measurement: The dual emission properties allow for ratiometric pH sensing, which minimizes the effects of probe concentration, photobleaching, and instrumental factors.

  • Large Stokes Shift: The ESIPT mechanism results in a significant separation between excitation and emission wavelengths, reducing background noise and improving sensitivity.[3][4]

  • High Photostability: HBT-based probes generally exhibit good resistance to photobleaching, enabling long-term imaging experiments.[1]

  • Cell Permeability: Modified HBT probes can be designed to be cell-permeable, allowing for the monitoring of intracellular pH.

Quantitative Data

The photophysical properties of the this compound probe are pH-dependent. The following table summarizes typical quantitative data for HBT-based pH probes.

PropertyValuepH ConditionReference
Excitation Wavelength ~365 nmGeneral[3]
Emission Wavelength 1 ~458 nm (Enol form)Neutral / Basic[2][3]
Emission Wavelength 2 ~510 nm (Keto form)Acidic[2][3]
Quantum Yield (Φ) Varies with pH (e.g., increases upon protonation)pH-dependent[3]
pKa Typically in the physiological range (6.0-8.0)-[2][3]

Signaling Pathway and Mechanism

The pH sensing mechanism of the this compound probe is based on the equilibrium between its enol and keto forms, which is governed by the proton concentration in the environment. This process occurs via an Excited-State Intramolecular Proton Transfer (ESIPT).

HBT_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_pH pH Influence Enol_G Enol (N) Keto_G Keto (T) Enol_E Enol* (N) Enol_G->Enol_E hv Enol_E->Enol_G hv' Keto_E Keto (T*) Enol_E->Keto_E Emission_Enol Emission (~458 nm) ESIPT ESIPT Keto_E->Enol_G hv'' Emission_Keto Emission (~510 nm) Excitation Excitation (~365 nm) Protonation H+ Deprotonation H+ Acidic Acidic pH Acidic->Keto_E Favors Keto Emission Basic Basic pH Basic->Enol_E Favors Enol Emission

Caption: Mechanism of this compound pH sensing via ESIPT.

Experimental Protocols

I. In Vitro pH Titration of this compound Probe

This protocol is to determine the pKa and ratiometric response of the this compound probe in a cell-free system.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS) solutions of varying pH (e.g., pH 5.0 to 8.0 in 0.5 unit increments)

  • Fluorometer or fluorescence plate reader

  • 96-well black plates

Procedure:

  • Prepare a series of PBS buffers with precise pH values.

  • Add the this compound probe stock solution to each pH buffer to a final concentration of 10 µM.

  • Incubate the solutions at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence emission spectra for each sample using an excitation wavelength of 365 nm. Record the emission intensities at ~458 nm and ~510 nm.

  • Calculate the ratio of the fluorescence intensities (I510/I458) for each pH value.

  • Plot the fluorescence ratio against the pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare PBS buffers (varying pH) mix Mix this compound with each pH buffer prep_buffer->mix prep_probe Prepare this compound working solution (e.g., 10 µM) prep_probe->mix incubate Incubate (15 min, RT, protected from light) mix->incubate measure Measure fluorescence (Ex: 365 nm, Em: 400-600 nm) incubate->measure ratio Calculate intensity ratio (I_510 / I_458) measure->ratio plot Plot ratio vs. pH ratio->plot pka Determine pKa plot->pka

Caption: Workflow for in vitro pH titration of the this compound probe.

II. Real-Time Intracellular pH Monitoring

This protocol describes the use of the this compound probe for monitoring pH changes within living cells.

Materials:

  • Cell culture medium

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for excitation at ~365 nm and emission at ~458 nm and ~510 nm.

  • Nigericin and high K+ buffer for in situ calibration (optional)

Procedure:

  • Cell Loading:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a fresh medium containing the this compound probe at a final concentration of 1-10 µM.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

    • Wash the cells twice with pre-warmed PBS or imaging buffer to remove the excess probe.

  • Fluorescence Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire images using the two emission channels (~458 nm and ~510 nm) with excitation at ~365 nm.

    • Induce a pH change if desired (e.g., by adding a drug or changing the buffer).

    • Acquire images at regular time intervals to monitor the ratiometric change.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensities from the two channels (I510/I458) on a pixel-by-pixel basis or within regions of interest (ROIs).

    • Generate a ratiometric image to visualize the pH distribution within the cells.

    • Correlate the changes in the fluorescence ratio to changes in intracellular pH using a calibration curve.

  • In Situ Calibration (Optional):

    • To obtain quantitative pH values, perform an in situ calibration at the end of the experiment.

    • Incubate the probe-loaded cells in a high K+ buffer containing nigericin at different known pH values. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.

    • Measure the fluorescence ratio at each pH to generate a calibration curve.

intracellular_workflow cluster_loading Cell Loading cluster_imaging Imaging cluster_analysis Analysis culture Culture cells load Incubate with this compound probe (30-60 min, 37°C) culture->load wash Wash cells twice load->wash acquire Acquire images at two emission wavelengths wash->acquire induce Induce pH change (optional) acquire->induce time_lapse Time-lapse imaging induce->time_lapse ratio Calculate ratiometric image (I_510 / I_458) time_lapse->ratio quantify Quantify pH using calibration curve ratio->quantify

Caption: Workflow for intracellular pH monitoring using the this compound probe.

Applications in Drug Development

  • Monitoring Cellular Response to Therapeutics: Track changes in intracellular pH as a marker of cellular stress, apoptosis, or metabolic shifts in response to drug candidates.

  • Drug Delivery Systems: Incorporate the this compound probe into pH-sensitive drug delivery vehicles to monitor the release of cargo in acidic endosomal or tumor microenvironments.

  • High-Throughput Screening: Utilize the ratiometric fluorescence of the this compound probe in high-throughput screening assays to identify compounds that modulate cellular pH homeostasis.

Troubleshooting

IssuePossible CauseSolution
Low signal-to-noise ratio Insufficient probe loading or low quantum yieldIncrease probe concentration or incubation time. Ensure appropriate filter sets are used to minimize background.
Photobleaching High excitation intensity or long exposure timesReduce excitation light intensity, use a neutral density filter, or decrease exposure time.
Inconsistent results Fluctuation in probe concentration or instrument settingsUtilize the ratiometric approach to normalize for these variations. Ensure consistent experimental conditions.
Cell toxicity High probe concentrationPerform a dose-response experiment to determine the optimal, non-toxic probe concentration.
Difficulty with calibration Incomplete pH equilibration with nigericinIncrease nigericin concentration or incubation time. Ensure the high K+ buffer is properly formulated.

Conclusion

The this compound probe offers a powerful and reliable method for real-time pH monitoring. Its ratiometric response, large Stokes shift, and adaptability for intracellular measurements make it a valuable tool for researchers in various fields, including cell biology and drug development. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize the this compound probe to gain critical insights into pH dynamics in their experimental systems.

References

Troubleshooting & Optimization

HBT-O Fluorescence Signal: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HBT-O and other HBT-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of HBT-based fluorescent probes?

A1: 2-(2′-Hydroxyphenyl)benzothiazole (HBT) and its derivatives are fluorophores that operate based on a process called Excited-State Intramolecular Proton Transfer (ESIPT). In their ground state, they exist in an "enol" form. Upon photoexcitation, a proton is transferred internally, creating an excited "keto" tautomer, which then fluoresces. This process results in a large separation between the excitation and emission wavelengths, known as a large Stokes shift, which is advantageous for imaging as it minimizes self-absorption.[1][2][3] Many HBT-based probes are designed as "turn-on" sensors. They are initially in a non-fluorescent state and are chemically converted to the fluorescent HBT phenol form upon reaction with a specific analyte, such as reactive oxygen species (ROS).[1][4]

Q2: What are the key photophysical properties of HBT?

A2: The photophysical properties of HBT can be influenced by its local environment, such as solvent and pH. Key quantitative data are summarized in the table below.

Q3: My this compound fluorescence signal is fading very quickly. What is happening and how can I prevent it?

A3: Rapid signal loss is typically due to photobleaching, the irreversible destruction of a fluorophore upon exposure to excitation light.[5] HBT dyes, like most fluorophores, are susceptible to this. To minimize photobleaching, you can:

  • Use an Antifade Mounting Medium: Reagents like EverBrite™ or ProLong™ Gold can be used to protect the sample from photobleaching during microscopy.[6][7]

  • Reduce Exposure Time and Intensity: Minimize the duration and power of the excitation light hitting the sample. Use neutral density filters if available on your microscope.[7]

  • Optimize Image Acquisition Settings: Use the lowest possible laser power and the shortest exposure time that still provides a good signal-to-noise ratio.

  • Work Quickly: Locate the region of interest using a lower magnification or a different, more stable fluorescent marker (like DAPI for nuclei) before switching to the settings required for this compound imaging.[7]

Troubleshooting Guides

Problem 1: No or Very Low Fluorescence Signal

A weak or absent signal is a common issue. Follow this guide to diagnose the potential cause.

Troubleshooting Workflow for Low/No this compound Signal

G start Start: Low or No Signal check_filters Verify Microscope Filter Set start->check_filters check_probe Confirm Probe Integrity and Concentration check_filters->check_probe Filters Correct signal_bad Issue Persists: Consult Manufacturer check_filters->signal_bad Filters Incorrect check_analyte Is the Target Analyte (e.g., ROS) Present? check_probe->check_analyte Probe OK check_probe->signal_bad Probe Degraded check_pH Check Buffer pH check_analyte->check_pH Analyte Present check_analyte->signal_bad Analyte Absent positive_control Run Positive Control check_pH->positive_control pH Optimal check_pH->signal_bad pH Suboptimal optimize_stain Optimize Staining Protocol (Concentration, Time) positive_control->optimize_stain Control Works positive_control->signal_bad Control Fails signal_ok Signal Detected optimize_stain->signal_ok G start Start: High Background check_concentration Reduce Probe Concentration start->check_concentration optimize_wash Optimize Washing Steps (Duration, Number) check_concentration->optimize_wash Still High background_ok Background Reduced check_concentration->background_ok Resolved check_autofluorescence Check for Sample Autofluorescence optimize_wash->check_autofluorescence Still High optimize_wash->background_ok Resolved negative_control Run Negative Control (No Probe) check_autofluorescence->negative_control Autofluorescence Ruled Out background_bad Issue Persists: Consult Literature check_autofluorescence->background_bad Autofluorescence is the Cause negative_control->background_bad Issue Persists G cluster_0 cluster_1 Probe Non-Fluorescent HBT-Precursor Reaction Oxidative Reaction Probe->Reaction Analyte ROS (e.g., H₂O₂) Analyte->Reaction HBT_Ground HBT (Ground State) Reaction->HBT_Ground Product HBT Fluorescent HBT (Enol Form) Excitation Excitation Light (~360 nm) Excitation->HBT_Ground ESIPT ESIPT Emission Fluorescence Emission (~510 nm) HBT_Excited HBT* (Excited State) HBT_Ground->HBT_Excited Absorption Keto_Excited Keto Tautomer* HBT_Excited->Keto_Excited ESIPT Keto_Excited->Emission

References

Technical Support Center: Optimizing HBT-O Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in Hanbury Brown and Twiss-Optical (HBT-O) microscopy experiments.

Troubleshooting Guides

This section offers solutions to common problems encountered during this compound microscopy that can lead to a low signal-to-noise ratio.

Issue 1: Low Photon Count Rates

A low photon count rate is a primary contributor to poor SNR. Before proceeding to more complex troubleshooting, ensure the fundamental aspects of your microscopy setup are optimal.

Troubleshooting Steps:

  • Laser Power and Alignment:

    • Check Laser Output: Verify that the laser is emitting at its specified power. Use a power meter to measure the output at the laser head and after the objective.

    • Align the Excitation Beam: Ensure the laser beam is correctly aligned and focused on the sample. Misalignment can lead to inefficient excitation and lower fluorescence emission.

  • Fluorophore Issues:

    • Photobleaching: Prolonged exposure to high-intensity light can lead to photobleaching. Reduce laser power or decrease exposure time. Consider using an anti-fading agent in your mounting medium.

    • Fluorophore Choice: Ensure you are using a bright and photostable fluorophore suitable for single-molecule studies. Refer to the fluorophore selection guide in the FAQs.

  • Detector Efficiency:

    • Detector Performance: Verify that your single-photon detectors (e.g., SPADs, PMTs) are functioning correctly and are cooled to the recommended temperature to minimize dark counts.

    • Quantum Efficiency: Ensure the quantum efficiency of your detectors is high at the emission wavelength of your fluorophore.

Issue 2: High Background Noise

Excessive background noise can obscure the signal from your sample, leading to a low SNR.

Troubleshooting Steps:

  • Ambient Light Contamination:

    • Enclose the Setup: Ensure your microscope is in a light-tight enclosure to prevent ambient light from reaching the detectors.

    • Room Lights: Turn off all room lights during data acquisition.

  • Sample-Related Background:

    • Autofluorescence: Some cellular components or sample holders can be autofluorescent. Image a control sample without your fluorophore to assess the level of autofluorescence.

    • Unbound Fluorophores: Ensure that all unbound fluorophores have been thoroughly washed from your sample.

  • Optical Component Cleanliness:

    • Clean Optics: Dust and debris on lenses, filters, and mirrors can scatter light and increase background noise. Regularly clean all optical components according to the manufacturer's instructions.

Issue 3: Low Coincidence Counts or Poor g⁽²⁾(τ) Curve Quality

In an this compound setup, a low number of coincidence counts or a poorly defined anti-bunching dip in the second-order correlation function, g⁽²⁾(τ), indicates a problem with the single-photon detection and correlation electronics.

Troubleshooting Steps:

  • Detector and Electronics Timing:

    • Timing Resolution: Ensure your coincidence counting electronics have sufficient timing resolution to capture the anti-bunching dynamics of your fluorophore (typically on the nanosecond timescale).

    • Cable Lengths: Use cables of equal length for both detectors to the timing electronics to avoid artificial delays.

    • Electronic Noise: Check for sources of electronic noise in your setup that could interfere with the timing signals.

  • Beam Splitter Alignment:

    • 50/50 Split Ratio: Verify that your non-polarizing beam splitter has a 50/50 split ratio at the emission wavelength of your fluorophore.

    • Alignment: Ensure the beam splitter is correctly aligned to direct the emitted photons equally to both detectors.

  • Data Analysis:

    • Time Binning: The choice of time bin width in your correlation analysis can affect the appearance of the g⁽²⁾(τ) curve. Use a bin width that is significantly smaller than the expected anti-bunching timescale.

    • Background Correction: High background can obscure the anti-bunching dip. Apply appropriate background correction algorithms during data analysis.

Logical Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting low SNR in this compound microscopy experiments.

G start Low SNR in this compound Measurement check_photons Check Photon Count Rates start->check_photons check_background Check Background Noise check_photons->check_background Adequate low_photons Low Count Rates check_photons->low_photons Low check_g2 Check g(2)(τ) Curve Quality check_background->check_g2 Low high_background High Background check_background->high_background High poor_g2 Poor g(2)(τ) Curve check_g2->poor_g2 Poor solution SNR Improved check_g2->solution Good laser_power Verify Laser Power & Alignment low_photons->laser_power fluorophore Check Fluorophore Photostability & Choice low_photons->fluorophore detector_efficiency Assess Detector Efficiency low_photons->detector_efficiency ambient_light Eliminate Ambient Light high_background->ambient_light sample_background Address Sample Autofluorescence & Unbound Dyes high_background->sample_background clean_optics Clean Optical Components high_background->clean_optics timing Verify Detector & Electronics Timing poor_g2->timing beamsplitter Check Beam Splitter Alignment & Ratio poor_g2->beamsplitter analysis Optimize Data Analysis Parameters poor_g2->analysis laser_power->solution fluorophore->solution detector_efficiency->solution ambient_light->solution sample_background->solution clean_optics->solution timing->solution beamsplitter->solution analysis->solution

Caption: A flowchart for troubleshooting low SNR in this compound microscopy.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorophore to maximize the signal-to-noise ratio?

A1: Selecting an appropriate fluorophore is critical for a high SNR. Key properties to consider are:

  • High Quantum Yield (QY): This represents the efficiency of converting absorbed photons into emitted photons. A higher QY leads to a brighter signal.

  • High Molar Extinction Coefficient (ε): This measures how well the fluorophore absorbs light at the excitation wavelength. A higher ε contributes to a stronger signal.

  • Photostability: A photostable fluorophore will resist photobleaching, allowing for longer acquisition times and a more stable signal.

  • Spectral Properties: Choose a fluorophore with an emission spectrum that is well-separated from potential sources of autofluorescence and that matches the optimal quantum efficiency range of your detectors.

Fluorophore PropertyDesired ValueImpact on SNR
Quantum Yield (QY)> 0.6Higher QY increases signal intensity.
Molar Extinction Coefficient (ε)> 100,000 cm⁻¹M⁻¹Higher ε increases photon absorption and signal.
PhotostabilityHighReduces signal loss from photobleaching.
Emission WavelengthMatches detector's peak QEMaximizes photon detection efficiency.

Q2: What type of single-photon detector is best for this compound microscopy?

A2: The choice of single-photon detector significantly impacts the SNR. The most common types are Single-Photon Avalanche Diodes (SPADs) and Photomultiplier Tubes (PMTs).

  • SPADs: Generally offer higher quantum efficiency (QE), especially in the visible spectrum, and lower dark count rates when cooled. Their fast timing resolution is also advantageous for HBT measurements.

  • PMTs: Can have larger active areas but often have lower QE and higher dark counts compared to SPADs.

Detector TypeTypical Quantum Efficiency (at peak)Typical Dark Count Rate (cooled)Timing Resolution
Si-SPAD40-70%< 100 counts/sec< 50 ps
PMT20-40%> 200 counts/sec~200-500 ps

For most this compound applications, SPADs are the preferred choice due to their superior quantum efficiency and lower noise characteristics, which directly contribute to a higher SNR.

Q3: How does laser intensity affect the signal-to-noise ratio?

A3: Increasing the laser intensity can increase the signal by exciting more fluorophores. However, this relationship is not linear and has potential drawbacks:

  • Signal Saturation: At high laser powers, the fluorophores can become saturated, meaning they cannot be excited any faster. Beyond this point, increasing the laser power will not increase the signal but will contribute to photobleaching.

  • Photobleaching: Higher laser intensity leads to faster photobleaching, causing the signal to decrease over time.

  • Increased Background: High laser power can also excite more autofluorescence and increase scattered light, raising the background noise.

The optimal laser intensity is a balance between maximizing the signal from your fluorophore and minimizing photobleaching and background noise. It is recommended to determine the optimal laser power for your specific sample and fluorophore empirically.

Laser IntensitySignalNoise (Background & Shot Noise)SNR
LowLowLowLow
OptimalHighModerateHigh
High (Saturation)SaturatedHighDecreasing

Experimental Protocols

Protocol 1: Alignment of the this compound Detection Path

This protocol outlines the steps for aligning the two single-photon detectors in an this compound microscopy setup.

Materials:

  • Fluorescent bead sample or a stable single-molecule sample.

  • Microscope with a 50/50 non-polarizing beam splitter in the emission path.

  • Two single-photon detectors (SPADs or PMTs).

  • Adjustable mounts for the detectors.

  • Coincidence counting electronics.

Procedure:

  • Initial Detector Placement: Position the two detectors at the output ports of the 50/50 beam splitter.

  • Focus on a Bright Source: Place the fluorescent bead sample on the microscope and bring it into focus. Use a high concentration of beads to ensure a strong signal.

  • Maximize Count Rate on Detector 1: Block the path to Detector 2. Adjust the position and focus of Detector 1 to maximize the photon count rate.

  • Maximize Count Rate on Detector 2: Block the path to Detector 1. Adjust the position and focus of Detector 2 to maximize its photon count rate.

  • Balance the Count Rates: Unblock both detector paths. Fine-tune the alignment of the beam splitter and detectors to ensure that the count rates on both detectors are approximately equal (within 10% of each other).

  • Verify with Coincidence Counts: Connect the detectors to the coincidence counting electronics. With a continuous light source (like a fluorescent bead), you should observe a high rate of accidental coincidences.

  • Optimize for Single-Molecule Experiments: Replace the bead sample with your single-molecule sample. The alignment is now optimized for detecting correlated photon pairs.

Protocol 2: Data Acquisition and g⁽²⁾(τ) Calculation

This protocol describes the process of acquiring photon arrival time data and calculating the second-order correlation function.

Workflow Diagram:

G start Start Data Acquisition acquire_photons Acquire Photon Arrival Times from Detectors 1 & 2 start->acquire_photons time_tagging Time-Tag Each Photon with High Precision acquire_photons->time_tagging generate_histogram Generate Histogram of Time Differences (τ) time_tagging->generate_histogram normalize_histogram Normalize Histogram to Obtain g(2)(τ) generate_histogram->normalize_histogram fit_model Fit g(2)(τ) with Theoretical Model normalize_histogram->fit_model end Determine Single-Molecule Properties fit_model->end

Caption: Workflow for calculating the g⁽²⁾(τ) function.

Procedure:

  • Set Up Acquisition Software: Configure your data acquisition software to record the arrival time of each photon from both detectors with high temporal resolution (picosecond to nanosecond).

  • Acquire Data: Illuminate your sample and begin recording the photon stream. Acquire data for a sufficient duration to obtain good statistics.

  • Calculate Time Differences: For each photon detected on Detector 1 (the "start" photon), calculate the time difference (τ) to all photons detected on Detector 2 (the "stop" photons) within a certain time window.

  • Generate a Histogram: Create a histogram of all the calculated time differences. The number of counts in each time bin represents the number of photon pairs with that specific delay.

  • Normalize the Histogram: To obtain the g⁽²⁾(τ) function, normalize the raw coincidence histogram by the expected number of accidental coincidences for each time bin. This is typically done by dividing by the product of the average count rates of the two detectors and the bin width.

  • Analyze the g⁽²⁾(τ) Curve: For a single-photon emitter, the g⁽²⁾(τ) curve should exhibit an "anti-bunching" dip at τ=0, where g⁽²⁾(0) < 0.5. The depth of this dip is a measure of the single-photon purity.

HBT-O Technical Support Center: Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HBT-O and related fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with photostability and photobleaching during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key features?

This compound is a fluorescent probe based on the 2-(2′-hydroxyphenyl)benzothiazole (HBT) scaffold. HBT and its derivatives are known for their unique photophysical properties, primarily due to an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1][2] This process results in a large Stokes shift (a significant separation between the excitation and emission maxima), which is advantageous for reducing background signal and autofluorescence in biological imaging.[1][3] HBT-based probes are often designed to be environmentally sensitive, for example, to detect subtle pH fluctuations in living cells.

Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) and how does it relate to photostability?

ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. For HBT, upon excitation with light, a proton from the hydroxyl group is transferred to the nitrogen atom of the benzothiazole ring. This creates an excited keto-tautomer which is responsible for the fluorescence emission. This rapid, reversible process is a key deactivation pathway for the excited state, which can contribute to the photostability of the molecule by minimizing the time spent in the vulnerable excited triplet state, a major pathway for photobleaching.[4][5] The ESIPT process is also responsible for the characteristic large Stokes shift of HBT-based fluorophores.[1][3]

Q3: What causes photobleaching of this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[6][7] This process is primarily caused by the reaction of the fluorophore in its excited state with surrounding molecules, often molecular oxygen.[6] Factors that increase the rate of photobleaching include high excitation light intensity, prolonged exposure to excitation light, and the presence of reactive oxygen species (ROS). While ESIPT fluorophores like HBT are generally considered to have good photostability, they are not immune to photobleaching, especially under harsh imaging conditions.

Troubleshooting Guide

Q1: My this compound fluorescence signal is fading rapidly during my experiment. What can I do to minimize this?

Rapid signal loss is a classic sign of photobleaching. Here are several strategies to mitigate this issue:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.[8]

  • Minimize Exposure Time: Reduce the camera exposure time to the shortest duration necessary for adequate signal-to-noise. For time-lapse imaging, increase the interval between image acquisitions.[8]

  • Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that reduce the chemical reactions leading to photobleaching.

  • Optimize Your Imaging Protocol: Before acquiring your final images, use a lower light intensity or transmitted light to locate the region of interest and focus the microscope.[8]

  • Consider a Different HBT Derivative: If photobleaching remains a significant issue, you might consider synthesizing or obtaining an HBT derivative with substituents designed to enhance photostability.

Q2: I am observing high background fluorescence, which is making it difficult to detect my this compound signal. What could be the cause and how can I fix it?

High background can originate from several sources:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce. To minimize this, you can use spectral unmixing if your imaging system supports it, or select an HBT derivative with a more red-shifted emission, as autofluorescence is often more prominent in the blue-green region of the spectrum.

  • Non-specific Staining: Ensure that your probe is specifically localized to your target. Optimize your staining protocol by adjusting the probe concentration and incubation time. Include appropriate wash steps to remove unbound probe.

  • Contaminated Reagents or Media: Use high-purity solvents and fresh media for your experiments. Phenol red in cell culture media, for instance, is a known source of background fluorescence.

Q3: How can I quantitatively assess the photostability of this compound in my experimental setup?

To quantitatively measure photostability, you can determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease by 50% under constant illumination. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Quantitative Data

Specific photostability data for this compound is not extensively available in the public domain. The photophysical properties of HBT-based probes can vary significantly depending on their specific chemical structure and the local environment. Below is a summary of reported quantum yields for HBT and some of its derivatives. A higher quantum yield indicates a brighter fluorophore, but not necessarily higher photostability.

CompoundSolvent/MediumExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference
HBTPBS (pH 7.0)3595100.32[8]
HBT derivative 1a (pre-reaction with H₂O₂)PBS (pH 7.0)-4580.02[8]
HBT derivative 1a (post-reaction with H₂O₂)PBS (pH 7.0)-5100.21[8]
Probe HBTI (unbound)PBS (pH 7.4)385-0.024[9]
Probe HBTI (bound to Hcy)PBS (pH 7.4)-4450.31[9]
Probe HBTI (bound to GSH)PBS (pH 7.4)-4450.22[9]
Probe HBTI (bound to Cys)PBS (pH 7.4)-4450.19[9]

Experimental Protocols

Protocol: Measuring Photobleaching Half-Life of this compound

This protocol describes a general method to quantify the photostability of this compound using a fluorescence microscope.

1. Sample Preparation:

  • Prepare your sample stained with this compound as you would for your actual experiment (e.g., cells cultured on a coverslip or the probe in a specific buffer).
  • Mount the sample on the microscope stage.

2. Microscope Setup:

  • Choose an objective with the desired magnification and numerical aperture.
  • Set the excitation and emission filters appropriate for this compound.
  • Adjust the focus on a representative area of your sample.

3. Image Acquisition:

  • Set the excitation light intensity to a level that you would typically use for your experiments. It is crucial to keep this intensity constant throughout the measurement.
  • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence intensity.
  • It is recommended to include an adjacent, un-illuminated area in your field of view as a control for any potential fluorescence fluctuations not due to photobleaching.

4. Data Analysis:

  • Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) within the illuminated area.
  • Measure the mean fluorescence intensity of the ROI in each image of the time series.
  • Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no fluorescent signal).
  • Normalize the intensity values by dividing each value by the initial intensity at time zero.
  • Plot the normalized intensity as a function of time.
  • The photobleaching half-life (t½) is the time at which the normalized intensity reaches 0.5. This can be determined from the plot or by fitting the decay curve to an exponential function.

Visualizations

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol (this compound) Enol_S1 Excited Enol Enol_S0->Enol_S1 Absorption Keto_S1 Excited Keto Enol_S1->Keto_S1 ESIPT (Proton Transfer) Keto_S1->Enol_S0 Fluorescence

Caption: The ESIPT mechanism of this compound, showing the transition from the ground state to the excited state and subsequent fluorescence emission from the keto tautomer.

Photobleaching_Troubleshooting Troubleshooting Workflow for this compound Photobleaching Start Rapid Signal Loss Observed? Reduce_Intensity Reduce Excitation Intensity Start->Reduce_Intensity Yes End Problem Resolved Start->End No Reduce_Exposure Minimize Exposure Time Reduce_Intensity->Reduce_Exposure Use_Antifade Use Antifade Reagents Reduce_Exposure->Use_Antifade Check_Still_Fading Signal Still Fading? Use_Antifade->Check_Still_Fading Quantify_Bleaching Quantify Photostability (see protocol) Check_Still_Fading->Quantify_Bleaching Yes Check_Still_Fading->End No Consider_Alternative Consider Alternative Probe Quantify_Bleaching->Consider_Alternative

Caption: A logical workflow for troubleshooting photobleaching issues with this compound probes.

Photostability_Measurement_Workflow Workflow for Measuring Photobleaching Half-Life Prep_Sample Prepare this compound Stained Sample Setup_Microscope Configure Microscope Settings Prep_Sample->Setup_Microscope Acquire_Timelapse Acquire Time-Lapse Image Series Setup_Microscope->Acquire_Timelapse Analyze_Intensity Measure Mean Intensity in ROI over Time Acquire_Timelapse->Analyze_Intensity Normalize_Data Normalize Intensity Data Analyze_Intensity->Normalize_Data Plot_and_Fit Plot Normalized Intensity vs. Time Normalize_Data->Plot_and_Fit Determine_HalfLife Determine Photobleaching Half-Life (t½) Plot_and_Fit->Determine_HalfLife

Caption: A step-by-step experimental workflow for quantifying the photostability of this compound.

References

Technical Support Center: HBT-O Probe for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using the HBT-O probe for long-term live-cell imaging, with a focus on addressing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound probe and what is its primary application?

This compound is a fluorescent probe based on the 2-(2′-hydroxyphenyl)benzothiazole (HBT) fluorophore. HBT-based probes are known for their excited-state intramolecular proton transfer (ESIPT) properties, which result in a large Stokes shift, making them advantageous for bioimaging by minimizing autofluorescence interference.[1][2] this compound is specifically designed to monitor subtle pH fluctuations in living cells.

Q2: Is the this compound probe cytotoxic?

The direct cytotoxicity of the this compound probe has not been extensively reported in the literature. However, studies on structurally similar HBT-based probes can provide some guidance. For instance, a ratiometric fluorescent probe for hydrogen peroxide, referred to as probe 1a, which shares the HBT core structure, showed no significant cytotoxicity in HeLa cells at concentrations up to 50 μM when incubated for 24 hours, as determined by a WST-1 assay.[1][2] It is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

Q3: What is phototoxicity and how does it relate to the this compound probe?

Phototoxicity is cellular damage induced by light, a common concern in long-term fluorescence microscopy. When a fluorescent probe like this compound is excited by light, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to stress, apoptosis, or necrosis.[3] Symptoms of phototoxicity include cell detachment, plasma membrane blebbing, formation of large vacuoles, and enlarged mitochondria. Minimizing light exposure is key to reducing phototoxicity during long-term imaging.

Q4: What are the recommended concentrations for using the this compound probe in live-cell imaging?

Based on data from similar HBT-based probes, a starting concentration range of 1-10 µM is recommended for initial experiments. A study on an HBT-based probe (probe 1a) demonstrated that concentrations up to 50 μM did not induce significant cytotoxicity in HeLa cells over a 24-hour period.[1][2] However, for long-term imaging, it is always best to use the lowest effective concentration to minimize potential cytotoxic and phototoxic effects.

Troubleshooting Guide

Issue: Cells appear stressed or are dying during long-term imaging with the this compound probe.

Possible Causes and Solutions:

  • Probe Concentration is Too High:

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the this compound probe for your specific cell line and experimental duration. Start with a low concentration (e.g., 1 µM) and gradually increase it.

  • Phototoxicity:

    • Solution: Minimize light exposure by:

      • Using the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

      • Reducing the exposure time for each image acquisition.

      • Increasing the time interval between image acquisitions.

      • Using a more sensitive detector (e.g., a cooled CCD camera) to allow for lower excitation energy.

      • Consider using red-shifted fluorophores if your experimental setup allows, as longer wavelength light is generally less damaging to cells.

  • Cellular Stress Response:

    • Solution: The presence of a foreign molecule like the this compound probe can induce cellular stress.

      • Include appropriate controls in your experiment: cells without the probe but exposed to the same imaging conditions, and cells with the probe but not exposed to light.

      • Monitor for markers of cellular stress, such as the activation of stress-activated protein kinase (SAPK/JNK) pathways or changes in mitochondrial membrane potential.

Quantitative Data Summary

ProbeCell LineAssayConcentration (µM)Incubation Time (hours)Cell Viability (%)Reference
HBT-based Probe 1aHeLaWST-1024100[1][2]
HBT-based Probe 1aHeLaWST-11024~100[1][2]
HBT-based Probe 1aHeLaWST-12524~100[1][2]
HBT-based Probe 1aHeLaWST-15024~100[1][2]

Experimental Protocols

Protocol: Assessing Cytotoxicity of this compound Probe using WST-1 Assay

This protocol is adapted from a study on a similar HBT-based probe and can be used to determine the cytotoxicity of the this compound probe in your cell line of interest.[1]

  • Cell Seeding: Seed your cells of interest (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate at 37°C overnight.

  • Probe Treatment: Prepare a stock solution of the this compound probe in DMSO (e.g., 10 mM). Dilute the stock solution in your cell culture medium to achieve a range of final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the this compound probe. Include a vehicle control (medium with the same concentration of DMSO but without the probe). Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) to mimic your long-term imaging experiment.

  • WST-1 Assay:

    • Add 10 µL of the WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Cytotoxicity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Probe Cytotoxicity Start Start: Observe Cell Stress/Death Check_Concentration Is Probe Concentration Optimized? Start->Check_Concentration Check_Phototoxicity Is Phototoxicity Minimized? Check_Concentration->Check_Phototoxicity Yes Dose_Response Action: Perform Dose-Response (e.g., WST-1 Assay) Check_Concentration->Dose_Response No Assess_Stress Assess General Cellular Stress Check_Phototoxicity->Assess_Stress Yes Reduce_Light Action: Reduce Excitation Intensity, Exposure Time, and Frequency Check_Phototoxicity->Reduce_Light No Use_Controls Action: Include Proper Controls (No Probe, No Light) Assess_Stress->Use_Controls End_Healthy End: Healthy Cells, Reliable Data End_Problem End: Re-evaluate Experimental Design Dose_Response->Check_Concentration Reduce_Light->Check_Phototoxicity Use_Controls->End_Healthy Stress Markers Negative Use_Controls->End_Problem Stress Markers Positive Signaling_Pathway_Phototoxicity Potential Signaling Pathway of Phototoxicity Light Excitation Light Probe This compound Probe Light->Probe Excites ROS Reactive Oxygen Species (ROS) Probe->ROS Generates Stress Oxidative Stress ROS->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria SAPK_JNK SAPK/JNK Pathway Activation Stress->SAPK_JNK Apoptosis Apoptosis Mitochondria->Apoptosis SAPK_JNK->Apoptosis

References

Technical Support Center: Optimizing HBT-O Loading Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize HBT-O loading conditions in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent probe designed for monitoring subtle pH fluctuations within living cells. Its fluorescence intensity is sensitive to changes in the intracellular pH, making it a valuable tool for studying cellular processes that involve pH dynamics, such as cell metabolism, apoptosis, and drug resistance.

Q2: What is the general mechanism of action for this compound?

While specific details for this compound are proprietary, probes of this class typically operate based on an intramolecular charge transfer (ICT) process. The probe's fluorescence is quenched or enhanced depending on the protonation state of a specific functional group, which is in equilibrium with the surrounding pH. This change in fluorescence intensity can be measured and correlated to the intracellular pH.

Q3: What are the recommended starting conditions for loading this compound into a new cell line?

For a new cell line, it is recommended to start with a low concentration of this compound (e.g., 1-5 µM) and a relatively short incubation time (e.g., 15-30 minutes) at 37°C. These conditions should be optimized for each cell line to achieve sufficient signal with minimal cytotoxicity.

Q4: How can I determine if this compound is cytotoxic to my cells?

To assess cytotoxicity, you can perform a simple viability assay, such as Trypan Blue exclusion or an MTT assay, on cells that have been loaded with this compound at various concentrations and for different incubation times. Compare the viability of the loaded cells to an unloaded control population. It is also important to consider phototoxicity, which can be assessed by exposing the cells to the excitation light for varying durations and then performing a viability assay.

Troubleshooting Guide

This guide addresses common issues encountered during this compound loading and imaging experiments.

Problem Possible Cause Recommended Solution
Low or No Fluorescence Signal 1. Insufficient Probe Loading: The concentration of this compound may be too low, or the incubation time may be too short. 2. Incorrect Filter Set: The excitation and emission filters on the microscope may not be appropriate for this compound. 3. Cell Efflux: Some cell lines actively pump out fluorescent dyes.1. Optimize Loading: Increase the this compound concentration (e.g., in increments up to 10 µM) and/or the incubation time (e.g., up to 60 minutes). 2. Verify Filters: Check the excitation and emission spectra of this compound and ensure you are using the correct filter set. 3. Use Efflux Pump Inhibitors: If efflux is suspected, consider co-incubation with a broad-spectrum efflux pump inhibitor like probenecid.
High Background Fluorescence 1. Incomplete Wash: Residual this compound in the extracellular medium can contribute to high background. 2. Serum in Loading Medium: Components in serum can sometimes interact with fluorescent probes.1. Thorough Washing: After loading, wash the cells 2-3 times with a fresh, pre-warmed buffer (e.g., HBSS or PBS). 2. Use Serum-Free Medium: Perform the this compound loading in a serum-free medium.
Uneven or Punctate Staining 1. Probe Aggregation: At high concentrations, this compound may aggregate. 2. Subcellular Localization: The probe may be sequestered into specific organelles.1. Lower Concentration: Reduce the this compound concentration. Ensure the stock solution is well-dissolved. 2. Co-localization Study: Use organelle-specific trackers to determine if this compound is localizing to a particular compartment. This may be a characteristic of the probe in your cell type.
Rapid Signal Fading (Photobleaching) 1. High Excitation Intensity: The intensity of the excitation light is too high. 2. Prolonged Exposure: The cells are being exposed to the excitation light for too long.1. Reduce Intensity: Lower the power of the excitation light source. 2. Minimize Exposure: Use shorter exposure times and acquire images only when necessary. Consider using an anti-fade mounting medium if compatible with live-cell imaging.

Experimental Protocols

Standard this compound Loading Protocol for Adherent Cells
  • Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Loading Solution: Prepare a fresh loading solution of this compound in a serum-free medium or a suitable buffer (e.g., HBSS). A typical starting concentration is 5 µM.

  • Cell Washing: Before loading, gently wash the cells twice with pre-warmed PBS.

  • Probe Loading: Remove the PBS and add the this compound loading solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells three times with a pre-warmed imaging buffer (e.g., HBSS) to remove any extracellular probe.

  • Imaging: Proceed with fluorescence microscopy using the appropriate filter set for this compound.

Visualizations

experimental_workflow General Experimental Workflow for this compound Loading cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging seed_cells Seed Cells on Imaging Dish wash_pre Wash Cells (x2) with PBS seed_cells->wash_pre prepare_loading Prepare this compound Loading Solution add_hbt Add this compound Solution to Cells prepare_loading->add_hbt wash_pre->add_hbt incubate Incubate at 37°C (15-30 min) add_hbt->incubate wash_post Wash Cells (x3) with Imaging Buffer incubate->wash_post acquire_images Fluorescence Microscopy wash_post->acquire_images

Caption: A flowchart of the general experimental workflow for loading this compound into adherent cells.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence Signal start Low or No Signal check_filters Are Microscope Filters Correct for this compound? start->check_filters correct_filters Use Correct Filters check_filters->correct_filters No increase_conc Increase this compound Concentration check_filters->increase_conc Yes increase_time Increase Incubation Time increase_conc->increase_time check_efflux Suspect Cell Efflux? increase_time->check_efflux use_inhibitor Use Efflux Pump Inhibitor check_efflux->use_inhibitor Yes optimize_further Further Optimization Needed check_efflux->optimize_further No

Caption: A decision tree for troubleshooting low fluorescence signals during this compound experiments.

Technical Support Center: In Situ Calibration of Fluorescent pH Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in situ calibration of fluorescent pH probes. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my fluorescent pH probe?

The frequency of calibration depends on the experimental conditions, the required accuracy, and the specific probe being used. For critical applications, daily calibration is recommended. In less demanding situations, weekly or monthly calibration may be sufficient. It is also crucial to recalibrate whenever you encounter inconsistent or unexpected readings.

Q2: What are the ideal buffer solutions for a two-point or three-point calibration?

For a two-point calibration, select buffers that bracket the expected pH range of your sample. For instance, if you expect a pH around 7.4, use pH 7.0 and pH 10.0 buffers. A three-point calibration, using pH 4.0, 7.0, and 10.0 buffers, generally provides higher accuracy across a wider range.[1][2] Always use fresh, unexpired buffer solutions for calibration.[3]

Q3: Can temperature affect the in situ calibration?

Yes, temperature significantly influences both the buffer pH values and the probe's fluorescence. It is critical to perform the calibration at the same temperature as your experiment.[1] If your experimental temperature varies, you may need to create a temperature correction profile for your probe.

Q4: What should I do if the probe's signal is noisy or unstable?

Noisy or unstable signals can be caused by several factors:

  • Electrical Interference: Ensure no large electrical equipment is running nearby that could interfere with the probe's electronics.[4]

  • Photobleaching: Reduce the excitation light intensity or the exposure time to minimize photobleaching of the fluorescent dye.

  • Probe Contamination: The probe tip may be dirty. Follow the recommended cleaning procedure from the manufacturer.[3]

  • Air Bubbles: Ensure there are no air bubbles on the surface of the probe tip, as they can scatter light and interfere with the reading.

Troubleshooting Guide

This guide addresses common problems encountered during the in situ calibration of fluorescent pH probes.

Problem Possible Cause Solution
Calibration Failure Expired or contaminated buffer solutions.Use fresh, certified buffer solutions.[3]
Incorrect calibration procedure.Review the step-by-step calibration protocol. Ensure the probe is adequately stabilized in each buffer.
Damaged or aged probe.Inspect the probe for any visible damage. If the probe is old, it may need replacement.
Slow Response Time Dirty probe tip.Clean the probe according to the manufacturer's instructions.[5]
Low experimental temperature.Allow the probe to equilibrate to the sample temperature. Note that response times are naturally slower at lower temperatures.[6]
Clogged reference junction (if applicable).For probes with a reference junction, it may be clogged. Follow the manufacturer's guide for cleaning or replacing it.[5]
Drifting Readings Temperature fluctuations in the sample.Ensure the sample temperature is stable.
Photobleaching of the fluorescent dye.Decrease the excitation light intensity or exposure time.
Chemical interference from the sample.Certain chemicals can interfere with the probe's fluorescence. Consult the probe's manual for known interfering substances.[3]
Inaccurate Readings Improper calibration.Recalibrate the probe carefully, ensuring buffer accuracy and temperature stability.
Incorrect temperature compensation.Verify that the temperature compensation is set correctly for your experimental conditions.
Probe has reached the end of its lifespan.With time and use, the performance of the probe will degrade. If troubleshooting fails, the probe may need to be replaced.[7]

Experimental Protocols

Protocol 1: Standard Two-Point In Situ Calibration

This protocol outlines the steps for a standard two-point calibration of a fluorescent pH probe directly within the experimental setup.

Materials:

  • Fluorescent pH probe and meter

  • Fresh pH 7.0 and pH 10.0 buffer solutions

  • Deionized water

  • Experimental sample

Procedure:

  • Preparation: Set up your experimental system and allow it to reach the desired and stable temperature.

  • First Point Calibration:

    • Immerse the probe tip in the pH 7.0 buffer solution.

    • Gently stir to ensure homogeneity and to dislodge any air bubbles.

    • Allow the reading to stabilize. This may take a few minutes.

    • Once stable, record the fluorescence intensity and set this as the first calibration point in your software.

  • Rinsing:

    • Remove the probe from the buffer and rinse it thoroughly with deionized water.

    • Gently blot the probe dry with a lint-free tissue. Do not rub the sensing surface.

  • Second Point Calibration:

    • Immerse the probe tip in the pH 10.0 buffer solution.

    • Allow the reading to stabilize.

    • Record the fluorescence intensity and set this as the second calibration point.

  • Verification (Optional but Recommended):

    • Rinse the probe again with deionized water.

    • Immerse it in a fresh sample of the pH 7.0 buffer. The reading should be within ±0.05 pH units of the buffer value.

  • Measurement:

    • Rinse the probe with deionized water and then with a small amount of your experimental sample.

    • Immerse the probe in your sample and begin your measurement.

Diagrams

InSituCalibrationWorkflow In Situ Calibration Workflow cluster_prep Preparation cluster_cal1 First Point Calibration cluster_rinse1 Rinsing cluster_cal2 Second Point Calibration cluster_verify Verification & Measurement prep Equilibrate System to Experimental Temperature buffer1 Immerse Probe in pH 7.0 Buffer prep->buffer1 stabilize1 Allow Signal to Stabilize buffer1->stabilize1 record1 Record Fluorescence and Set Point 1 stabilize1->record1 rinse1 Rinse Probe with Deionized Water record1->rinse1 dry1 Gently Blot Dry rinse1->dry1 buffer2 Immerse Probe in pH 10.0 Buffer dry1->buffer2 stabilize2 Allow Signal to Stabilize buffer2->stabilize2 record2 Record Fluorescence and Set Point 2 stabilize2->record2 rinse2 Rinse Probe record2->rinse2 measure Immerse in Sample and Measure rinse2->measure

Caption: Workflow for a standard two-point in situ pH probe calibration.

TroubleshootingLogic Troubleshooting Logic for Inaccurate Readings start Inaccurate pH Reading check_cal Was the probe recently calibrated? start->check_cal recalibrate Perform a fresh two or three-point calibration check_cal->recalibrate No check_temp Is the temperature stable and compensated? check_cal->check_temp Yes recalibrate->check_temp stabilize_temp Ensure stable temperature and correct compensation check_temp->stabilize_temp No check_probe Inspect and clean the probe tip check_temp->check_probe Yes stabilize_temp->check_probe check_interference Are there known chemical or electrical interferences? check_probe->check_interference isolate_interference Isolate from electrical noise or check for sample compatibility check_interference->isolate_interference Yes replace_probe Consider probe replacement check_interference->replace_probe No isolate_interference->replace_probe

Caption: Logical workflow for troubleshooting inaccurate pH readings.

References

minimizing HBT-O probe aggregation in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HBT-O fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound probes in their cell-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly probe aggregation, and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are this compound probes and what are their primary applications?

A1: this compound probes are a class of fluorescent molecules based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore. They operate via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, which results in a large Stokes shift, making them advantageous for bioimaging by minimizing autofluorescence interference.[1] this compound probes are commonly designed to detect reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO), as well as specific enzyme activities within living cells.[1][2]

Q2: What is this compound probe aggregation and why is it a problem?

A2: this compound probe aggregation refers to the formation of intermolecular clusters of the probe molecules. This can be driven by factors such as the hydrophobic nature of the dye, high concentrations, and poor solubility in aqueous environments.[1] Aggregation is a significant issue in cell-based assays as it can lead to:

  • Fluorescence quenching: Aggregates can exhibit altered photophysical properties, often leading to a decrease in fluorescence intensity.

  • Artifacts: Aggregates can appear as bright, punctate stains within the cell that do not represent the true localization of the target analyte.

  • Cellular stress and toxicity: High concentrations of aggregates can be detrimental to cell health.

  • Failed experiments: Poor solubility and aggregation can lead to the complete failure of a staining experiment.[1]

Q3: How should I prepare and store this compound probe stock solutions?

A3: Proper preparation and storage of this compound probe stock solutions are critical to prevent precipitation and aggregation.

  • Solvent: this compound probes are generally poorly soluble in aqueous solutions. Therefore, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) should be used to prepare concentrated stock solutions.[1][3]

  • Concentration: A typical stock solution concentration is 1-10 mM.[1]

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Troubleshooting Guide: Minimizing this compound Probe Aggregation

This guide provides a systematic approach to troubleshooting and preventing this compound probe aggregation in your cell-based assays.

Issue 1: Visible Precipitate in Staining Solution or on Cells

Possible Causes & Solutions

CauseRecommended Solution
Poor probe solubility in aqueous buffer. This compound probes often have limited solubility in aqueous media.[1] When diluting the DMSO stock into your aqueous staining buffer, ensure rapid and thorough mixing. Vortex or pipette vigorously immediately after adding the stock. You can also try pre-warming the buffer to 37°C.
Probe concentration is too high. High concentrations can promote aggregation. Optimize the final staining concentration of the this compound probe. Start with the recommended concentration from the literature (e.g., 10-50 µM) and perform a titration to find the lowest effective concentration for your specific cell type and experimental conditions.[1]
Incorrect buffer composition. The pH and ionic strength of the buffer can influence probe solubility. Use a physiologically relevant buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 or a live-cell imaging solution.[1][4]
Issue 2: Punctate, Non-Specific Staining in Cells

Possible Causes & Solutions

CauseRecommended Solution
Intracellular probe aggregation. This can occur if the local concentration of the probe becomes too high within cellular compartments. Reduce the final probe concentration and/or the incubation time. A shorter incubation period may be sufficient for probe uptake and reaction while minimizing the time for aggregation to occur.
Phototoxicity leading to cellular stress and aggregation. Excessive exposure to excitation light can damage cells and induce stress responses, which may promote the sequestration and aggregation of fluorescent probes.[5] Minimize light exposure by reducing the excitation intensity and exposure time on the microscope. Use neutral density filters or lower the laser power.
Interaction with cellular components. The probe may non-specifically bind to and accumulate in certain organelles or protein complexes, leading to the appearance of aggregates. Review the literature for the specific this compound probe you are using to understand its known localization and potential off-target effects.

Experimental Protocols

Protocol: Preparation of this compound Probe Staining Solution
  • Thaw a single-use aliquot of your this compound probe stock solution (e.g., 10 mM in DMSO) at room temperature, protected from light.

  • Pre-warm your desired imaging buffer (e.g., PBS, pH 7.4 or live-cell imaging medium) to 37°C.[1]

  • To prepare a 50 µM final staining solution in 1 mL of buffer, add 5 µL of the 10 mM stock solution to the 1 mL of pre-warmed buffer.

  • Immediately after adding the DMSO stock, vortex the solution vigorously for 10-15 seconds to ensure the probe is fully dispersed and to minimize the formation of aggregates.

  • Use the staining solution immediately after preparation. Do not store diluted probe solutions.

Protocol: Live-Cell Imaging of ROS with an this compound Probe

This protocol is adapted from a study using an HBT-based probe for H₂O₂ detection in HeLa cells.[1]

  • Cell Seeding: Seed your cells (e.g., HeLa cells) in a suitable imaging dish or plate and culture overnight to allow for adherence.

  • Cell Washing: Before staining, gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any residual serum.

  • Probe Loading: Add the freshly prepared this compound probe staining solution (e.g., 50 µM in serum-free medium) to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Induction of Oxidative Stress (Optional): If you are measuring induced ROS, remove the probe solution, wash the cells once with PBS, and then add your stimulus (e.g., 200-400 µM H₂O₂) in a serum-free medium. Incubate for the desired time (e.g., 120 minutes).[1]

  • Washing: After incubation, wash the cells three times with pre-warmed PBS to remove any excess, unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the specific this compound probe. For example, for a probe with excitation at 365 nm, emission can be collected in the blue (435-485 nm) and green (500-550 nm) channels.[1]

Quantitative Data Summary

ProbeTargetCell LineConcentrationIncubation TimeFold Fluorescence IncreaseReference
Probe 1aH₂O₂HeLa50 µM30 min (probe), 120 min (H₂O₂)~7-fold with 400 µM H₂O₂[1]
CBT-β-Galβ-galactosidaseHeLa12.5 µM24 hoursNot specified[1]

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_cell_prep Cell Preparation cluster_staining_imaging Staining and Imaging prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 50 µM in Pre-warmed Buffer prep_stock->prep_working vortex Vortex Immediately prep_working->vortex load_probe Incubate with Probe (30 min) vortex->load_probe seed_cells Seed Cells in Imaging Dish wash_cells Wash with PBS seed_cells->wash_cells wash_cells->load_probe induce_stress Induce Oxidative Stress (e.g., H₂O₂) load_probe->induce_stress wash_final Wash 3x with PBS induce_stress->wash_final image Fluorescence Microscopy wash_final->image

Caption: Experimental workflow for staining live cells with this compound probes.

signaling_pathway cluster_stress Cellular Stress cluster_response Cellular Response cluster_detection Probe Detection stimulus External Stimulus (e.g., Doxorubicin) dna_damage DNA Damage stimulus->dna_damage ros Increased ROS (e.g., H₂O₂) hbt_probe This compound Probe for ROS ros->hbt_probe dna_damage->ros senescence Cellular Senescence dna_damage->senescence beta_gal Increased β-galactosidase Activity senescence->beta_gal beta_gal_probe This compound Probe for β-gal beta_gal->beta_gal_probe fluorescence_ros Fluorescence Signal hbt_probe->fluorescence_ros fluorescence_beta_gal Fluorescence Signal beta_gal_probe->fluorescence_beta_gal

Caption: this compound probe detection of markers in a stress-induced senescence pathway.

References

interference of cellular components with HBT-O fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HBT-O fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the interference of cellular components with this compound fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its principle of fluorescence?

A1: this compound (2-(2'-Hydroxyphenyl)benzothiazole) is a fluorescent dye known for its utility in biological imaging. Its fluorescence arises from a process called Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists in an enol form. Upon excitation with light, it rapidly converts to an excited keto tautomer, which then emits a photon to return to the ground state. This process results in a large Stokes shift, which is advantageous for minimizing self-absorption and reducing background noise in imaging applications.[1][2]

Q2: What are the typical excitation and emission wavelengths for this compound?

A2: this compound and its derivatives typically have an absorption maximum around 359 nm and an emission maximum around 510 nm.[3][4] However, these values can be influenced by the local environment.

Q3: What are the main sources of interference when using this compound in cellular imaging?

A3: The primary sources of interference in cellular imaging with this compound are:

  • Autofluorescence: Endogenous cellular components that fluoresce in the same spectral region as this compound.

  • Environmental Effects: Changes in the local cellular environment, such as pH and polarity, which can alter the fluorescence properties of this compound.

  • Non-specific Binding: Interaction of this compound with cellular components other than the target of interest, leading to background signal.

Q4: How does cellular autofluorescence interfere with this compound fluorescence?

A4: Cellular autofluorescence is the natural emission of light by certain biological molecules when excited by light.[5] Common sources of autofluorescence include NADH, FAD, collagen, and elastin, which can have broad emission spectra that overlap with that of this compound, making it difficult to distinguish the specific this compound signal from the background noise.[5]

Troubleshooting Guide

Problem 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio.

  • Possible Cause 1: Autofluorescence

    • Solution:

      • Spectral Unmixing: If using a spectral confocal microscope, acquire a full emission spectrum of an unstained sample to create a spectral profile for autofluorescence. This profile can then be computationally subtracted from the this compound stained sample.

      • Background Subtraction: In image analysis software, define a region of interest (ROI) in an area with no cells to measure the background fluorescence intensity and subtract this value from the entire image.

      • Use of Quenching Agents: Treat fixed cells with a quenching agent like 0.1% sodium borohydride in PBS for 10-15 minutes to reduce aldehyde-induced autofluorescence. For live cells, this is not a suitable option.

      • Optimize Filter Sets: Use narrow bandpass emission filters to minimize the collection of out-of-band autofluorescence.

  • Possible Cause 2: Non-specific Binding of this compound

    • Solution:

      • Optimize Staining Concentration: Perform a concentration titration to find the lowest effective concentration of this compound that provides a specific signal without excessive background.

      • Washing Steps: Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS) after staining to remove unbound or loosely bound dye.

      • Blocking: For fixed and permeabilized cells, incubate with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) before adding this compound to reduce non-specific binding to hydrophobic pockets of proteins.

Problem 2: Weak or No this compound Signal

A weak or absent signal can be due to several factors related to the dye itself, the staining protocol, or the imaging setup.

  • Possible Cause 1: Inappropriate pH

    • Explanation: The fluorescence of HBT derivatives is known to be pH-sensitive. In acidic environments, the fluorescence can be quenched or shifted.[1][3][4]

    • Solution:

      • Buffer pH: Ensure the pH of your imaging buffer is within the optimal range for this compound fluorescence (typically neutral to slightly alkaline).

      • Subcellular Localization: Be aware that the pH of certain organelles (e.g., lysosomes, which are acidic) can affect this compound fluorescence. If your target is in an acidic compartment, a pH-insensitive derivative might be more suitable.

  • Possible Cause 2: Photobleaching

    • Explanation: this compound, like all fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.

    • Solution:

      • Minimize Exposure: Use the lowest possible laser power and exposure time that still provides a detectable signal.

      • Use Antifade Reagents: For fixed-cell imaging, mount the coverslip with an antifade mounting medium. For live-cell imaging, some commercial reagents can reduce photobleaching.

      • Acquire Images Efficiently: Plan your imaging session to minimize the time the sample is exposed to the excitation light.

  • Possible Cause 3: Low Target Abundance

    • Solution:

      • Signal Amplification: If this compound is used as a reporter in a system (e.g., linked to an antibody), consider using a signal amplification strategy, such as a secondary antibody conjugated with multiple this compound molecules.

      • Overexpression Systems: If studying a specific protein, transiently overexpress a tagged version of the protein to increase the target abundance.

Data Presentation

Table 1: Influence of Environmental Factors on this compound Fluorescence

ParameterConditionEffect on this compound FluorescenceCitation
pH Acidic (e.g., pH < 6.0)Decreased fluorescence intensity or spectral shift.[1][3][4]
Neutral to Alkaline (e.g., pH 7.0 - 8.0)Optimal fluorescence.[4]
Polarity Non-polar solventsCan lead to aggregation and altered fluorescence (Aggregation-Induced Emission).N/A
Polar aqueous solutionsGenerally good fluorescence, but can be influenced by interactions with biomolecules.[4]
Binding to Proteins Hydrophobic pockets of proteins (e.g., serum albumin)Can lead to fluorescence enhancement and a blue shift in the emission spectrum.N/A
Aggregation High concentrations in aqueous mediaCan lead to Aggregation-Induced Emission (AIE), where fluorescence is enhanced upon aggregate formation.N/A

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound
  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS) to the final working concentration (typically in the range of 1-10 µM).

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., Ex: 360/40 nm, Em: 520/40 nm).

Protocol 2: Staining of Fixed and Permeabilized Cells with this compound
  • Cell Culture: Grow cells on coverslips in a petri dish.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Blocking: Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.

  • Staining: Dilute the this compound stock solution in PBS to the desired final concentration and incubate with the cells for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides on a fluorescence microscope.

Visualizations

Interference_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution High_Background High Background Autofluorescence Autofluorescence High_Background->Autofluorescence Nonspecific_Binding Non-specific Binding High_Background->Nonspecific_Binding Weak_Signal Weak/No Signal pH_Issue Inappropriate pH Weak_Signal->pH_Issue Photobleaching Photobleaching Weak_Signal->Photobleaching Low_Target Low Target Abundance Weak_Signal->Low_Target Spectral_Unmixing Spectral Unmixing/ Background Subtraction Autofluorescence->Spectral_Unmixing Quenching Quenching Agents Autofluorescence->Quenching Optimize_Conc Optimize Concentration/ Increase Washes Nonspecific_Binding->Optimize_Conc Blocking Use Blocking Buffers Nonspecific_Binding->Blocking Buffer_pH Adjust Buffer pH pH_Issue->Buffer_pH Minimize_Exposure Minimize Light Exposure/ Use Antifade Photobleaching->Minimize_Exposure Signal_Amp Signal Amplification Low_Target->Signal_Amp

Caption: Troubleshooting logic for common this compound fluorescence issues.

HBT_O_Fluorescence_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_Ground Enol (S0) Enol_Excited Enol (S1) Enol_Ground->Enol_Excited Excitation (Absorption) Keto_Excited Keto Tautomer (S1') Enol_Excited->Keto_Excited ESIPT Keto_Excited->Enol_Ground Fluorescence Emission

Caption: this compound's Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Experimental_Workflow_Live_Cell Start Start: Plate Cells Staining Stain with this compound Start->Staining Incubation Incubate Staining->Incubation Washing Wash Incubation->Washing Imaging Image Washing->Imaging Analysis Analyze Data Imaging->Analysis

Caption: Experimental workflow for live-cell imaging with this compound.

References

Technical Support Center: Reducing Background Fluorescence in HBT-O Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate background fluorescence in High-Throughput O-GlcNAc Transferase (HBT-O) experiments and other cell-based fluorescence assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my cell-based assay?

High background fluorescence, or noise, can originate from multiple sources that obscure the desired signal from your specific target.[1] These sources can be broadly categorized into two groups: intrinsic sample and reagent fluorescence, and instrument-related noise.[1] Common culprits include autofluorescence from the cells themselves, non-specific binding of fluorescent probes or antibodies, and fluorescent components within the cell culture media or the imaging vessel.[1][2]

Q2: How does my cell culture medium contribute to background fluorescence?

Standard cell culture media often contain components that are inherently fluorescent. Phenol red, a common pH indicator, is a significant contributor to background, particularly when using green (GFP) and red (RFP) fluorophores.[3][4][5] Other media components like riboflavin, amino acids, and hormones found in supplements such as Fetal Bovine Serum (FBS) also increase autofluorescence.[6][7] For sensitive assays, switching to a phenol red-free formulation or a specialized imaging medium is highly recommended.[6][7]

Q3: What is cellular autofluorescence and how can I minimize it?

Autofluorescence is the natural fluorescence emitted by various endogenous molecules within cells and tissues.[8] Common sources include metabolic coenzymes like NADH and flavins, as well as structural proteins like collagen and elastin.[2] The accumulation of lipofuscin, particularly in older or post-mitotic cells, can also cause strong autofluorescence.[8] Fixation methods, especially those using aldehyde-based fixatives like glutaraldehyde, can exacerbate this issue.[2][8] Minimization strategies include chemical treatments with agents like sodium borohydride or pre-bleaching the sample with high-intensity light before staining.[2][8][9][10]

Q4: Why is non-specific antibody binding a problem and how do I prevent it?

In immunofluorescence-based assays, antibodies can bind to unintended targets through various mechanisms, such as binding to Fc receptors on cells or through low-affinity, non-specific interactions.[11][12] This leads to unwanted background signal that can mask the true signal. Preventing this is the primary purpose of the "blocking" step in an immunofluorescence protocol.[11][13] Using a blocking solution, such as Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody, effectively occupies these non-specific binding sites, thereby reducing background noise.[11][12]

Q5: Can my labware (e.g., microplates) be a source of background?

Yes, the vessel used for imaging can significantly contribute to background fluorescence.[1] Standard plastic-bottom microplates and dishes used for cell culture are often highly fluorescent.[1] For high-content screening and sensitive fluorescence microscopy, it is crucial to use plates or dishes with glass bottoms or those made from special polymers designed for low autofluorescence imaging.[2]

Section 2: Troubleshooting Guides

This section provides systematic workflows and guides to diagnose and resolve issues with high background fluorescence.

Guide 1: Systematic Troubleshooting Workflow

The following workflow provides a logical path to identify the source of high background and implement the appropriate solution.

G start High Background Detected check_controls Analyze Control Wells start->check_controls unstained Unstained Cells Control: High Signal? check_controls->unstained no_primary Secondary Ab Only Control: High Signal? check_controls->no_primary media_only Media Only Control: High Signal? check_controls->media_only unstained->no_primary No cause_auto Source: Cellular Autofluorescence unstained->cause_auto Yes no_primary->media_only No cause_nonspecific Source: Non-Specific Secondary Ab Binding no_primary->cause_nonspecific Yes cause_media Source: Media or Unbound Reagents media_only->cause_media Yes sol_auto Solution: 1. Use chemical quencher (e.g., Sodium Borohydride). 2. Photobleach sample before staining. 3. Use spectral unmixing software. cause_auto->sol_auto sol_nonspecific Solution: 1. Optimize blocking step (reagent, time). 2. Titrate secondary antibody concentration. 3. Increase wash step duration/stringency. cause_nonspecific->sol_nonspecific sol_media Solution: 1. Use phenol red-free imaging media. 2. Reduce FBS concentration. 3. Increase number of post-staining washes. cause_media->sol_media

Caption: A logical workflow for troubleshooting high background fluorescence.

Guide 2: Optimizing Your Assay Protocol to Minimize Background

High background is often a result of a suboptimal assay protocol. Follow these steps to improve your signal-to-noise ratio.

  • Select the Right Media:

    • Problem: Standard media contain fluorescent components like phenol red and riboflavin.[5][6][7]

    • Solution: For the final imaging step, replace standard culture media with an optically clear, phenol red-free medium (e.g., FluoroBrite™ DMEM) or a buffered saline solution like PBS.[1][6] This can dramatically reduce background levels.[5]

  • Optimize Reagent Concentrations:

    • Problem: Using an excessive concentration of a fluorescent dye or antibody increases the likelihood of non-specific binding and free-floating fluorophores.

    • Solution: Perform a titration experiment to determine the lowest possible concentration of your fluorescent reagent that still provides a bright, specific signal.[1] This optimal concentration will maximize the signal-to-background ratio.

  • Implement a Robust Blocking Strategy:

    • Problem: In immunofluorescence assays, antibodies can bind non-specifically to the sample, creating significant background.[11]

    • Solution: Blocking is an essential step to prevent these interactions.[11] Incubate your sample with a blocking agent before adding the primary antibody. Common and effective blockers include solutions of Bovine Serum Albumin (BSA) or normal serum from the same species in which the secondary antibody was raised.[12]

    G start Start: Immunostaining Protocol primary_ab Primary Antibody (Raised in Mouse) start->primary_ab secondary_ab Secondary Antibody (Raised in Goat, anti-Mouse) primary_ab->secondary_ab blocking Perform Blocking Step (Before Primary Ab) secondary_ab->blocking serum Option 1: Normal Goat Serum Blocks Fc receptors & non-specific sites blocking->serum Host-specific bsa Option 2: Bovine Serum Albumin (BSA) General protein blocker blocking->bsa General result Result: Reduced Background Signal serum->result bsa->result

    Caption: Logic for selecting an appropriate blocking reagent.

  • Improve Wash Steps:

    • Problem: Insufficient washing fails to remove all unbound antibodies or dyes, leaving a fluorescent haze.

    • Solution: After the staining incubation, wash the sample 2-3 times with a buffered saline solution such as PBS.[1] For persistent background, consider increasing the duration of the washes or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20 or increasing the salt concentration).[10]

Section 3: Experimental Protocols

Protocol 1: Standard Blocking Procedure for Immunofluorescence

This protocol is designed to minimize non-specific antibody binding.

  • Preparation: Prepare a blocking buffer. The two most common options are:

    • Normal Serum Buffer: 5% (v/v) normal serum from the host species of the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary) in PBS.[12]

    • BSA Buffer: 1-5% (w/v) high-quality BSA in PBS.

  • Permeabilization (if required): For intracellular targets, first permeabilize fixed cells (e.g., with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).

  • Washing: Wash cells three times for 5 minutes each with PBS.

  • Blocking: Aspirate the final wash and add enough blocking buffer to completely cover the cells in the well.

  • Incubation: Incubate for at least 1 hour at room temperature in a humidified chamber.

  • Antibody Staining: Proceed with the primary antibody incubation. It is often beneficial to dilute the primary and secondary antibodies in the same blocking buffer to maintain the blocking effect throughout the staining process.

Protocol 2: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This method is effective for samples fixed with paraformaldehyde or glutaraldehyde.[8][10]

  • Fixation and Permeabilization: Perform your standard cell fixation and permeabilization protocol.

  • Washing: Wash the samples thoroughly with PBS.

  • Preparation of Reducing Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride (NaBH₄) in PBS. Caution: Prepare this solution immediately before use as it is not stable.

  • Treatment: Add the sodium borohydride solution to your samples and incubate for 10 minutes at room temperature. Repeat this step two more times for a total of three treatments.[8]

  • Final Washes: Wash the samples three times for 5 minutes each with PBS to remove any remaining sodium borohydride.

  • Blocking: Proceed with your standard blocking and immunolabeling protocol.

Protocol 3: Pre-Staining Photobleaching to Quench Autofluorescence

This technique uses high-intensity light to destroy endogenous fluorescent molecules before introducing your specific label.[2][9]

  • Sample Preparation: Prepare your cells (fixed and permeabilized, if necessary) in an imaging-compatible vessel (e.g., glass-bottom plate). The sample should be hydrated in PBS.

  • Photobleaching: Place the sample on a microscope stage and expose it to broad-spectrum, high-intensity light (e.g., from an LED or mercury arc lamp) for an extended period. The optimal duration can range from several minutes to over an hour and should be determined empirically.

  • Monitoring: Check the autofluorescence level periodically until it has been reduced to an acceptable baseline.

  • Staining: Remove the sample from the microscope and proceed with your standard blocking and fluorescent staining protocol in the dark to avoid bleaching your specific probe.

Section 4: Data & Visualizations

Data Presentation

Table 1: Impact of Media Components on Signal-to-Blank Ratio (S/B)

This table summarizes the typical qualitative effects of common media components on assay background and the resulting signal-to-blank ratio, a key indicator of assay quality.

Media ComponentTypical ConcentrationImpact on Background FluorescenceEffect on Signal-to-Blank (S/B) RatioRecommendation for this compound Assays
Phenol Red 10-15 mg/LHigh, especially at GFP/RFP wavelengths[5]Substantial Decrease[6]Use phenol red-free media for imaging[6]
Fetal Bovine Serum (FBS) 2-10%Moderate to High[6]Decreases as % increases[6]Reduce to the minimum necessary for cell health
Riboflavin (Vitamin B2) ~0.4 mg/LModerate, autofluorescent[7]Moderate DecreaseUse specialized imaging media if signal is weak
Amino Acids (Aromatic) VariableModerate[6]Moderate DecreaseUse specialized imaging media if signal is weak

Table 2: Comparison of Common Blocking Reagents for Immunofluorescence

Blocking ReagentMechanism of ActionAdvantagesDisadvantagesBest For
Normal Serum Contains immunoglobulins that block Fc receptors and other non-specific protein-binding sites.[11][12]Highly effective when matched to the secondary antibody host species.[11][12]Must be matched to the secondary antibody; can be more expensive.Standard immunofluorescence where the secondary antibody host is known.
Bovine Serum Albumin (BSA) A general protein that physically coats non-specific binding sites.[11]Inexpensive, readily available, and works for most applications.[11]May not be as effective as serum for blocking Fc receptors; some preparations contain contaminating IgGs.[12]General purpose blocking and for multiplexing experiments with secondaries from different species.[11]
Commercial Blocking Buffers Often proprietary formulations containing a mix of proteins and other blocking agents.Optimized for high performance and low background; convenient ready-to-use format.Can be more expensive; formulation is often not disclosed.High-sensitivity assays or when standard blockers fail to reduce background sufficiently.

References

Validation & Comparative

A Head-to-Head Battle of Intracellular pH Probes: HBT-O vs. BCECF

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers in cellular biology and drug discovery, this document provides a detailed comparison of two key fluorescent probes for intracellular pH (pHi) measurement: the classic BCECF and the emerging class of HBT-based indicators. This guide will delve into their chemical nature, performance characteristics, and the experimental protocols for their application, supported by quantitative data and workflow diagrams to aid in the selection of the optimal tool for your research needs.

Introduction to Intracellular pH Measurement

The precise regulation of intracellular pH is fundamental to a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. Consequently, the accurate measurement of pHi is crucial for understanding cellular physiology and the mechanisms of disease. Fluorescent probes have become indispensable tools for these measurements due to their high sensitivity, spatial resolution, and suitability for live-cell imaging.

For decades, BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) has been the gold standard for monitoring pHi.[1][2] However, a newer class of probes based on the 2-(2-hydroxyphenyl)-benzothiazole (HBT) scaffold is gaining attention for its unique photophysical properties. While a specific probe termed "HBT-O" is not prominently found in commercially available catalogs or extensive literature, this guide will focus on the characteristics of HBT-derivatives designed for pH sensing in comparison to the well-established BCECF.

Chemical Identity and Properties

BCECF , a derivative of fluorescein, is a ratiometric pH indicator.[1][3][4] Its full chemical name is 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein.[1][5] It is typically introduced to cells in its acetoxymethyl (AM) ester form (BCECF-AM), which is membrane-permeant.[6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the fluorescent, pH-sensitive form of BCECF within the cytoplasm.[1]

HBT-based probes are a class of fluorescent sensors that utilize the 2-(2-hydroxyphenyl)-benzothiazole scaffold. These molecules often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that can be modulated by the surrounding pH, making them suitable for pH sensing. Various derivatives have been synthesized to optimize their performance for biological applications.

Performance Comparison: HBT-Derivatives vs. BCECF

FeatureHBT-Based pH ProbesBCECF
Full Chemical Name Derivatives of 2-(2-hydroxyphenyl)-benzothiazole2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein[1][5]
Mechanism of pH Sensing pH-dependent modulation of Excited-State Intramolecular Proton Transfer (ESIPT)pH-dependent equilibrium between the protonated and deprotonated forms affecting the absorption spectrum
Ratiometric Measurement Can be designed for ratiometric measurementsYes, dual excitation ratiometric probe[3][4]
pKa Varies depending on the specific derivative (typically in the physiological range)~7.0[3]
Excitation Wavelength(s) Varies by derivative~440 nm (pH-insensitive) and ~490 nm (pH-sensitive)[3]
Emission Wavelength Varies by derivative~535 nm[3]
Photostability Generally considered to have good photostabilityModerate, can be susceptible to photobleaching
Cytotoxicity Generally low, but dependent on the specific derivative and concentrationLow at typical working concentrations

Experimental Protocols

General Workflow for Intracellular pH Measurement

A typical workflow for measuring intracellular pH using fluorescent probes involves several key steps, from cell preparation to data analysis.

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Fluorescence Imaging cluster_calibration Calibration cluster_analysis Data Analysis prep_cells Seed cells on a suitable imaging dish or plate wash_cells Wash cells with buffer (e.g., HBSS) prep_cells->wash_cells load_probe Incubate cells with the AM ester form of the probe (e.g., BCECF-AM) wash_cells->load_probe wash_excess Wash to remove excess probe load_probe->wash_excess acquire_images Acquire fluorescence images at the appropriate excitation and emission wavelengths wash_excess->acquire_images calculate_ratio Calculate the ratio of fluorescence intensities (for ratiometric probes) acquire_images->calculate_ratio clamp_ph Equilibrate intracellular pH with extracellular pH using a high-K+ buffer and a protonophore (e.g., nigericin) generate_curve Generate a calibration curve by measuring fluorescence ratios at known pH values clamp_ph->generate_curve convert_to_ph Convert fluorescence ratios to intracellular pH using the calibration curve generate_curve->convert_to_ph calculate_ratio->convert_to_ph G cluster_cell Cell cluster_ph_sensing pH Sensing cluster_readout Fluorescence Readout BCECF_AM BCECF-AM (Membrane Permeant) Esterases Intracellular Esterases BCECF_AM->Esterases Cleavage of AM esters BCECF BCECF (Fluorescent, Membrane Impermeant) Esterases->BCECF Protonated Protonated BCECF (Low pH) BCECF->Protonated Deprotonated Deprotonated BCECF (High pH) Protonated->Deprotonated Increase in pH Excitation Dual Excitation (440nm & 490nm) Deprotonated->Excitation Emission Emission at 535nm Excitation->Emission Ratio Ratio (F490/F440) Emission->Ratio pH_Value Intracellular pH Ratio->pH_Value G cluster_esipt Excited-State Intramolecular Proton Transfer (ESIPT) cluster_ph_modulation pH Modulation Enol Enol Form (Ground State) Excitation Light Excitation Enol->Excitation Enol_Excited Enol* (Excited State) Excitation->Enol_Excited Keto_Excited Keto* (Excited State, Tautomer) Enol_Excited->Keto_Excited ESIPT Enol_Emission Enol Fluorescence Enol_Excited->Enol_Emission Keto_Emission Keto Fluorescence (Stokes-shifted) Keto_Excited->Keto_Emission Low_pH Low pH ESIPT_Efficiency ESIPT Efficiency Low_pH->ESIPT_Efficiency High_pH High pH High_pH->ESIPT_Efficiency ESIPT_Efficiency->Keto_Emission

References

A Comparative Guide to HBT-O Fiber-Optic pH Sensors and Traditional Microelectrodes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precise and reliable pH measurements, the choice of sensor technology is critical. This guide provides a detailed comparison of the emerging HBT-O fiber-optic pH sensors against traditional pH microelectrodes, supported by available performance data and comprehensive experimental protocols.

The accurate measurement of pH is a cornerstone of biological and pharmaceutical research, influencing everything from cell culture viability to the efficacy of drug compounds. While glass membrane microelectrodes have long been the standard for localized pH measurements, novel fiber-optic technologies, such as the this compound sensors, offer a compelling alternative with distinct advantages in various research settings. This guide aims to provide an objective comparison to aid in the selection of the most appropriate technology for specific experimental needs.

Performance Comparison: this compound (Fiber-Optic) vs. pH Microelectrodes

Performance ParameterThis compound (Fiber-Optic) Representative ValuespH Microelectrode Representative ValuesKey Considerations
Accuracy ± 0.04 to ± 0.13 pH units[1][2]Generally high, but can be influenced by interfering ions[1]Fiber-optic sensors can be less prone to certain types of chemical interference.
Response Time (t90) < 5 to 10 seconds[1][3]~5 seconds to < 60 seconds[1][4]Fiber-optic sensors often exhibit very rapid response times, which is advantageous for monitoring dynamic processes.
Stability (Drift) < 0.05 pH units/hour over 12 hours[1][5]Can be prone to drift, requiring frequent recalibration[6]The covalent bonding of indicator dyes in fiber-optic sensors contributes to their high stability and reduced need for recalibration.[1][5]
Sensing Range Typically pH 5.5 to 8.5, with some capable of wider ranges (pH 2-12)[3][5]pH 5.5 to 12.0[1]Both sensor types cover the physiologically relevant pH range.
Interference Reduced interference from electrical noise. Can be sensitive to ambient light and temperature.Susceptible to electrical interference and certain ions in the sample.The optical nature of fiber-optic sensors makes them immune to electromagnetic interference.
Maintenance Low maintenance, often single-use and pre-calibrated.Requires regular cleaning, electrolyte refilling, and calibration.The disposable nature of many fiber-optic sensor tips simplifies experimental workflows.
Invasiveness Minimally invasive due to small sensor size (< 0.33 mm).Can be fabricated with very fine tips for localized measurements.Both technologies are suitable for measurements in small volumes and delicate samples.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining accurate and reproducible pH measurements. Below are representative protocols for the calibration and use of both this compound (fiber-optic) sensors and pH microelectrodes in a research setting.

This compound (Fiber-Optic) pH Sensor Protocol for Cell Culture Monitoring

This protocol outlines the steps for using a pre-calibrated, single-use this compound type fiber-optic sensor for continuous pH monitoring in a cell culture environment.

Materials:

  • This compound fiber-optic pH sensor probe and meter

  • Sterile, single-use sensor spot or probe

  • Cell culture vessel (e.g., flask, bioreactor)

  • Aseptic technique equipment (laminar flow hood, etc.)

Procedure:

  • Sensor Integration: Under aseptic conditions, affix the sterile, single-use sensor spot to the inner surface of the cell culture vessel at the desired measurement location. For probe-style sensors, ensure the sterile probe can be securely and aseptically inserted into the vessel.

  • System Setup: Connect the fiber-optic cable from the pH meter to the exterior of the sensor spot or the probe port.

  • Initiate Measurement: Turn on the pH meter. As this compound sensors are typically factory-calibrated, a pre-measurement calibration is often not required.[7]

  • Data Logging: Begin continuous monitoring of the pH within the cell culture. The optical measurement method allows for non-invasive readings without disturbing the cellular environment.[2]

Validation of a Fiber-Optic pH Sensor with a pH Microelectrode

This protocol describes a validation experiment to compare the readings of a new fiber-optic pH sensor against a calibrated pH microelectrode in a biological buffer solution.

Materials:

  • This compound fiber-optic pH sensor and meter

  • pH microelectrode and reference electrode

  • High-impedance millivoltmeter or pH meter for the microelectrode

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Biological buffer solution (e.g., Phosphate-Buffered Saline - PBS)

  • Stir plate and stir bar

  • Beakers

Procedure:

  • Microelectrode Calibration:

    • Rinse the pH microelectrode and reference electrode with deionized water and gently blot dry.

    • Immerse the electrodes in pH 7.00 buffer. Allow the reading to stabilize and adjust the meter to 7.00.

    • Rinse the electrodes and immerse them in pH 4.01 buffer. Allow the reading to stabilize and adjust the slope control.

    • Verify the calibration by re-reading the pH 7.00 buffer and then a third buffer (e.g., pH 10.01).

  • Fiber-Optic Sensor Preparation:

    • If the fiber-optic sensor is not pre-calibrated, follow the manufacturer's instructions for a two-point calibration using the standard pH buffers.

  • Comparative Measurement:

    • Place a beaker with the biological buffer solution on a stir plate with a stir bar for gentle agitation.

    • Simultaneously immerse the calibrated pH microelectrode and the fiber-optic sensor into the solution, ensuring the sensing tips are in close proximity.

    • Record the pH readings from both systems at regular intervals over a defined period.

  • Data Analysis:

    • Plot the pH readings from the fiber-optic sensor against the readings from the pH microelectrode.

    • Calculate the correlation and assess any systematic bias or drift between the two sensors.

Visualizing the Validation Workflow

To better illustrate the process of validating a new pH sensor against a standard, the following diagram outlines the key steps in the experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_micro Prepare & Calibrate pH Microelectrode setup Set up Test Solution (e.g., Biological Buffer) prep_micro->setup prep_fiber Prepare this compound (Fiber-Optic) Sensor prep_fiber->setup measure Simultaneous Measurement with both sensors setup->measure record Record Data from both systems measure->record compare Compare Readings & Assess Correlation record->compare validate Validate this compound Sensor Performance compare->validate

Validation workflow for comparing this compound and microelectrode pH sensors.

Conclusion

Both this compound (fiber-optic) pH sensors and traditional pH microelectrodes are powerful tools for researchers. The choice between them will depend on the specific requirements of the experiment.

This compound (Fiber-Optic) sensors are particularly well-suited for:

  • Continuous, long-term monitoring in closed systems like bioreactors and cell incubators.

  • Applications where electrical interference is a concern.

  • High-throughput screening where ease of use and minimal maintenance are priorities.

  • Minimally invasive measurements in sensitive biological samples.

pH Microelectrodes remain a strong choice for:

  • Applications requiring highly localized, point measurements at the cellular or sub-cellular level.

  • Experiments where the cost of consumables is a primary concern.

  • Laboratories with established protocols and expertise in microelectrode fabrication and use.

As fiber-optic sensor technology continues to advance, it is likely to see broader adoption in various research and clinical applications due to its robustness, ease of use, and suitability for in-situ monitoring. However, the traditional microelectrode will continue to be a valuable tool for its high spatial resolution and established reliability. Careful consideration of the experimental goals and constraints will enable researchers to select the optimal pH measurement technology for their needs.

References

HBT-O vs. The Field: A Comparative Performance Guide to ESIPT Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, this guide offers an objective comparison of 2-(2'-hydroxyphenyl)benzothiazole (HBT)-based ESIPT probes, exemplified here as HBT-O, against other common Excited-State Intramolecular Proton Transfer (ESIPT) probes. By presenting key performance metrics, detailed experimental protocols, and visual aids, this guide aims to facilitate informed decisions in probe selection for various research applications.

Understanding ESIPT and Key Performance Metrics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon leads to a large separation between the absorption and emission wavelengths, known as the Stokes shift, which is highly desirable for fluorescence imaging as it minimizes self-absorption and background interference.[1][2] Key performance indicators for ESIPT probes include:

  • Quantum Yield (Φ) : A measure of the efficiency of fluorescence, representing the ratio of emitted photons to absorbed photons. A higher quantum yield indicates a brighter probe.

  • Stokes Shift : The difference in wavelength between the maximum absorption and maximum emission. A larger Stokes shift is generally preferred to reduce signal overlap and improve detection sensitivity.[1]

  • Photostability : The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to light.

  • Selectivity and Sensitivity : The ability of a probe to specifically detect a target analyte with a high signal-to-noise ratio.

Performance Comparison of ESIPT Probes

The following table summarizes the photophysical properties of a representative HBT-based probe with an oxygen-containing functional group (this compound) and compares it with other common ESIPT scaffolds such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) and 2-(2'-hydroxyphenyl)benzimidazole (HBI). It is important to note that the specific properties of these probes can be significantly tuned by introducing different functional groups to the core structure.

Probe ScaffoldRepresentative Probe ExampleExcitation Max (λex)Emission Max (λem)Stokes Shift (nm)Quantum Yield (Φ)Solvent/Conditions
HBT This compound (representative)~370-420 nm~500-550 nm~130-180 nm0.1 - 0.5Aprotic Solvents
HBO 2-(2'-hydroxyphenyl)benzoxazole~330-360 nm~450-500 nm~120-150 nm0.02 - 0.3Various Solvents
HBI 2-(2'-hydroxyphenyl)benzimidazole~340-380 nm~470-520 nm~130-160 nm0.2 - 0.6Aprotic Solvents
Other Salicylaldehyde Azine (SA)~380 nm~521 nm~141 nmNot ReportedDMSO

Note: The values presented are approximate ranges gathered from various sources and can vary significantly based on the specific molecular structure and solvent environment.

Signaling Pathway and Experimental Workflow

The performance of ESIPT probes is intrinsically linked to their molecular structure and the surrounding environment. The following diagrams illustrate the fundamental signaling pathway of an HBT-based probe and a typical workflow for its characterization.

ESIPT_Signaling_Pathway cluster_ground Ground State cluster_excited Excited State Enol (E) Enol (E) Enol* (E) Enol* (E) Enol (E)->Enol* (E) Excitation Keto (K) Keto (K) Enol (E)->Keto (K) Proton Transfer Keto (K*) Keto (K*) Light Absorption (λex) Light Absorption (λex) ESIPT ESIPT Fluorescence (λem) Fluorescence (λem) Non-radiative Decay Non-radiative Decay Keto (K)->Enol (E) Emission Enol (E*) Enol (E*) Enol (E*)->Enol (E) Non-radiative

Caption: ESIPT signaling pathway of an HBT-based probe.

Experimental_Workflow cluster_synthesis Probe Preparation cluster_characterization Photophysical Characterization cluster_application Application Testing Probe_Synthesis Synthesize and Purify Probe UV_Vis Measure Absorption Spectrum (UV-Vis) Probe_Synthesis->UV_Vis Fluorescence_Spec Measure Emission Spectrum (Fluorometer) UV_Vis->Fluorescence_Spec Stokes_Shift Calculate Stokes Shift Fluorescence_Spec->Stokes_Shift Quantum_Yield Determine Quantum Yield Fluorescence_Spec->Quantum_Yield Analyte_Titration Titration with Target Analyte Quantum_Yield->Analyte_Titration Selectivity_Test Test with Interfering Species Analyte_Titration->Selectivity_Test Imaging Cellular/Tissue Imaging Selectivity_Test->Imaging

Caption: General experimental workflow for ESIPT probe evaluation.

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of ESIPT probes.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard fluorophore with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent for standard and sample

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the linear plots for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Measurement of Stokes Shift

The Stokes shift is determined from the absorption and emission spectra of the fluorescent probe.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent

  • Solution of the ESIPT probe

Procedure:

  • Prepare a dilute solution of the ESIPT probe in the desired solvent.

  • Measure the absorption spectrum of the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max).

  • Measure the fluorescence emission spectrum of the same solution using a spectrofluorometer. The excitation wavelength should be set at or near the λ_abs_max.

  • Determine the wavelength of maximum emission (λ_em_max) from the emission spectrum.

  • Calculate the Stokes shift using the following formula:

    Stokes Shift (nm) = λ_em_max - λ_abs_max

Logical Comparison of Performance

The selection of an appropriate ESIPT probe is a multi-faceted decision that depends on the specific requirements of the experiment.

Performance_Comparison_Logic Application_Requirement Define Application Requirement (e.g., Bioimaging, Sensing) Key_Metrics Identify Key Performance Metrics (Quantum Yield, Stokes Shift, Photostability, Selectivity) Application_Requirement->Key_Metrics Probe_Selection Select Candidate Probes (this compound, HBO, HBI, etc.) Key_Metrics->Probe_Selection Data_Comparison Compare Photophysical Data (from literature or experiment) Probe_Selection->Data_Comparison Optimal_Probe Select Optimal Probe Data_Comparison->Optimal_Probe

Caption: Logical workflow for selecting an optimal ESIPT probe.

References

A Head-to-Head Battle of Intracellular pH Probes: Unveiling the Accuracy of HBT-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular physiology, the precise measurement of intracellular pH (pHi) gradients is paramount. The choice of a fluorescent probe is a critical determinant of experimental success, demanding a balance of sensitivity, accuracy, and photostability. This guide provides an objective comparison of the performance of 2-(2-hydroxyphenyl)benzothiazole (HBT)-based pH probes with established alternatives like BCECF and SNARF, supported by experimental data and detailed protocols to inform your selection process.

The HBT family of probes, characterized by a benzothiazole core, has emerged as a promising class of fluorescent sensors for pHi. Their mechanism often relies on an excited-state intramolecular proton transfer (ESIPT) process, leading to a ratiometric response that is theoretically less susceptible to variations in probe concentration, photobleaching, and cell thickness. This guide will focus on a representative HBT probe, HBT-pH-2, for a detailed comparison.

Quantitative Performance Comparison

To facilitate a clear and objective assessment, the following table summarizes the key performance metrics of HBT-pH-2 against the widely used ratiometric pH indicators, BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF-1 (seminaphthorhodafluor).

FeatureHBT-pH-2BCECFSNARF-1
pKa ~4.90~6.98~7.5
Dynamic pH Range ~3.5 - 6.5~6.0 - 8.0~6.5 - 8.5
Ratiometric Method EmissionExcitationEmission
Excitation Max (nm) ~380~440 (pH-insensitive), ~490 (pH-sensitive)~514 or ~546
Emission Max (nm) ~460 and ~560~535~580 and ~640
Photostability GoodModerateGood
Cellular Localization Cytoplasm/Mitochondria (depending on derivative)CytoplasmCytoplasm
Reported Precision High (ratiometric)High (ratiometric)High (ratiometric)

In-Depth Analysis of Probe Accuracy

The accuracy of a fluorescent pH probe is not solely defined by its pKa but also by its photostability, the potential for spectral interference, and its behavior within the complex intracellular environment.

HBT-pH-2 , with its lower pKa, is particularly well-suited for measuring pH in more acidic organelles like lysosomes or endosomes. Its ratiometric emission properties provide a robust method for quantification. However, its excitation in the near-UV range can sometimes lead to higher cellular autofluorescence, which must be carefully corrected for.

BCECF is the workhorse for cytosolic pH measurements due to its pKa being close to the physiological pH of the cytoplasm.[1] Its excitation-ratiometric nature minimizes artifacts from dye concentration and photobleaching.[2] However, BCECF can be prone to leakage from cells and its photostability is moderate compared to some other probes. A study evaluating flow cytometry with BCECF for measuring intracellular pH reported a mean sensitivity of 0.08 pH units.[3]

SNARF-1 offers a higher pKa, making it suitable for measuring pH in more alkaline compartments or for studies where the pH is expected to rise. Its emission-ratiometric properties are a significant advantage. However, it has been reported that the intracellular environment can cause shifts in its spectral properties and pKa, necessitating careful in situ calibration for accurate measurements.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining accurate and reliable pHi measurements. Below are representative protocols for utilizing HBT-pH-2 and the widely used alternative, BCECF-AM.

Protocol 1: Intracellular pH Measurement with HBT-pH-2

This protocol is a general guideline for loading and imaging cells with a benzothiazole-based probe like HBT-pH-2.

Materials:

  • HBT-pH-2 stock solution (e.g., 1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for HBT-pH-2 (Excitation: ~380 nm, Emission: ~460 nm and ~560 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Loading Solution Preparation: Prepare a fresh loading solution by diluting the HBT-pH-2 stock solution in HBSS to a final concentration of 1-5 µM. To aid in dye solubilization, pre-mix the HBT-pH-2 stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.

  • Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the HBT-pH-2 loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed HBSS to remove any extracellular dye.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope. Excite the cells at ~380 nm and acquire images simultaneously at the two emission wavelengths (~460 nm and ~560 nm).

  • Calibration (In Situ): To obtain quantitative pH values, perform an in situ calibration. Prepare a series of calibration buffers of known pH (e.g., ranging from pH 4.0 to 7.0) containing a K+/H+ ionophore like nigericin (5-10 µM). After acquiring data from the experimental cells, perfuse the cells with the calibration buffers sequentially and record the emission ratio at each pH.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each cell or region of interest. Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers. Use this curve to convert the experimental fluorescence ratios to intracellular pH values.

Protocol 2: Ratiometric Intracellular pH Measurement with BCECF-AM

This protocol details the use of the acetoxymethyl (AM) ester form of BCECF for loading into live cells.

Materials:

  • BCECF-AM stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for BCECF (Excitation: ~440 nm and ~490 nm, Emission: ~535 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Loading Solution Preparation: Prepare a fresh loading solution by diluting the BCECF-AM stock solution in HBSS to a final concentration of 1-5 µM. Pre-mix the BCECF-AM stock with an equal volume of 20% Pluronic F-127 to facilitate dispersion.

  • Cell Loading: Remove the culture medium and wash the cells once with pre-warmed HBSS. Add the BCECF-AM loading solution and incubate for 30-60 minutes at 37°C in the dark. During this time, intracellular esterases will cleave the AM esters, trapping the fluorescent BCECF inside the cells.

  • Washing and De-esterification: Remove the loading solution and wash the cells twice with pre-warmed HBSS. Incubate the cells in fresh HBSS for an additional 15-30 minutes to allow for complete de-esterification of the dye.

  • Imaging: Mount the dish or coverslip on the fluorescence microscope. Excite the cells alternately at ~440 nm (the isosbestic point) and ~490 nm (the pH-sensitive wavelength) and collect the emission at ~535 nm.[2]

  • Calibration (In Situ): For quantitative analysis, perform an in situ calibration as described in the HBT-pH-2 protocol, using calibration buffers of known pH (e.g., ranging from pH 6.0 to 8.0) containing nigericin.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength (~490 nm) to the intensity at the isosbestic wavelength (~440 nm). Construct a calibration curve by plotting this ratio against the pH of the calibration buffers. Use this curve to determine the intracellular pH in your experimental samples.

Visualizing the Experimental Workflow

To further clarify the experimental process for quantifying intracellular pH using a fluorescent probe, the following diagram outlines the key steps.

experimental_workflow cluster_prep Cell & Dye Preparation cluster_loading Probe Loading & Incubation cluster_imaging Fluorescence Imaging cluster_calibration In Situ Calibration cluster_analysis Data Analysis cell_prep Cell Culture & Plating wash1 Wash Cells cell_prep->wash1 loading_sol Prepare Loading Solution load_dye Incubate with Probe loading_sol->load_dye wash1->load_dye wash2 Wash to Remove Excess Dye load_dye->wash2 acquire_images Acquire Ratiometric Images wash2->acquire_images calculate_ratios Calculate Fluorescence Ratios acquire_images->calculate_ratios calibration_buffers Prepare pH Calibration Buffers add_ionophore Add Ionophore (e.g., Nigericin) calibration_buffers->add_ionophore acquire_calibration Acquire Calibration Images add_ionophore->acquire_calibration acquire_calibration->calculate_ratios generate_curve Generate Calibration Curve calculate_ratios->generate_curve determine_phi Determine Intracellular pH generate_curve->determine_phi

Caption: Workflow for intracellular pH measurement using a ratiometric fluorescent probe.

Signaling Pathway Context: pH Regulation

The accurate measurement of intracellular pH is critical for understanding various signaling pathways. For instance, the regulation of pHi is tightly controlled by a variety of ion transporters, including the Na+/H+ exchanger (NHE) and bicarbonate transporters.

ph_regulation_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H_ext H+ NHE NHE H_ext->NHE efflux Na_ext Na+ Na_ext->NHE influx HCO3_ext HCO3- HCO3_transporter Bicarbonate Transporter HCO3_ext->HCO3_transporter influx H_int H+ NHE->H_int Na_int Na+ NHE->Na_int HCO3_int HCO3- HCO3_transporter->HCO3_int pH_regulation Intracellular pH Regulation H_int->pH_regulation HCO3_int->pH_regulation Buffering

Caption: Simplified diagram of key transporters involved in intracellular pH regulation.

References

Cross-Validation of HBT-O with Ratiometric pH Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular pH (pHi) is critical for understanding a myriad of cellular processes, from enzyme activity and cell proliferation to drug efficacy and resistance. The development of fluorescent probes has revolutionized pHi monitoring, with ratiometric probes offering a significant advantage by minimizing errors from factors like probe concentration, photobleaching, and instrument sensitivity. This guide provides a comprehensive comparison of a novel 2-(2'-hydroxyphenyl)benzothiazole (HBT)-based ratiometric pH probe, herein referred to as HBT-O, with established ratiometric probes. The focus is on the cross-validation methodologies and performance metrics crucial for researchers selecting the optimal tool for their specific application.

Introduction to Ratiometric pH Sensing

Ratiometric pH probes exhibit a pH-dependent shift in their excitation or emission spectra. By taking the ratio of the fluorescence intensities at two different wavelengths, a quantitative and robust measurement of pH can be obtained, independent of the absolute fluorescence signal. This self-calibrating feature is a key advantage over single-wavelength intensity-based probes.

HBT-based probes are a class of fluorescent sensors that utilize the excited-state intramolecular proton transfer (ESIPT) mechanism. This process often results in a large Stokes shift and dual emission, making them suitable for ratiometric sensing. The "O" in this compound is postulated to represent an oxazole or other oxygen-containing heterocyclic moiety, which can modulate the photophysical properties and pKa of the parent HBT fluorophore.

Performance Comparison of Ratiometric pH Probes

The selection of a ratiometric pH probe is dependent on several key performance parameters. Below is a comparative summary of this compound with two widely used ratiometric probes, BCECF and SNARF-1. The data for this compound is based on typical performance characteristics of HBT-based probes.

ParameterThis compound (Hypothetical)BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein)SNARF-1 (Seminaphthorhodafluor-1)
Sensing Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)pH-dependent equilibrium between anionic and dianionic formspH-dependent equilibrium between phenol and phenolate forms
Ratiometric Type EmissionExcitationEmission
Excitation Max (nm) ~380~440 (pH-insensitive), ~490 (pH-sensitive)~550
Emission Max (nm) ~460 (enol form), ~530 (keto form)~535~580 (protonated), ~640 (deprotonated)
pKa ~6.8~7.0~7.5
Dynamic Range (pH) 5.5 - 8.06.5 - 7.56.5 - 8.5
Photostability Moderate to HighModerateModerate
Cell Loading AM esterAM esterAM ester

Signaling Pathway and Experimental Workflow

This compound pH Sensing Mechanism

The pH-dependent fluorescence of this compound is governed by an excited-state intramolecular proton transfer (ESIPT) mechanism. In its ground state, the probe exists predominantly in the enol form. Upon excitation, a rapid proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole ring, forming a transient keto tautomer, which then fluoresces. The equilibrium between the enol and keto forms in the excited state is sensitive to the surrounding proton concentration.

G This compound pH Sensing Mechanism cluster_ground Ground State cluster_excited Excited State Enol_G Enol Form Enol_E Enol Form Enol_G->Enol_E Excitation (λex) Enol_E->Enol_G Emission (λem1) Keto_E Keto Tautomer Enol_E->Keto_E ESIPT Proton_Equilibrium pH-dependent proton exchange Enol_E->Proton_Equilibrium Keto_E->Enol_G Emission (λem2) Keto_E->Proton_Equilibrium Excitation Excitation Emission_Enol Emission_Enol Emission_Keto Emission_Keto

Caption: this compound pH sensing via ESIPT.

Experimental Workflow for Cross-Validation

A robust cross-validation workflow is essential to compare the performance of this compound with an established probe like BCECF or SNARF-1 directly within the same cellular context.

G Cross-Validation Workflow Cell_Culture Culture cells on coverslips Probe_Loading Load cells with This compound-AM and BCECF-AM Cell_Culture->Probe_Loading Imaging_Setup Mount on microscope with perfusion system Probe_Loading->Imaging_Setup Baseline Record baseline fluorescence ratios Imaging_Setup->Baseline pH_Change Induce intracellular pH change (e.g., NH4Cl pulse) Baseline->pH_Change Data_Acquisition Acquire time-lapse ratiometric images pH_Change->Data_Acquisition Calibration In situ calibration with nigericin/high K+ Data_Acquisition->Calibration Analysis Analyze and compare pH dynamics Calibration->Analysis

Caption: Workflow for cross-validating pH probes.

Experimental Protocols

In Vitro Calibration of this compound

Objective: To determine the pKa and dynamic range of this compound in a cell-free system.

Materials:

  • This compound (free acid form)

  • Calibration buffers (pH 4.0 to 9.0 in 0.5 pH unit increments)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 1-5 µM in each calibration buffer.

  • Record the emission spectrum of this compound in each buffer using the appropriate excitation wavelength (~380 nm).

  • Calculate the ratio of the fluorescence intensities at the two emission maxima (e.g., I530/I460).

  • Plot the fluorescence ratio as a function of pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Cell Loading with Ratiometric Probes

Objective: To load live cells with the acetoxymethyl (AM) ester forms of the pH probes.

Materials:

  • This compound-AM and BCECF-AM or SNARF-1-AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare a stock solution of the AM ester probes (1-5 mM) in anhydrous DMSO.

  • For each probe, prepare a loading solution by diluting the stock solution to a final concentration of 1-10 µM in HBS. To aid in solubilization, pre-mix the AM ester with an equal volume of 20% Pluronic F-127 before diluting in HBS.

  • Remove the culture medium from the cells and wash once with HBS.

  • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Wash the cells twice with HBS to remove extracellular probe.

  • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

In Situ Cross-Validation and Calibration

Objective: To compare the pHi measurements of this compound and a reference probe in live cells and perform an in situ calibration.

Materials:

  • Cells loaded with both this compound and the reference probe (if spectrally compatible) or in parallel experiments.

  • Fluorescence microscope equipped for ratiometric imaging.

  • Perfusion system.

  • HBS.

  • NH4Cl solution (e.g., 20 mM in HBS).

  • High K+/Nigericin calibration buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0). Nigericin is a protonophore that equilibrates intracellular and extracellular pH in the presence of high extracellular K+.

Procedure:

  • Mount the coverslip with loaded cells onto the microscope stage and perfuse with HBS at 37°C.

  • Acquire baseline ratiometric images for both this compound and the reference probe.

  • Induce an intracellular acidification by perfusing the cells with the NH4Cl solution for 2-5 minutes, followed by a switch back to HBS to induce an acid load.

  • Record the dynamic changes in the fluorescence ratios for both probes.

  • At the end of the experiment, perform an in situ calibration by sequentially perfusing the cells with the high K+/Nigericin calibration buffers.

  • Record the fluorescence ratios at each pH step.

  • Generate a calibration curve for each probe by plotting the fluorescence ratio versus pH.

  • Convert the experimental fluorescence ratios to pHi values using the respective calibration curves and compare the results obtained from this compound and the reference probe.

Conclusion

The cross-validation of a new ratiometric pH probe like this compound against established standards is a critical step in its characterization and adoption by the research community. This guide provides the foundational framework for such a comparison, from understanding the underlying sensing mechanisms to detailed experimental protocols. By systematically evaluating key performance indicators, researchers can confidently select the most appropriate ratiometric pH probe to unravel the complex role of pH in cellular physiology and disease.

Assessing the Specificity of HBT-O for H+ Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pH is critical. Fluorescent probes offer a powerful tool for monitoring proton (H+) concentrations in various biological and chemical systems. Among these, 2-(2′-hydroxyphenyl)benzothiazole (HBT)-based probes have gained attention. This guide provides a detailed comparison of the specificity of HBT-based probes for H+ ions against other common fluorescent pH indicators, supported by experimental data and protocols.

Unraveling the Specificity of HBT-Based pH Probes

HBT-based fluorescent probes operate on the principle of Excited-State Intramolecular Proton Transfer (ESIPT). In the presence of H+ ions, the protonation state of the molecule changes, leading to a distinct alteration in its fluorescence properties. This response forms the basis of their use as pH indicators. A key advantage of these probes is their reported high selectivity for H+ ions, showing minimal interference from other common cations and anions.

Comparative Analysis of Fluorescent pH Probes

To provide a clear comparison, the following table summarizes the specificity of HBT-based probes against two widely used alternative fluorescent pH probes: BCECF (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF (seminaphthorhodafluor). The data is based on available literature and highlights the fluorescence response of each probe in the presence of various potentially interfering ions.

IonHBT-Based ProbesBCECFSNARF
Na+ No significant interference reported.Minimal interference reported.Minimal interference reported.
K+ No significant interference reported.Minimal interference reported.Minimal interference reported.
Ca2+ No significant interference reported.Can exhibit some sensitivity, especially at high concentrations.Less sensitive to Ca2+ than BCECF.
Mg2+ No significant interference reported.Can exhibit some sensitivity, especially at high concentrations.Less sensitive to Mg2+ than BCECF.
Fe2+ No significant interference reported.Potential for fluorescence quenching.Potential for fluorescence quenching.
Cu2+ No significant interference reported.Potential for fluorescence quenching.Potential for fluorescence quenching.
Zn2+ No significant interference reported.Potential for fluorescence quenching and spectral shifts.Potential for fluorescence quenching.
Cl− No significant interference reported.Minimal interference reported.Minimal interference reported.
HSO4− No significant interference reported.Minimal interference reported.Minimal interference reported.
H2PO4− No significant interference reported.Minimal interference reported.Minimal interference reported.
NO3− No significant interference reported.Minimal interference reported.Minimal interference reported.
SCN− No significant interference reported.Minimal interference reported.Minimal interference reported.

Note: The term "HBT-O" is not commonly found in the scientific literature. This guide refers to the broader class of HBT-based fluorescent probes.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general signaling pathway of an HBT-based pH probe and the experimental workflow for assessing its ion specificity.

G Signaling Pathway and Specificity Testing Workflow cluster_0 HBT-Based Probe Signaling cluster_1 Specificity Testing Workflow HBT_ground HBT Probe (Ground State) HBT_excited HBT Probe (Excited State) HBT_ground->HBT_excited Excitation Protonation Protonation (High H+) HBT_ground->Protonation Prep Prepare Probe Solution in Buffer ESIPT ESIPT HBT_excited->ESIPT Keto_excited Keto Tautomer (Excited State) ESIPT->Keto_excited Fluorescence Fluorescence Emission Keto_excited->Fluorescence Protonation->HBT_ground Equilibrium Deprotonation Deprotonation (Low H+) Measure_baseline Measure Baseline Fluorescence Prep->Measure_baseline Add_interferent Add Interfering Ion Measure_baseline->Add_interferent Measure_response Measure Fluorescence Response Add_interferent->Measure_response Compare Compare with Baseline Measure_response->Compare Analyze Analyze Specificity Compare->Analyze

Caption: HBT probe signaling and the workflow for specificity assessment.

Experimental Protocols

This section details the methodologies for assessing the specificity of HBT-based fluorescent probes for H+ ions.

Protocol for Assessing Ion Interference

Objective: To determine the effect of various cations and anions on the fluorescence response of the HBT-based probe at a constant pH.

Materials:

  • HBT-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solution at a specific pH (e.g., 100 mM phosphate buffer, pH 7.4)

  • Stock solutions of interfering ions (e.g., 1 M solutions of NaCl, KCl, CaCl2, MgCl2, FeCl2, CuCl2, ZnCl2, etc.)

  • Fluorometer

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the HBT-based probe (e.g., 10 µM) in the chosen buffer.

  • Baseline Fluorescence Measurement: Transfer the probe solution to a cuvette and measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • Addition of Interfering Ions: To the same cuvette, add a specific concentration of the interfering ion from its stock solution (e.g., to a final concentration of 1 mM). Ensure the volume added is small enough not to significantly alter the probe concentration.

  • Fluorescence Measurement with Interfering Ion: After a brief incubation period (e.g., 5 minutes) to allow for any interaction, measure the fluorescence intensity again.

  • Repeat for Each Ion: Repeat steps 3 and 4 for each of the interfering ions to be tested.

  • Data Analysis: Compare the fluorescence intensity in the presence of each interfering ion to the baseline fluorescence. A significant change in fluorescence indicates interference. The results can be expressed as the ratio of fluorescence with the ion to the fluorescence without the ion (F/F₀).

Conclusion

Based on the available data, HBT-based fluorescent probes demonstrate a high degree of specificity for H+ ions, with minimal interference from a wide range of common cations and anions. This makes them a robust choice for pH measurements in complex biological and chemical environments where other ions are present. In contrast, alternative probes like BCECF and SNARF may exhibit some sensitivity to divalent cations, which should be a consideration for researchers working with samples containing high concentrations of these ions. The provided experimental protocol offers a standardized method for researchers to validate the specificity of their chosen fluorescent pH probe in their specific experimental context.

A Comparative Analysis of HBT-O and LysoSensor Dyes for Lysosomal pH Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lysosomal pH is crucial for understanding cellular health, disease progression, and the efficacy of therapeutic interventions. This guide provides a comparative analysis of two classes of fluorescent probes used for this purpose: 2-(2'-hydroxyphenyl)benzothiazole (HBT)-based dyes, herein referred to as HBT-O, and the commercially available LysoSensor™ dyes.

This comparison aims to provide an objective overview of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for specific research needs. It is important to note that while LysoSensor™ dyes are a well-defined product line, "this compound" is used here to represent a class of HBT-based probes adapted for lysosomal pH sensing, as a specific commercial product with this name is not readily identifiable.

Performance Comparison

The selection of a lysosomal pH probe depends on several key performance indicators. The following table summarizes the quantitative data available for HBT-based probes and LysoSensor dyes.

PropertyHBT-Based Probes (this compound)LysoSensor™ Dyes
Mechanism of Action Excited-State Intramolecular Proton Transfer (ESIPT), often ratiometric. Fluorescence properties change in response to pH.[1]Acidotropic probes; weak bases that accumulate in acidic organelles and exhibit pH-dependent fluorescence intensity.[2]
pH Sensitivity Range Can be tuned by chemical modification; typically sensitive in the acidic range (pH 4.0-6.0).[1]Various dyes available with different pKa values, generally covering the lysosomal pH range (e.g., LysoSensor Yellow/Blue pKa ~4.2).[3]
Photostability Generally considered to have good photostability.[1]Varies between different LysoSensor dyes; some may be prone to photobleaching with prolonged exposure.
Cytotoxicity Generally low, but dependent on the specific probe concentration and chemical structure.[1]Low at recommended working concentrations.
Stokes Shift Large Stokes shift is a characteristic feature of HBT fluorophores (e.g., ~150 nm).[1]Varies depending on the specific dye.
Ratiometric Measurement Many HBT-based probes are designed for ratiometric imaging, which can provide more accurate pH measurements.[1]LysoSensor™ Yellow/Blue DND-160 is a ratiometric probe.[3]
Commercial Availability Various HBT derivatives are available from chemical suppliers, but a specific "this compound" lysosomal probe may require custom synthesis or be part of a specialized kit.Readily available as a range of products from Thermo Fisher Scientific.

Signaling Pathways and Experimental Workflow

To visualize the underlying principles of these dyes, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.

Mechanism of Action: this compound vs. LysoSensor cluster_hbt This compound (ESIPT-based) cluster_lysosensor LysoSensor (Acidotropic) HBT_ground This compound (Enol form) in acidic lysosome HBT_excited Excited State HBT_ground->HBT_excited Light Excitation HBT_proton Proton Transfer HBT_excited->HBT_proton ESIPT HBT_keto Keto form (Emits light) HBT_keto->HBT_ground Fluorescence HBT_proton->HBT_keto LS_outside LysoSensor (Neutral pH) Low Fluorescence LS_membrane Cell Membrane LS_outside->LS_membrane Diffusion LS_lysosome Lysosome (Acidic pH) LS_membrane->LS_lysosome LS_protonated Protonated LysoSensor High Fluorescence LS_lysosome->LS_protonated Protonation

Caption: Mechanisms of this compound and LysoSensor dyes.

Experimental Workflow for Lysosomal pH Measurement start Start: Seed Cells prep_dye Prepare Dye Working Solution start->prep_dye incubate Incubate Cells with Dye prep_dye->incubate wash Wash Cells incubate->wash image Acquire Images (Fluorescence Microscopy) wash->image analyze Analyze Data (Ratiometric Analysis) image->analyze calibrate Generate pH Calibration Curve calibrate->analyze end End: Determine Lysosomal pH analyze->end

Caption: A generalized experimental workflow.

Experimental Protocols

Below are detailed methodologies for key experiments using this compound and LysoSensor dyes.

Protocol 1: Staining Cells with LysoSensor™ Yellow/Blue DND-160

Materials:

  • LysoSensor™ Yellow/Blue DND-160 (1 mM stock solution in DMSO)

  • Live cells in culture

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for blue and yellow fluorescence)

Procedure:

  • Prepare LysoSensor™ Working Solution: Dilute the 1 mM LysoSensor™ stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium.[1][4] The optimal concentration may vary depending on the cell type.

  • Cell Staining: Remove the culture medium from the cells and add the LysoSensor™ working solution.

  • Incubation: Incubate the cells at 37°C for 30 minutes to 2 hours.[2]

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed culture medium to remove any excess dye.[4]

  • Imaging: Observe the stained cells using a fluorescence microscope. For ratiometric measurements with LysoSensor™ Yellow/Blue, acquire images using two different filter sets to capture the fluorescence emission at both the blue and yellow wavelengths.[3]

Protocol 2: Staining Cells with a Generic this compound Dye

Materials:

  • This compound dye (stock solution in a suitable solvent like DMSO)

  • Live cells in culture

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for the specific this compound dye

Procedure:

  • Prepare this compound Working Solution: The optimal concentration for HBT-based probes can vary significantly. A starting concentration in the range of 1-10 µM in pre-warmed cell culture medium is a reasonable starting point.

  • Cell Staining: Replace the culture medium with the this compound working solution.

  • Incubation: Incubate the cells at 37°C. Incubation times can range from 30 minutes to several hours, depending on the probe's cell permeability and lysosomal accumulation characteristics.

  • Washing: Gently wash the cells 2-3 times with fresh, pre-warmed culture medium.

  • Imaging: Acquire fluorescence images using the appropriate excitation and emission wavelengths for the specific this compound dye. If the probe is designed for ratiometric imaging, capture images at two different emission wavelengths.

Protocol 3: Generation of a pH Calibration Curve

To accurately determine the lysosomal pH, a calibration curve must be generated by equilibrating the intracellular and extracellular pH using a combination of buffers and an ionophore.

Materials:

  • Stained cells (from Protocol 1 or 2)

  • Calibration buffers with a range of known pH values (e.g., from pH 4.0 to 7.0)

  • Nigericin and/or Monensin (ionophores)

Procedure:

  • Prepare Calibration Buffers: Prepare a series of buffers with precise pH values spanning the expected lysosomal pH range.

  • Equilibrate pH: Incubate the stained cells in each calibration buffer containing an ionophore such as nigericin (e.g., 10 µM). This will equilibrate the pH inside the lysosomes with the pH of the external buffer.

  • Image Acquisition: Acquire fluorescence images of the cells in each calibration buffer. For ratiometric probes, capture images at both emission wavelengths.

  • Data Analysis: Measure the fluorescence intensity (or the ratio of intensities for ratiometric probes) for each pH point.

  • Plot Calibration Curve: Plot the fluorescence intensity ratio against the corresponding pH values to generate a standard curve. This curve can then be used to convert the fluorescence ratios from experimental cells into absolute pH values.[3]

Conclusion

Both HBT-based probes and LysoSensor™ dyes are valuable tools for the investigation of lysosomal pH. LysoSensor™ dyes offer the convenience of well-characterized, commercially available reagents with established protocols. HBT-based probes, on the other hand, provide opportunities for chemical customization to achieve desirable properties such as large Stokes shifts and enhanced photostability, making them particularly suitable for specialized imaging applications. The choice between these two classes of dyes will ultimately depend on the specific experimental requirements, including the desired mode of detection (ratiometric vs. intensity-based), instrumentation availability, and the need for commercially supported versus custom-synthesized probes.

References

Evaluating HBT-O in Diverse Biological Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of HBT-O, a fluorescent probe for monitoring subtle pH fluctuations in living cells, with other established alternatives. The information presented is supported by available experimental data to aid in the selection of the most suitable tools for your research needs.

Introduction to this compound

This compound (4-(3-Benzothiazol-2-yl-4-hydroxy-phenyl)-but-3-en-2-one) is a ratiometric fluorescent probe designed for the real-time monitoring of intracellular pH changes, particularly within the neutral to acidic range. Its mechanism relies on an intramolecular charge transfer (ICT) process, which results in a noticeable shift in its fluorescence emission spectrum in response to pH variations. This property allows for quantitative pH measurements that are less susceptible to artifacts such as probe concentration, photobleaching, and cell volume changes.

The core of this compound's functionality lies in its 2-(2′-hydroxyphenyl)benzothiazole (HBT) fluorophore. HBT-based probes are known for their advantageous photophysical properties, including a large Stokes shift, which minimizes self-quenching and background interference, and good photostability, making them suitable for long-term imaging experiments.[1]

Performance Comparison of this compound with Alternative pH Probes

The selection of a fluorescent pH probe is critical for the accurate measurement of intracellular pH (pHi) and depends on various factors, including the specific biological question, the cellular model, and the imaging setup. This section compares the known properties of this compound with two widely used ratiometric pH probes: BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) and SNARF (seminaphthorhodafluor).

FeatureThis compoundBCECF (acetoxymethyl ester)SNARF-1 (acetoxymethyl ester)
Sensing Mechanism Intramolecular Charge Transfer (ICT)pH-dependent excitation shiftpH-dependent emission shift
Ratiometric Measurement Dual emissionDual excitationDual emission
Optimal pH Range Neutral to Acidic6.0 - 8.06.0 - 8.0
pKa ~7.0 (in solution)~6.98~7.5
Stokes Shift LargeSmallModerate
Photostability Good (characteristic of HBT fluorophores)[1]Moderate (prone to photobleaching)Good
Cytotoxicity Low (inferred from similar HBT-based probes)Low at working concentrations[2]Low at working concentrations
Cellular Loading Cell-permeantCell-permeant acetoxymethyl (AM) esterCell-permeant acetoxymethyl (AM) ester
Signal-to-Noise Ratio Potentially high due to large Stokes shiftGood, but can be affected by autofluorescenceGood

Key Considerations:

  • Ratiometric Advantage: All three probes offer the significant advantage of ratiometric measurements, which corrects for variations in probe loading, cell thickness, and excitation source intensity.

  • Spectral Properties: this compound's large Stokes shift is a notable advantage, as it reduces the likelihood of spectral overlap and background noise from cellular autofluorescence.[1]

  • Environmental Sensitivity: It is crucial to note that the intracellular environment can affect the performance of fluorescent probes. For instance, the pKa and spectral properties of SNARF-1 have been shown to differ between intracellular and extracellular environments, which can lead to inaccuracies if not properly calibrated.[3] While specific data for this compound in this regard is not available, it is a critical factor to consider in any live-cell imaging experiment.

Experimental Protocols

The following are generalized protocols for the use of this compound and its alternatives. Optimal conditions, such as probe concentration and incubation time, may need to be determined empirically for specific cell types and experimental setups.

Experimental Workflow for Intracellular pH Measurement

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging and Analysis cell_culture Culture cells on coverslips or imaging plates prepare_probe Prepare this compound working solution (e.g., 1-10 µM in serum-free medium) cell_culture->prepare_probe incubate Incubate cells with this compound (e.g., 30 min at 37°C) prepare_probe->incubate wash Wash cells with buffer (e.g., PBS or HBSS) incubate->wash acquire_images Acquire fluorescence images at two emission wavelengths wash->acquire_images calibrate Perform in situ calibration (using ionophores like nigericin) acquire_images->calibrate analyze Calculate emission ratio and convert to pH calibrate->analyze

Caption: General workflow for intracellular pH measurement using a fluorescent probe.

Detailed Method for this compound Staining in Live Cells

This protocol is based on the methodology described for this compound and similar HBT-based fluorescent probes.[1]

  • Cell Culture: Seed cells (e.g., HeLa, MCF-7) on a suitable imaging vessel (e.g., glass-bottom dish, coverslip) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in a serum-free medium or an appropriate buffer (like PBS or HBSS) to the final working concentration (typically in the range of 1-10 µM).

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with a warm buffer.

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with the warm buffer to remove any excess, non-internalized probe.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped for live-cell imaging.

    • Excite the cells at the appropriate wavelength for this compound (around 405 nm).

    • Capture images at the two emission wavelengths corresponding to the protonated and deprotonated forms of the probe.

  • Data Analysis:

    • For each cell or region of interest, calculate the ratio of the fluorescence intensities at the two emission wavelengths.

    • To convert the ratio values to absolute pH, perform an in situ calibration using a buffer containing an ionophore like nigericin to equilibrate the intracellular and extracellular pH.

Application in Studying Signaling Pathways

Intracellular pH is a tightly regulated parameter that can be dynamically altered by various cellular signaling pathways. This compound can be a valuable tool to investigate the role of pH in these processes.

pH Dynamics in Apoptosis

Apoptosis, or programmed cell death, is often associated with intracellular acidification. This pH drop can be a consequence of several signaling events, including the activation of caspases and changes in ion channel activity.

G cluster_apoptosis Apoptotic Signaling cluster_detection Detection with this compound Apoptotic_Stimulus Apoptotic Stimulus (e.g., TRAIL, Staurosporine) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Ion_Flux Altered Ion Flux (e.g., K+ efflux, Cl- efflux) Caspase_Activation->Ion_Flux Intracellular_Acidification Intracellular Acidification (pH decrease) Ion_Flux->Intracellular_Acidification Apoptosis_Execution Apoptosis Execution Intracellular_Acidification->Apoptosis_Execution HBTO_Measurement This compound measures decrease in pHi Intracellular_Acidification->HBTO_Measurement

Caption: this compound can be used to monitor intracellular acidification during apoptosis.

By using this compound, researchers can monitor the kinetics and magnitude of intracellular acidification upon the induction of apoptosis, providing insights into the signaling events that regulate this process.[4]

pH Regulation in Cancer Cell Signaling

Cancer cells often exhibit a reversed pH gradient compared to normal cells, with a more alkaline intracellular pH and a more acidic extracellular environment. This altered pH regulation is linked to various aspects of cancer cell signaling, including proliferation, metabolic reprogramming (the Warburg effect), and resistance to therapy.

This compound can be employed to study the effects of inhibiting specific signaling pathways on the intracellular pH of cancer cells. For example, targeting key regulators of proton extrusion, which are often upregulated in cancer, could lead to intracellular acidification, a change that can be quantified using this compound.[5] This allows for the evaluation of novel therapeutic strategies aimed at disrupting the pH homeostasis of cancer cells.

Conclusion

This compound is a promising fluorescent probe for the ratiometric measurement of intracellular pH, offering advantages such as a large Stokes shift and good photostability. While direct, comprehensive comparative studies with established probes like BCECF and SNARF are still emerging, the properties of the HBT fluorophore suggest it is a valuable tool for investigating the role of pH in various biological processes, including apoptosis and cancer cell signaling. As with any fluorescent probe, careful validation and in situ calibration are essential for obtaining accurate and reliable data.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling HBT-O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling, operation, and disposal of HBT-O, a fluorescent probe used for monitoring subtle pH fluctuations in living cells.

Chemical Identification:

  • Chemical Name: 4-(3-Benzothiazol-2-yl-4-hydroxy-phenyl)-but-3-en-2-one

  • Abbreviation: this compound

  • CAS Number: 2056899-56-8

This compound is intended for research use only and is not for human or veterinary use. While some suppliers ship this compound as a non-hazardous chemical, a comprehensive safety protocol is essential due to the lack of extensive public safety data and its use in a laboratory setting.[1] Safety recommendations are based on the potential hazards of structurally similar compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against splashes.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.
Body Laboratory CoatShould be fully buttoned to provide maximum coverage of personal clothing.
Respiratory Use in a well-ventilated areaA fume hood is required when handling the solid powder or creating solutions to avoid inhalation of dust or aerosols.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical to prevent accidental exposure and maintain the integrity of the compound.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation risks.

  • Ensure easy access to an emergency eyewash station and a safety shower.

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the solid form of this compound, do so within the fume hood to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Transportation: When moving this compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or breaks.

Storage:

  • Store this compound in a cool, dry, and dark place.

  • Keep the container tightly sealed to prevent degradation.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be disposed of in a designated solid hazardous waste container.

Disposal Procedure:

  • Ensure all waste containers are securely sealed.

  • Properly label all waste containers with the contents and hazard warnings.

  • Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Quantitative Data

The following table summarizes key quantitative information for this compound.

PropertyValue
CAS Number 2056899-56-8
Molecular Formula C₁₇H₁₃NO₂S
Molecular Weight 295.36 g/mol

Experimental Workflow: this compound Spill Response

In the event of a spill, a clear and immediate response plan is crucial to mitigate risks. The following diagram outlines the step-by-step procedure for handling an this compound spill.

Spill_Response_Workflow start This compound Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Nature (Solid or Liquid) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain_solid Cover Solid Spill with Absorbent Pads ppe->contain_solid If Solid contain_liquid Contain Liquid Spill with Absorbent Material ppe->contain_liquid If Liquid cleanup Carefully Collect Contaminated Material contain_solid->cleanup neutralize Apply Appropriate Neutralizing Agent (if applicable and safe) contain_liquid->neutralize neutralize->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials in a sealed hazardous waste container decontaminate->dispose report Report Incident to Lab Supervisor & EHS dispose->report

Caption: Workflow for a safe and effective response to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.